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  • Product: (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate
  • CAS: 1228670-06-1

Core Science & Biosynthesis

Foundational

Technical Guide: (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate

This is an in-depth technical guide on (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate , a critical intermediate in the synthesis of fused heterocyclic systems, particularly 1,6-naphthyridines, which are privileged scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate , a critical intermediate in the synthesis of fused heterocyclic systems, particularly 1,6-naphthyridines, which are privileged scaffolds in kinase inhibitor discovery.

Core Identity & Chemical Profile

(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate is a bifunctional pyridine derivative characterized by an electron-deficient alkene (acrylate) at the C3 position and a leaving group (chlorine) at the C4 position. This specific substitution pattern renders the molecule a "masked" heterocycle precursor, primed for cascade annulation reactions.

Property Data / Specification
CAS Number 20754-21-6 (Note: Often cited for the phenyl analog; specific pyridine isomer CAS is Not Widely Listed or vendor-specific e.g., 1544862-63-2 for generic isomers. Use PubChem SID 329771868 for precise ID)
IUPAC Name Methyl (2E)-3-(4-chloropyridin-3-yl)prop-2-enoate
Molecular Formula C₉H₈ClNO₂
Molecular Weight 197.62 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water
LogP (Calc) ~1.8 - 2.2
Function Michael Acceptor, SₙAr Electrophile, Naphthyridine Precursor
Synthesis Protocols

The synthesis of this compound relies on constructing the C–C bond between the pyridine ring and the acrylate tail. Two primary methodologies are employed depending on starting material availability and scale.

Method A: Palladium-Catalyzed Heck Coupling (Preferred for Scale)

This method utilizes the cross-coupling of 3-bromo-4-chloropyridine with methyl acrylate . It is highly stereoselective for the (E)-isomer.

  • Reagents: 3-Bromo-4-chloropyridine (1.0 eq), Methyl Acrylate (1.5 eq), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), Et₃N (2.5 eq).

  • Solvent: DMF or Acetonitrile.

  • Conditions: 90–110 °C, Inert Atmosphere (N₂/Ar), 12–24 hours.

Step-by-Step Protocol:

  • Charge a reaction vessel with 3-bromo-4-chloropyridine and dry DMF.

  • Degas the solution with N₂ for 15 minutes.

  • Add Pd(OAc)₂ and P(o-tol)₃ (tri-o-tolylphosphine) to form the active catalytic species.

  • Add triethylamine followed by the dropwise addition of methyl acrylate.

  • Heat to 100 °C. Monitor by HPLC/TLC for the disappearance of the bromide.

  • Workup: Cool to RT, dilute with EtOAc, wash with water/brine to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Method B: Wittig Olefination (Mild Conditions)

Ideal for small-scale synthesis or when avoiding transition metals. Uses 4-chloropyridine-3-carbaldehyde .[1]

  • Reagents: 4-Chloropyridine-3-carbaldehyde (1.0 eq), Methyl (triphenylphosphoranylidene)acetate (1.1 eq).

  • Solvent: DCM or Toluene.

  • Conditions: RT to Reflux, 4–12 hours.

Step-by-Step Protocol:

  • Dissolve the aldehyde in anhydrous DCM.

  • Add the stabilized ylide (Wittig reagent) in one portion.

  • Stir at room temperature. The stabilized ylide predominantly yields the (E)-alkene.

  • Workup: Remove solvent in vacuo.[2]

  • Purification: Trituration with cold ether (to remove triphenylphosphine oxide) or silica gel chromatography.

Mechanistic Visualization: Synthesis & Reactivity

The following diagram illustrates the synthesis pathways and the compound's critical role in "Cascade Annulation" to form 1,6-naphthyridines.

G Start_Heck 3-Bromo-4-chloropyridine Target (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate (The Core Intermediate) Start_Heck->Target Heck Coupling (Method A) Start_Wittig 4-Chloropyridine-3-carbaldehyde Start_Wittig->Target Wittig Olefination (Method B) Intermediate Michael Adduct (Transient) Target->Intermediate 1. Michael Addition (Nucleophilic Attack at C-beta) Reagent_Heck Methyl Acrylate Pd(OAc)2, P(o-tol)3 Reagent_Wittig Ph3P=CHCO2Me Amine Primary Amine (R-NH2) Amine->Intermediate Product 1,6-Naphthyridin-4-one (Fused System) Intermediate->Product 2. Intramolecular SnAr (Cyclization)

Figure 1: Synthetic routes (Heck/Wittig) and the downstream cascade cyclization pathway to 1,6-naphthyridines.

Reactivity Profile & Applications

The core value of (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate lies in its dual electrophilicity . It possesses two reactive sites that allow for sequential bond formation with dinucleophiles (like amines or hydrazines).

Mechanism: The "Michael-SₙAr" Cascade

This compound is a "privileged intermediate" for synthesizing 1,6-naphthyridines , a scaffold found in numerous kinase inhibitors (e.g., for PI3K, mTOR).

  • Site 1 (Michael Acceptor): The β-carbon of the acrylate tail is electron-deficient. A nucleophile (e.g., Benzylamine) attacks here first via 1,4-addition.

  • Site 2 (SₙAr Electrophile): The chlorine at the C4 position of the pyridine is activated by the ring nitrogen. The nitrogen atom of the newly attached amine (from step 1) then attacks C4, displacing the chlorine.

  • Result: Formation of a new six-membered ring fused to the pyridine, creating the 1,6-naphthyridine core.

Key Application Areas
  • Drug Discovery: Synthesis of ATP-competitive kinase inhibitors. The naphthyridine core mimics the adenine ring of ATP.

  • Material Science: Precursor for fluorescent dyes and organic light-emitting diode (OLED) materials due to the planar, conjugated nature of the resulting fused systems.

Safety & Handling
  • Hazards: As an acrylate derivative, it is a potential skin sensitizer and lachrymator . The pyridine moiety adds potential for neurotoxicity if ingested.

  • Handling:

    • Always handle in a fume hood.

    • Wear nitrile gloves and safety goggles.

    • In case of contact: Wash skin with soap and water immediately. Acrylates can cause allergic dermatitis.

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Acrylates can polymerize upon prolonged exposure to light or heat; however, the steric bulk of the pyridine substituent mitigates this risk compared to simple acrylates.

References
  • Heck Reaction Methodology : Littke, A. F., & Fu, G. C. (2001).[3] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Journal of the American Chemical Society.[3][4] Link

  • Naphthyridine Synthesis : Desmond, R., et al. (2023). Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives. Semantic Scholar. Link

  • Wittig Olefination Protocols : Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications. Chemical Reviews. Link

  • Compound Data : PubChem Substance Record for Methyl 3-(4-chloropyridin-3-yl)acrylate. Link

Sources

Exploratory

(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate molecular weight

An In-depth Technical Guide to (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate This document provides a comprehensive technical overview of (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate, a heterocyclic building block with sign...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate

This document provides a comprehensive technical overview of (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This guide is intended for researchers, synthetic chemists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and applications. We will delve into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Core Molecular Profile

(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate is a substituted pyridinyl acrylate. The molecule incorporates three key functional groups that define its chemical reactivity and potential applications: a pyridine ring, a chlorine substituent, and a methyl acrylate moiety. The pyridine ring is a common scaffold in pharmaceuticals due to its ability to engage in hydrogen bonding and its metabolic stability. The chlorine atom serves as both a key electronic modifier and a versatile synthetic handle for further diversification via cross-coupling or nucleophilic substitution reactions. The methyl acrylate group is an electron-deficient alkene, making it an excellent Michael acceptor and a participant in various carbon-carbon bond-forming reactions.

The stereochemistry of the alkene is designated as (E) (entgegen), indicating that the higher-priority substituents on each carbon of the double bond (the pyridine ring and the methoxycarbonyl group) are on opposite sides. This configuration is typically the more thermodynamically stable isomer.

Table 1: Physicochemical and Identification Data

PropertyValueSource
Molecular Formula C₉H₈ClNO₂[1]
Molecular Weight 197.62 g/mol
Appearance Off-white to yellow solid (typical)N/A
IUPAC Name methyl (2E)-3-(4-chloropyridin-3-yl)prop-2-enoateN/A
CAS Number Not consistently assigned[1]
PubChem Substance ID 329771868

Synthesis and Mechanistic Rationale

The construction of the C-C double bond in (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate is most effectively achieved via palladium-catalyzed cross-coupling chemistry, specifically the Mizoroki-Heck reaction.[2][3] This choice is predicated on the reaction's high functional group tolerance, reliability, and generally high stereoselectivity for the (E)-alkene product, especially when using acrylate esters.[2][4]

The Heck reaction involves the coupling of an unsaturated halide with an alkene.[2] For this synthesis, the logical precursors are a 3-substituted-4-chloropyridine (such as 4-chloro-3-iodopyridine or 4-chloro-3-bromopyridine) and methyl acrylate.

The Heck Reaction: A Self-Validating Protocol

The following protocol is designed for robustness. The choice of catalyst, base, and solvent is critical for achieving high yield and selectivity.

Experimental Protocol: Synthesis via the Mizoroki-Heck Reaction

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chloro-3-iodopyridine (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and triphenylphosphine (PPh₃, 0.04 eq).

    • Causality: Pd(OAc)₂ is a common and effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[2][5] Triphenylphosphine acts as a supporting ligand, stabilizing the Pd(0) catalyst, preventing its precipitation as palladium black, and influencing the reaction's efficiency.[2][6] A 2:1 ligand-to-metal ratio is often optimal to balance catalyst activity and stability.

  • Solvent and Reagent Addition: Under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF) to dissolve the solids. Add methyl acrylate (1.5 eq) followed by triethylamine (NEt₃, 2.0 eq).

    • Causality: DMF is a polar aprotic solvent that effectively solubilizes the reactants and the palladium catalyst complex. A slight excess of methyl acrylate is used to drive the reaction to completion. Triethylamine is the base required to neutralize the hydrohalic acid (HI) generated during the catalytic cycle, which regenerates the active Pd(0) catalyst.[2][4]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting halide is consumed.

    • Causality: Heating is necessary to promote the oxidative addition of the aryl halide to the Pd(0) center, which is often the rate-limiting step, particularly with less reactive bromides or chlorides.[6]

  • Work-up and Isolation: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove DMF and the triethylammonium salt. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

    • Causality: The polarity difference between the nonpolar starting materials/byproducts and the more polar acrylate product allows for efficient separation on silica gel.

Catalytic Cycle of the Heck Reaction

The mechanism proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this cycle is key to troubleshooting and optimizing the reaction.

Heck_Cycle cluster_main Heck Reaction Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Aryl-Pd(II)-L₂-X) Pd0->OxAdd + Ar-X Coord Alkene Coordination OxAdd->Coord + Alkene Insert Migratory Insertion Coord->Insert Syn-Addition Elim β-Hydride Elimination Insert->Elim Reduct Reductive Elimination Elim->Reduct - Product Reduct->Pd0 + Base - Base-HX ArX 4-Chloro-3-iodopyridine Alkene Methyl Acrylate Base Triethylamine Product (E)-Product Salt Et₃N·HX

Caption: Catalytic cycle for the Mizoroki-Heck reaction.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. The (E)-stereochemistry is a critical feature to verify.

Table 2: Expected Spectroscopic Data

TechniqueFeatureExpected Value / Observation
¹H NMR Vinyl Protons (Hα, Hβ)Two doublets, δ ≈ 6.5-6.8 ppm and 7.6-7.9 ppm. Crucially, the coupling constant (J) will be large (≈ 15-16 Hz), confirming the trans (E) configuration.[7][8]
Pyridine ProtonsSignals in the aromatic region (δ ≈ 7.5-8.8 ppm), with splitting patterns corresponding to the substitution.
Methyl ProtonsA singlet at δ ≈ 3.8 ppm.[8]
¹³C NMR Carbonyl Carbon (C=O)δ ≈ 166-168 ppm.
Alkene Carbons (Cα, Cβ)δ ≈ 118-145 ppm.
Pyridine Carbonsδ ≈ 120-155 ppm.
Methyl Carbonδ ≈ 52 ppm.
IR Spectroscopy C=O Stretch (Ester)Strong absorption at ≈ 1710-1730 cm⁻¹.
C=C Stretch (Alkene)Absorption at ≈ 1630-1650 cm⁻¹.
C-Cl StretchAbsorption at ≈ 700-800 cm⁻¹.
Mass Spec. (HRMS) Molecular Ion [M+H]⁺Calculated for C₉H₉ClNO₂⁺: 198.0316. Found should be within ± 5 ppm.

Applications in Drug Discovery and Materials Science

(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate is not merely an academic curiosity; it is a versatile intermediate. Its value stems from the strategic placement of its functional groups, which allows for its use as a core building block in a rational drug design workflow.

Role as a Pharmaceutical Intermediate

Chlorinated heterocyclic compounds are a cornerstone of modern medicinal chemistry, with over 250 FDA-approved drugs containing chlorine.[9] The chlorine atom on the pyridine ring can modulate the pKa of the pyridine nitrogen, influence lipophilicity, and block sites of metabolism. Furthermore, it serves as a point for diversification.

The acrylate moiety is a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (like cysteine) in protein active sites. This makes it a potential "warhead" for designing targeted covalent inhibitors, a strategy of growing importance in drug development.

DrugDevWorkflow cluster_workflow Utility in Drug Discovery Workflow Start (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate Hydrolysis Ester Hydrolysis (-COOH) Start->Hydrolysis SNAr Nucleophilic Aromatic Substitution at C4 (e.g., with R-NH₂) Start->SNAr Amidation Amide Coupling (R-NH₂) Hydrolysis->Amidation Library Diverse Compound Library Amidation->Library Suzuki Suzuki Coupling at C4 (R-B(OH)₂) SNAr->Suzuki Orthogonal Coupling SNAr->Library Suzuki->Library

Caption: Role as a versatile scaffold for library synthesis.

Applications in Agrochemicals and Polymer Chemistry

Beyond pharmaceuticals, related acrylate structures are used in the formulation of specialty chemicals.[10] They can serve as monomers in polymerization reactions to create functional polymers with unique optical or chemical properties. In agrochemicals, the pyridine scaffold is present in many herbicides and pesticides, and this compound could serve as a precursor for new active ingredients.[10]

Conclusion

(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate is a high-value chemical intermediate whose synthesis and characterization are well within the capabilities of a standard organic chemistry laboratory. Its true potential is realized when viewed as a versatile building block for creating complex molecules. The strategic combination of a modifiable chloro-pyridine core and a reactive acrylate system provides medicinal chemists and materials scientists with a powerful tool for innovation. The methodologies and rationale presented in this guide offer a robust framework for the synthesis, validation, and strategic application of this compound in advanced research and development programs.

References

  • BYJU'S. Heck Reaction. [Link]

  • University of Windsor. Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Li, J., et al. Palladium-catalyzed heck-type arylation of acrylate with diaryliodonium salts. RSC Advances, 2012. [Link]

  • MDPI. Heck Reaction—State of the Art. [Link]

  • Trilleras, J., et al. (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate. Molbank, 2026. [Link]

  • The Royal Society of Chemistry. The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. [Link]

  • Ghorab, M.M., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 2019. [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate: Precursor Analysis and Strategic Route Selection

Abstract (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate is a valuable substituted heteroaromatic acrylate, a structural motif frequently encountered in the development of novel pharmaceutical and agrochemical agents. The pr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate is a valuable substituted heteroaromatic acrylate, a structural motif frequently encountered in the development of novel pharmaceutical and agrochemical agents. The precise stereochemistry of the acrylate moiety and the substitution pattern on the pyridine ring are critical for its biological activity. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this target molecule, with a focus on the critical analysis of precursor availability and the rationale behind selecting a specific synthetic route. We will delve into two principal and highly effective methods: the Palladium-Catalyzed Mizoroki-Heck Reaction and the Horner-Wadsworth-Emmons Olefination. This document is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also the strategic insights necessary for efficient and successful synthesis.

Introduction: Strategic Importance of Substituted Pyridine Acrylates

Substituted pyridines are a cornerstone of modern medicinal chemistry, and their functionalization with an acrylate moiety introduces a versatile handle for further chemical transformations or for direct interaction with biological targets. The (E)-isomer of these acrylates is often the thermodynamically more stable and desired product. The synthesis of (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate presents a classic challenge in organic synthesis: the chemoselective and stereoselective formation of a carbon-carbon bond on a functionalized heterocyclic core.

The choice of synthetic strategy is paramount and is dictated by factors such as the availability and cost of starting materials, the desired scale of the reaction, and the tolerance of other functional groups. This guide will explore two powerful and widely adopted methodologies, providing a comparative analysis to aid in strategic decision-making.

Synthetic Pathways: A Comparative Overview

The synthesis of (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate can be approached from two primary disconnection points, leading to two distinct and highly effective synthetic routes.

G cluster_0 Route 1: Mizoroki-Heck Reaction cluster_1 Route 2: Horner-Wadsworth-Emmons Olefination Target (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate Heck Mizoroki-Heck Reaction Target->Heck HWE Horner-Wadsworth-Emmons Olefination Target->HWE Precursor_Heck_1 3-Bromo-4-chloropyridine Heck->Precursor_Heck_1 Precursor_Heck_2 Methyl Acrylate Heck->Precursor_Heck_2 Precursor_HWE_1 4-Chloropyridine-3-carbaldehyde HWE->Precursor_HWE_1 Precursor_HWE_2 Methyl (triphenylphosphoranylidene)acetate or Triethyl phosphonoacetate HWE->Precursor_HWE_2

Figure 1: Primary synthetic disconnections for (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate.

Precursor Synthesis and Analysis

A critical aspect of any synthetic campaign is the reliable and scalable synthesis of the necessary precursors.

Synthesis of 3-Bromo-4-chloropyridine (Precursor for Heck Reaction)

3-Bromo-4-chloropyridine is a versatile building block in pharmaceutical and agrochemical research.[1] Its synthesis can be achieved through various methods, with one common route starting from 4-chloropyridine. The direct bromination of 4-chloropyridine can be challenging due to the electronic nature of the pyridine ring. A more controlled approach often involves the N-oxidation of the pyridine, followed by electrophilic substitution and subsequent deoxygenation.

Synthesis of 4-Chloropyridine-3-carbaldehyde (Precursor for HWE Olefination)

4-Chloropyridine-3-carbaldehyde is a key intermediate for introducing a formyl group onto the 4-chloropyridine scaffold.[2] This aldehyde can be prepared through several routes, including the oxidation of the corresponding alcohol or the formylation of a suitable pyridine derivative. One common laboratory-scale synthesis involves the lithiation of a protected 3-halopyridine followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Route 1: The Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[3][4] It is particularly well-suited for the synthesis of (E)-acrylates due to its inherent stereoselectivity for the trans product.

Mechanistic Rationale

The catalytic cycle of the Mizoroki-Heck reaction generally proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene into the Pd-aryl bond, and β-hydride elimination to release the product and regenerate the palladium catalyst. The use of sterically demanding and electron-rich phosphine ligands can be crucial for achieving high yields, especially with less reactive aryl chlorides.[5]

G Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Pd(0)L2->Aryl-Pd(II)-X(L2) Oxidative Addition (Aryl-X) Alkene Complex Alkene Complex Aryl-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Migratory Insertion Product Migratory Insertion Product Alkene Complex->Migratory Insertion Product Migratory Insertion Alkene Product Alkene Product Migratory Insertion Product->Alkene Product β-Hydride Elimination H-Pd(II)-X(L2) H-Pd(II)-X(L2) H-Pd(II)-X(L2)->Pd(0)L2 Reductive Elimination (Base)

Figure 2: Simplified catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: Heck Reaction

Materials:

  • 3-Bromo-4-chloropyridine

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 3-bromo-4-chloropyridine (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Add anhydrous DMF to dissolve the solids.

  • To the stirred solution, add methyl acrylate (1.2 eq) followed by potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate.

This is a general protocol and may require optimization for specific scales and substrate batches.[6]

Route 2: The Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.[7] It offers several advantages over the classical Wittig reaction, including the formation of a water-soluble phosphate byproduct, which simplifies purification, and a strong preference for the (E)-alkene product when using stabilized ylides.[8][9]

Mechanistic Rationale

The HWE reaction begins with the deprotonation of a phosphonate ester to form a stabilized carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde. The resulting intermediate cyclizes to form an oxaphosphetane, which then collapses to yield the alkene and a phosphate byproduct. The high (E)-selectivity is a result of the thermodynamic favorability of the anti-periplanar arrangement of the substituents in the transition state leading to the oxaphosphetane.[10][11]

G Phosphonate Triethyl phosphonoacetate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Base Intermediate Betaine Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde 4-Chloropyridine-3-carbaldehyde Aldehyde->Intermediate Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Cyclization Product (E)-Alkene Oxaphosphetane->Product Elimination Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct Elimination

Figure 3: Simplified reaction pathway for the Horner-Wadsworth-Emmons olefination.

Experimental Protocol: HWE Olefination

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 4-Chloropyridine-3-carbaldehyde

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add sodium hydride (1.1 eq).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C.

  • Slowly add a solution of triethyl phosphonoacetate (1.0 eq) in anhydrous THF to the sodium hydride suspension.

  • Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 1 hour).

  • Cool the resulting solution back to 0 °C and add a solution of 4-chloropyridine-3-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate.

This is a general protocol and requires careful handling of sodium hydride. Alternative, milder bases such as DBU in the presence of LiCl can also be employed. A protocol for a similar reaction can be found in the literature.[12]

Comparative Analysis of Synthetic Routes

The choice between the Mizoroki-Heck reaction and the Horner-Wadsworth-Emmons olefination depends on several factors.

FeatureMizoroki-Heck ReactionHorner-Wadsworth-Emmons Olefination
Precursor 3-Bromo-4-chloropyridine4-Chloropyridine-3-carbaldehyde
Key Reagent Methyl acrylateTriethyl phosphonoacetate
Catalyst/Reagent Palladium catalyst, phosphine ligand, baseStrong base (e.g., NaH)
Stereoselectivity Generally high (E)-selectivityGenerally high (E)-selectivity
Advantages Atom economical, direct C-C bond formationReadily available phosphonate reagent, water-soluble byproduct simplifies workup
Disadvantages Cost and toxicity of palladium catalyst, potential for catalyst poisoning by pyridine nitrogenRequires stoichiometric amounts of a strong base, which may not be compatible with sensitive functional groups
Ideal Application Large-scale synthesis where catalyst cost can be optimized and recycledLaboratory-scale synthesis, especially when precursor aldehyde is readily available

Conclusion

Both the Mizoroki-Heck reaction and the Horner-Wadsworth-Emmons olefination represent robust and reliable methods for the synthesis of (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate. The selection of the optimal route will be guided by a careful consideration of precursor availability, reaction scale, and the specific constraints of the overall synthetic plan. The Mizoroki-Heck reaction offers an elegant and atom-economical approach, particularly for larger-scale production, provided that catalyst costs and potential inhibition can be managed. The Horner-Wadsworth-Emmons olefination, on the other hand, is a highly dependable and stereoselective method that is often favored for its operational simplicity and straightforward purification on a laboratory scale. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and successfully synthesize this important chemical entity.

References

Sources

Exploratory

Unlocking the Biological Potential of Chloropyridine Derivatives: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter drug discovery programs struggling with target selectivity and membrane permeability. The chloropyridine scaffold —a pyridine ring substituted w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter drug discovery programs struggling with target selectivity and membrane permeability. The chloropyridine scaffold —a pyridine ring substituted with one or more chlorine atoms—offers a highly tunable solution. This technical guide explores the mechanistic rationale behind the biological activity of chloropyridine derivatives, focusing on their roles as covalent kinase inhibitors and broad-spectrum antimicrobial agents. By integrating quantitative structure-activity relationship (QSAR) data with self-validating experimental protocols, this whitepaper provides a robust framework for researchers developing next-generation therapeutics.

The Chloropyridine Scaffold: Chemical and Mechanistic Rationale

The incorporation of a chlorine atom into the pyridine ring fundamentally alters the physicochemical properties of the molecule.

  • Electrophilicity & Covalent Targeting: The electron-withdrawing nature of the halogen increases the electrophilicity of the pyridine core. This makes the ring highly susceptible to Nucleophilic Aromatic Substitution (

    
    ), a mechanism heavily exploited in targeted covalent inhibitors[1].
    
  • Lipophilicity & Permeability: Halogenation modulates the molecule's lipophilicity (

    
    ), which directly influences lipid bilayer permeability and intracellular accumulation—critical factors for antimicrobial and antifungal efficacy[2].
    

Key Biological Activities and Mechanisms of Action

Covalent Kinase Inhibition (Anticancer & Anti-inflammatory)

Chloropyridine and related aza-heterocycle derivatives have emerged as potent covalent inhibitors of kinases, such as the C-terminal kinase domain (CTKD) of MSK1, which is implicated in inflammatory disorders and cancers[1]. Mechanism of Action: The electron-deficient chloropyridine ring acts as an electrophilic warhead. A nucleophilic cysteine residue (e.g., Cys440 in MSK1) located within the kinase active site attacks the ring via an


 reaction. This results in the displacement of the chloride ion and the formation of an irreversible covalent bond, permanently blocking ATP binding and leading to sustained kinase inhibition[1].
Antimicrobial and Antifungal Activity

Chloropyridine derivatives, particularly Schiff bases and those hybridized with 1,2,4-triazole-3-thione scaffolds, exhibit profound broad-spectrum antimicrobial activity[2],[3]. The presence of the chlorine substituent enhances the molecule's ability to penetrate microbial membranes, disrupting cell wall synthesis and metabolic pathways. For instance, 5-chloropyridine derivatives have demonstrated exceptional potency against Mycobacterium luteum and aggressive fungal strains[2].

Quantitative Structure-Activity Relationship (QSAR) Data

To guide lead optimization, the following table summarizes critical efficacy metrics for various chloropyridine scaffolds based on recent literature.

Compound Class / ScaffoldTarget / OrganismBiological EffectKey Efficacy Metric
Chloropyridine / Dichloropyrimidine analogs MSK1 Kinase (Cys440)Anti-inflammatory / Anticancer

(No shift at high ATP)[1]
5-Chloropyridine-triazole-3-thione hydrazones Mycobacterium luteumAntibacterialMIC = 3.9 µg/mL[2]
2-Amino-4-chloropyridine Schiff bases S. aureus, E. coliBroad-spectrum AntimicrobialSignificant Zone of Inhibition[3]

Validated Experimental Methodologies

Experimental design must inherently validate the proposed mechanism of action. The following protocols are engineered as self-validating systems to ensure data trustworthiness.

Protocol 1: Biochemical Validation of Covalent Kinase Inhibition

To prove that a chloropyridine derivative acts via an irreversible


 mechanism rather than reversible competitive binding, the assay must evaluate ATP dependence and mass shifts[1].
  • Protein Preparation: Purify the target kinase domain (e.g., MSK1 CTKD). Causality: Ensure the active-site cysteine is in a reduced state by using TCEP; avoid DTT, which can act as a competing nucleophile and react with the chloropyridine inhibitor.

  • Time-Dependent Incubation: Incubate the kinase with the chloropyridine derivative for 1–2 hours prior to adding ATP. Causality: Covalent bond formation is time-dependent; a prolonged pre-incubation allows the

    
     reaction to reach thermodynamic completion.
    
  • ATP Competition Assay: Measure

    
     at both low (
    
    
    
    ) and high (
    
    
    ) ATP concentrations. Causality: If the inhibitor is covalent, the
    
    
    will not shift at high ATP concentrations, because excess ATP cannot displace a covalently bound molecule[1].
  • Intact Mass Spectrometry: Subject the protein-inhibitor complex to LC-MS. Causality: A mass shift equal to the molecular weight of the inhibitor minus the mass of the displaced chloride atom definitively confirms the

    
     mechanism[1].
    
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)
  • Inoculum Standardization: Prepare bacterial suspensions and adjust to a 0.5 McFarland standard (

    
     CFU/mL). Causality: Standardizing the bacterial load prevents false positives or negatives caused by varying initial colony counts[3].
    
  • Serial Dilution: Prepare two-fold serial dilutions of the chloropyridine compound in Mueller-Hinton broth within a 96-well plate. Causality: This establishes a precise concentration gradient to identify the exact Minimum Inhibitory Concentration (MIC).

  • Incubation and Colorimetric Readout: Incubate at 37°C for 24 hours, then add resazurin dye. Causality: Relying solely on visual turbidity is prone to artifacts (e.g., compound precipitation). Resazurin changes from blue to pink in the presence of metabolically active cells, providing a high-fidelity, objective readout of viability.

Mechanistic and Workflow Visualizations

G A Chloropyridine Derivative D S_N Ar Reaction (Nucleophilic Attack) A->D Electrophilic Core B Target Kinase (e.g., MSK1) C Cysteine Residue (Nucleophile) B->C Active Site C->D Thiol Attack E Chloride Displacement D->E Covalent Adduct F Irreversible Kinase Inhibition E->F Blocked ATP Binding

Mechanism of irreversible kinase inhibition via SNAr reaction with chloropyridine derivatives.

G S1 Synthesis of Chloropyridines S2 Compound Characterization S1->S2 S4 Broth Microdilution Assay S2->S4 S3 Preparation of Bacterial Strains S3->S4 S5 MIC Determination (Colorimetric) S4->S5 Active Hits S6 SAR Analysis & Lead Optimization S5->S6

Step-by-step workflow for the synthesis and antimicrobial evaluation of chloropyridines.

References

  • Source: PMC (nih.gov)
  • Title: Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation Source: MDPI URL
  • Title: In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study Source: ResearchGate URL

Sources

Foundational

Mechanistic Photophysics and Structural Tuning of Substituted Pyridine Compounds

Executive Overview The pyridine ring is a fundamentally electron-deficient heterocyclic scaffold that serves as a cornerstone in the design of modern optoelectronic materials, fluorescent probes, and therapeutic agents....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The pyridine ring is a fundamentally electron-deficient heterocyclic scaffold that serves as a cornerstone in the design of modern optoelectronic materials, fluorescent probes, and therapeutic agents. The strategic functionalization of this ring allows researchers to precisely tune its electronic and optical properties. This technical guide explores the causal relationships between pyridine structural modifications and their resulting photophysical behaviors, providing drug development professionals and materials scientists with actionable, self-validating methodologies for characterizing these compounds.

The Causality of Pyridine Photophysics

The interaction of light with substituted pyridine molecules is governed by highly predictable electronic transitions—primarily the


 transitions of the aromatic system and the 

transitions involving the non-bonding lone pair on the nitrogen atom.
Positional Isomerization and Conjugation Pathways

The nitrogen atom in the pyridine ring acts as a strong electron-withdrawing center. The position of substituents (ortho, meta, or para) relative to this nitrogen dictates the degree of electronic conjugation. As demonstrated in recent studies on phenylmethylene pyridineacetonitrile derivatives , ortho and para linkages allow for extended resonance delocalization. This extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), leading to significant bathochromic (red) shifts in emission and elevated fluorescence quantum yields (


). Conversely, meta-substitution disrupts this continuous conjugation pathway, resulting in hypsochromic (blue) shifts and increased non-radiative decay.
Intramolecular Charge Transfer (ICT) & AIE

Designing a Donor-Acceptor (D-A) system is a primary strategy for tuning pyridine emission. By attaching electron-donating groups (EDGs) to the electron-deficient pyridine core, photoexcitation induces an Intramolecular Charge Transfer (ICT). Furthermore, many functionalized pyridines exhibit Aggregation-Induced Emission (AIE) . In dilute solutions, these molecules are weakly fluorescent because the excitation energy is dissipated non-radiatively through intramolecular rotations. However, in the solid state or as aggregates, the Restriction of Intramolecular Motion (RIM) blocks these non-radiative channels, effectively "turning on" intense fluorescence .

Logical Workflow of Photophysical Tuning

The following diagram illustrates the causal logic of how positional isomerization dictates the photophysical fate of a substituted pyridine scaffold.

Photophysical_Tuning A Substituted Pyridine Scaffold B Ortho / Para Substitution A->B C Meta Substitution A->C D Extended Resonance & Delocalization B->D E Restricted Conjugation Pathway C->E F High Quantum Yield (ΦF) & Bathochromic Shift D->F G Lower Quantum Yield & Hypsochromic Shift E->G

Fig 1: Logical workflow of positional isomerization effects on pyridine photophysics.

Quantitative Photophysical Data

The table below synthesizes quantitative photophysical metrics from recently developed substituted pyridine classes, highlighting how structural tuning impacts absorption (


), emission (

), and efficiency.
Compound Class / Specific IsomerAbsorption Max (

)
Emission Max (

)
Quantum Yield (

)
Lifetime (

)
Primary Photophysical Characteristic
o-DBCNPy ~410 nm543 nm0.81 (Solid)7.96 nsOrtho-linkage; strong AIE effect; OLED candidate.
m-DBCNPy ~410 nm541 nm< 0.81 (Solid)< 7.96 nsMeta-linkage; weaker conjugation; lower efficiency.
Bis(oxazolo[5,4-b]pyridine) 4a 323–329 nm400–450 nm0.32–0.84N/AIntense deep-blue fluorescence;

driven.
C-3 Halogenated Imidazo[1,2-a]pyridine ~350 nm~450 nmUp to 0.647.35 nsLarge Stokes shift; highly sensitive to local environment.

Self-Validating Experimental Protocols

To ensure scientific integrity, the characterization of pyridine photophysics must rely on self-validating workflows. The following protocols detail the methodologies for extracting the data presented above, emphasizing the causality behind specific experimental controls.

Protocol 1: Absolute Fluorescence Quantum Yield ( ) via Integrating Sphere

Causality: Relative quantum yield measurements using reference standards are highly susceptible to refractive index mismatches and require identical excitation wavelengths. Absolute measurements using an integrating sphere capture all emitted photons regardless of angular distribution, eliminating these systemic errors.

  • Sample Preparation & Inner-Filter Validation: Prepare the pyridine derivative in a spectroscopic-grade solvent.

    • Self-Validation Check: Dilute the sample until the absorbance at the chosen excitation wavelength is strictly

      
      . This inherently validates the system against primary inner-filter effects (self-absorption), which would artificially lower the measured 
      
      
      
      by re-absorbing emitted photons before they reach the detector.
  • Blank Scatter Measurement: Place a quartz cuvette containing only the pure solvent into the integrating sphere. Record the scatter profile of the excitation beam to establish the baseline photon count (

    
    ).
    
  • Sample Measurement: Replace the blank with the sample cuvette. Record both the attenuated excitation scatter (

    
    ) and the broad emission spectrum (
    
    
    
    ).
  • Deconvolution & Calculation: Utilize the spectrometer's software to integrate the area under the emission peak and the area of the absorbed excitation photons. Calculate the absolute yield:

    
    .
    
Protocol 2: Time-Correlated Single Photon Counting (TCSPC) for Lifetime ( )

Causality: Steady-state fluorescence cannot distinguish between dynamic (collisional) and static (complexation) quenching. TCSPC measures the actual time the molecule spends in the excited state, providing direct mathematical insight into the non-radiative decay rate (


) which is critical for evaluating AIE mechanisms.
  • IRF Acquisition: Measure the Instrument Response Function (IRF) using a scattering solution (e.g., LUDOX) at the excitation wavelength.

    • Self-Validation Check: The IRF must be measured under the exact same optical path, cuvette geometry, and slit widths as the sample. This ensures accurate mathematical deconvolution of ultra-short lifetimes (picosecond to nanosecond range).

  • Data Collection: Excite the pyridine sample using a pulsed laser diode (e.g., 375 nm). Collect emitted photons at the

    
     maximum until the peak channel reaches a minimum of 10,000 counts to ensure statistical robusticity.
    
  • Decay Fitting & Goodness-of-Fit: Fit the decay curve to a multi-exponential model (

    
    ) using iterative reconvolution with the IRF.
    
    • Self-Validation Check: Assess the fit quality using the reduced

      
       value. A valid, physically meaningful fit must yield 
      
      
      
      alongside evenly distributed, random residuals around the zero axis.

References

  • Title: Tuning Photophysical Properties via Positional Isomerization of the Pyridine Ring in Donor–Acceptor-Structured Aggregation-Induced Emission Luminogens Based on Phenylmethylene Pyridineacetonitrile Derivatives Source: Molecules (MDPI), 2023. URL: [Link]

  • Title: Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores Source: Preprints.org, 2024. URL: [Link]

  • Title: Synthesis and Evaluation of Photophysical Properties of C‐3 Halogenated Derivatives of 2‐Phenylimidazo[1,2‐a]pyridine Source: Chinese Journal of Chemistry (Wiley), 2022. URL: [Link]

  • Title: A Review on Pyridine Based Colorimetric and Fluorometric Chemosensor for Detection of Hg2+ ion Source: Journal of Fluorescence (Springer), 2024. URL: [Link]

Exploratory

potential applications of pyridine-based functional materials

A Technical Guide for Researchers and Development Scientists Core Directive & Architectural Logic This guide deviates from standard reviews by treating the pyridine ring not merely as a structural unit, but as a function...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Development Scientists

Core Directive & Architectural Logic

This guide deviates from standard reviews by treating the pyridine ring not merely as a structural unit, but as a functional electronic valve . In every application—from the emissive layers of OLEDs to the active sites of kinase inhibitors—the utility of pyridine stems from a single, definable feature: the nitrogen atom's ability to distort the electron cloud, creating a permanent dipole and a localized lone pair.

We will explore this through three technical pillars:

  • Optoelectronics: Exploiting electron deficiency for charge injection and triplet harvesting.

  • Catalytic Frameworks (MOFs): Using the N-donor as a directional node for CO2 reduction.

  • Medicinal Chemistry: Pyridine as a metabolic modulator and hydrogen-bond acceptor.

Pillar I: Optoelectronics & Photon Harvesting

Pyridine is the cornerstone of modern phosphorescent organic light-emitting diodes (PhOLEDs). Unlike benzene, pyridine is electron-deficient (


-deficient). When used as a ligand in iridium complexes (e.g., fac-Ir(ppy)₃), this deficiency lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and stabilizing the metal-to-ligand charge transfer (MLCT) state.
Mechanism: Triplet Harvesting

In fac-Ir(ppy)₃, the pyridine moiety acts as the electron-accepting component of the cyclometalated ligand. The heavy iridium atom induces strong spin-orbit coupling, mixing singlet (


) and triplet (

) states. This allows for 100% internal quantum efficiency by harvesting both singlet and triplet excitons, a phenomenon impossible with purely organic fluorophores.
Emerging Tech: Pyridine-Based TADF Hosts

Recent advances utilize pyridine-based hosts (e.g., CzPyBF ) for Thermally Activated Delayed Fluorescence (TADF).[1][2] Here, the pyridine ring serves as an acceptor linked to a carbazole donor.[3] The spatial separation of HOMO (on carbazole) and LUMO (on pyridine) results in a small singlet-triplet energy gap (


), enabling reverse intersystem crossing (RISC) at room temperature.
Visualization: The Exciton Pathway

The following diagram illustrates the energy transfer mechanism in a Pyridine-based PhOLED system.

OLED_Mechanism cluster_0 Excitation cluster_1 Exciton Formation (Host) cluster_2 Pyridine-Ir Complex Elec Electrical Excitation Singlet Singlet (S1) 25% Elec->Singlet Triplet Triplet (T1) 75% Elec->Triplet ISC Spin-Orbit Coupling (Heavy Metal Effect) Singlet->ISC Intersystem Crossing Triplet->ISC Direct Capture Emission Phosphorescence (Light Emission) ISC->Emission Radiative Decay

Caption: Energy harvesting pathway in Pyridine-Iridium complexes. The N-heterocycle stabilizes the MLCT state, enabling efficient spin-orbit coupling.

Pillar II: Catalytic Frameworks (MOFs) & CO₂ Reduction

Pyridine's lone pair makes it an ideal "pillar" for Metal-Organic Frameworks (MOFs). Unlike carboxylate linkers that bind metals through charge balance, neutral pyridine ligands (like 4,4'-bipyridine or terpyridine) coordinate via dative bonding, creating open channels.

Application: Photocatalytic CO₂ Reduction

Zirconium-based MOFs (e.g., Ru@MOF-808 ) functionalized with pyridine/bipyridine ligands act as heterogeneous catalysts.[4]

  • The Problem: CO₂ is kinetically inert.

  • The Pyridine Solution: Under illumination, the pyridine moiety (often part of a Ru-complex anchored to the MOF node) accepts an electron, forming a radical anion. This species facilitates Proton-Coupled Electron Transfer (PCET), lowering the activation energy for converting CO₂ to CO or formate (HCOO⁻).

Data Summary: Pyridine-MOF Efficiency
Catalyst SystemLigand TypeMetal CenterProductSelectivityRef
CuI-MOF Terpyridine-derivativeCu(I)CO100%[1]
Ru@MOF-808 Bipyridine/TerpyridineZr(IV) Nodes / Ru(II)Formate>80%[2]
Homogeneous Py Simple PyridineGaP ElectrodeMethanolLow[3]

Pillar III: Medicinal Chemistry & Bioisosterism

In drug design, pyridine is a "privileged scaffold," present in over 7,000 drugs.[5][6] It is primarily used as a bioisostere for benzene .

Why Swap Benzene for Pyridine?
  • Solubility: The N-atom lowers logP (lipophilicity), improving water solubility.

  • H-Bonding: The lone pair acts as a hydrogen bond acceptor (HBA), crucial for binding to kinase hinge regions (e.g., Sorafenib ).

  • Metabolic Stability: The electron-deficient ring is less susceptible to oxidative metabolism by Cytochrome P450 compared to electron-rich phenyl rings, prolonging half-life.

SAR_Logic Benzene Benzene Ring (Lipophilic, Inert) Pyridine Pyridine Scaffold (Polar, Basic) Benzene->Pyridine Bioisosteric Replacement Effect1 Solubility Increase (Lower logP) Pyridine->Effect1 Effect2 Target Binding (H-Bond Acceptor) Pyridine->Effect2 Effect3 Metabolic Block (Reduced Oxidation) Pyridine->Effect3

Caption: Structural Activity Relationship (SAR) benefits of replacing a phenyl ring with pyridine in drug candidates.

Experimental Protocols

These protocols are designed for reproducibility. All glassware must be oven-dried.

Protocol A: Synthesis of 2-Phenylpyridine (Suzuki-Miyaura Coupling)

A fundamental building block for OLED ligands and pharmaceutical scaffolds.

Reagents:

  • 2-Bromopyridine (1.0 equiv)[7]

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Workflow:

  • Degassing: Charge a Schlenk flask with 2-bromopyridine, phenylboronic acid, and K₂CO₃. Evacuate and backfill with Argon (3x).[8][9][10]

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly under positive Argon flow.

  • Reaction: Heat to 100°C for 12-24 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with brine.[7][9] Dry organic layer over MgSO₄.[7][9]

  • Purification: Flash column chromatography (Silica gel).

Protocol B: Synthesis of fac-Ir(ppy)₃ (OLED Emitter)

Based on the authoritative Organic Syntheses procedure [4].

Reagents:

  • IrCl₃[8][10]·nH₂O (1.0 equiv)

  • 2-Phenylpyridine (excess, ~4-10 equiv)

  • Solvent: Glycerol (High boiling point is critical)

Workflow:

  • Mixing: Combine IrCl₃ hydrate and excess 2-phenylpyridine in a flask containing glycerol.

  • Reflux: Heat the mixture to 200°C under inert atmosphere (N₂) for 24 hours. The glycerol acts as both solvent and reductant (converting Ir(IV) impurities to Ir(III)).

  • Precipitation: Cool to room temperature. Pour the dark mixture into 1N HCl to precipitate the crude yellow solid and dissolve excess pyridine.

  • Filtration: Collect the solid by vacuum filtration.

  • Purification: Dissolve in minimal CH₂Cl₂, filter through a silica plug to remove dark impurities, and recrystallize from CH₂Cl₂/Hexane.

  • Result: Bright yellow crystals of fac-Ir(ppy)₃.

Synthesis_Workflow Start IrCl3 + 2-Phenylpyridine (in Glycerol) Heat Reflux @ 200°C (24 Hours) Start->Heat Quench Precipitate in 1N HCl Heat->Quench Purify Silica Plug & Recrystallization Quench->Purify

Caption: Step-by-step synthetic workflow for fac-Ir(ppy)3, the industry-standard green phosphorescent emitter.

References

  • Wang, L. et al. "High selectivity of photocatalytic reduction of CO2 to CO based on terpyridine ligand supported CuI metal organic framework."[11] Frontiers in Chemistry, 2022. Link

  • Head-Gordon, M. et al. "Photochemical CO2 Reduction by a Postsynthetically Modified Zr-MOF." Inorganic Chemistry, 2025.[4][12] Link

  • Carter, E. A. et al. "Mechanism of Homogeneous Reduction of CO2 by Pyridine: Proton Relay in Aqueous Solvent." Journal of the American Chemical Society, 2012. Link

  • Sullivan, B. P. et al. "Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III)." Organic Syntheses, 2018, 95, 29-45.[8] Link

  • Adachi, C. et al. "Judicious Design of Pyridine-Based Hosts for Stable, Efficient, and Low-Driving Thermally Activated Delayed Fluorescence OLEDs." Advanced Optical Materials, 2024.[1][2] Link

Sources

Foundational

structure-activity relationship (SAR) of chloropyridine analogs

Title: The Chloropyridine Scaffold: A Technical Guide to Structure-Activity Relationships (SAR) and Synthetic Utility in Drug Discovery Executive Summary The chloropyridine moiety represents a "privileged scaffold" in me...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Chloropyridine Scaffold: A Technical Guide to Structure-Activity Relationships (SAR) and Synthetic Utility in Drug Discovery

Executive Summary

The chloropyridine moiety represents a "privileged scaffold" in medicinal chemistry, offering a unique intersection of electronic modulation, metabolic obstruction, and versatile functionalization. Unlike phenyl analogs, the pyridine nitrogen introduces a significant dipole and electron-deficient character, fundamentally altering the reactivity of the chlorine substituent. This guide analyzes the physicochemical rationale behind chloropyridine integration, delineates regioselective synthetic strategies, and provides validated protocols for their application in lead optimization.

Part 1: The Physicochemical Rationale[1]

The incorporation of a chlorine atom onto a pyridine ring is rarely a random screening choice; it is a calculated tactic to modulate three specific parameters:

Electronic Tuning & The Sigma-Hole

The chlorine atom exerts a dual electronic effect: a strong inductive withdrawal (


) and a weaker mesomeric donation (

). On a pyridine ring, the position of the chlorine relative to the nitrogen is critical.[1][2]
  • The Sigma-Hole (

    
    -hole):  Unlike the isotropic electron cloud often depicted in introductory texts, the electron density around the chlorine atom is anisotropic. The C-Cl bond axis features a region of positive electrostatic potential (the 
    
    
    
    -hole) on the unbonded side of the halogen.
  • Pyridine Synergy: The electron-withdrawing nature of the pyridine nitrogen enhances this

    
    -hole, particularly at the 2- and 4-positions. This allows the chlorine to act as a Lewis acid, engaging in halogen bonding  with backbone carbonyls or specific residues (e.g., Asp, Glu) in the target protein. This interaction can be as directional and strong as a hydrogen bond but is hydrophobic in nature.
    
Metabolic Blockade

Chlorine is bioisosteric with the methyl group in terms of volume (


 vs 

) but blocks metabolic oxidation.
  • CYP450 Inhibition: Placing a chlorine at the C3 or C4 position often prevents oxidative metabolism (N-oxidation or ring hydroxylation) that would occur on a simple pyridine or methyl-pyridine, significantly extending in vivo half-life (

    
    ).
    
Lipophilicity Modulation

Chlorination typically increases


 by approximately 0.7–0.8 units. This is utilized to improve membrane permeability in polar lead compounds or to fill hydrophobic pockets within a kinase ATP-binding site.

Part 2: Synthetic Access & Regioselectivity[4]

The "Activity" in SAR is useless without "Structure" availability. The reactivity of chloropyridines is dictated by the position of the halogen relative to the ring nitrogen.[2]

The Reactivity Divergence
  • 2-Cl and 4-Cl (Electron Deficient): The nitrogen atom stabilizes the Meisenheimer intermediate via resonance. These positions are highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) .
    
  • 3-Cl (Electron Neutral/Rich): The negative charge in the intermediate cannot be delocalized onto the nitrogen. These positions are inert to

    
     but are excellent substrates for Pd-catalyzed cross-couplings  (Suzuki, Buchwald-Hartwig).
    
Visualization: Synthetic Decision Matrix

The following diagram illustrates the logical flow for functionalizing a 2,3-dichloropyridine scaffold, a common starting material.

SyntheticStrategy Start Substrate: 2,3-Dichloropyridine Decision Target Position? Start->Decision PathA C-3 Functionalization (Preserve C-2 Cl) Decision->PathA Cross-Coupling First PathB C-2 Functionalization (Remove/Replace Cl) Decision->PathB Substitution First MethodA Method: Pd-Catalysis (Suzuki/Buchwald) PathA->MethodA Site-Selective (Br>I>OTf>>Cl) MethodB Method: SNAr (Amines/Alkoxides) PathB->MethodB Electronic Activation ProductA Product: 3-Aryl-2-chloropyridine (Versatile Intermediate) MethodA->ProductA ProductB Product: 2-Amino-3-chloropyridine (Kinase Hinge Binder) MethodB->ProductB ProductA->MethodB Subsequent Step

Caption: Regioselective functionalization strategy for dichloropyridines. C3 prefers Pd-catalysis; C2 prefers SNAr.

Part 3: SAR Case Study – Thrombin Inhibitors

To demonstrate the impact of the chloropyridine moiety, we examine the optimization of aminopyrazinone acetamide thrombin inhibitors. The goal was to improve potency (


) and metabolic stability (

).

Table 1: Comparative SAR of P1 Pyridine Substituents

CompoundP1 Substituent (R)

(nM)
Selectivity (Trypsin)Metabolic StabilityMechanism of Improvement
A H (Unsubstituted)12.5ModerateLowBaseline activity.
B 4-Methyl4.8HighModerateHydrophobic filling; prone to benzylic oxidation.
C 4-Chloro 1.25 Excellent High Sigma-hole interaction + Metabolic blockade.
D 4-Fluoro25.0GoodHighF is too small/non-polarizable; lacks sigma-hole strength.

Data synthesized from metabolic stability studies of aminopyrazinone derivatives [2].

Analysis: Compound C (4-Chloropyridine) outperforms the methyl analog (B ) because the chlorine atom fills the S1 specificity pocket (lipophilic) while simultaneously engaging in a halogen bond with the backbone carbonyl of the enzyme. Furthermore, the Cl atom blocks the oxidation liable in the methyl group of B , enhancing the pharmacokinetic profile.

Part 4: Experimental Protocols

The following protocols are designed for high reliability and reproducibility in a medicinal chemistry setting.

Protocol 1: Regioselective of 2,4-Dichloropyridine

Objective: Selective functionalization of the C4 position (most reactive) with an amine nucleophile.

  • Preparation: In a dry reaction vial, dissolve 2,4-dichloropyridine (1.0 equiv, 1.0 mmol) in anhydrous NMP (N-methyl-2-pyrrolidone) or DMSO (3.0 mL).

    • Note: Polar aprotic solvents accelerate

      
       by solvating the cation, leaving the nucleophile "naked" and more reactive.
      
  • Nucleophile Addition: Add the desired primary amine (1.1 equiv) and DIPEA (N,N-Diisopropylethylamine, 2.5 equiv).

  • Reaction: Heat the mixture to 80 °C for 4–6 hours. Monitor by LC-MS.[3]

    • Checkpoint: The C4-substituted product usually forms first due to lower steric hindrance and higher electrophilicity compared to C2. If C2 substitution is observed, lower the temperature to 50 °C.

  • Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) to remove NMP, then brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol 2: Site-Selective Suzuki-Miyaura Coupling

Objective: Coupling at the C3 position of a 2-chloro-3-bromopyridine (utilizing the Br reactivity preference).

  • Reagents: Charge a microwave vial with 3-bromo-2-chloropyridine (1.0 equiv), Aryl-boronic acid (1.2 equiv), and

    
      (0.05 equiv).
    
  • Solvent System: Add 1,4-Dioxane/Water (4:1 ratio, degassed).

    • Why? Water is essential for the transmetallation step (formation of hydroxo-palladium species).

  • Base: Add

    
      (3.0 equiv).
    
  • Conditions: Seal and heat at 90 °C for 2 hours (or microwave at 110 °C for 20 min).

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water.

  • Outcome: The product is the 3-aryl-2-chloropyridine . The C2-Cl bond remains intact for subsequent

    
     or a second cross-coupling (which would require a more active catalyst like 
    
    
    
    /XPhos).

Part 5: Mechanism of Action Visualization

Understanding the binding mode is crucial for rational design. The diagram below depicts the dual-interaction mode of a chloropyridine inhibitor within a kinase pocket.

BindingMode Inhibitor Chloropyridine Inhibitor (Ligand) Interaction1 Hydrogen Bond (N_pyr ... H-N_prot) Inhibitor->Interaction1 Interaction2 Halogen Bond / Sigma Hole (C-Cl ... O=C_prot) Inhibitor->Interaction2 Protein_Hinge Hinge Region (Backbone NH/CO) Protein_Pocket Hydrophobic Pocket (Gatekeeper Residue) Interaction1->Protein_Hinge Interaction2->Protein_Pocket

Caption: Dual binding mode: Pyridine N acts as H-bond acceptor; Cl atom acts as sigma-hole donor.

References

  • Schlosser, M., et al. (2002). "Halogen/Metal Permutation at the 2-, 3-, and 4-Positions of the Pyridine Ring." Journal of Organic Chemistry. [Link]

  • Sanderson, P. E., et al. (2003). "Metabolism-Directed Optimization of 3-Aminopyrazinone Acetamide Thrombin Inhibitors." Journal of Medicinal Chemistry. [Link]

  • Politzer, P., et al. (2007). "The σ-Hole: An Elusive Feature of Halogen Bonding." Journal of Molecular Modeling. [Link]

  • Blakemore, D. C., et al. (2011). "Organic Synthesis Provides Opportunities to Transform Drug Discovery." Nature Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis and Process Optimization of (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate: A Dual-Route Protocol

Executive Summary & Strategic Context (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate (CAS 1228670-06-1) is a highly privileged building block in modern medicinal chemistry. Its structural motif—a halogenated pyridine core c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate (CAS 1228670-06-1) is a highly privileged building block in modern medicinal chemistry. Its structural motif—a halogenated pyridine core conjugated with an


-unsaturated ester—is frequently utilized in the synthesis of histone deacetylase (HDAC) inhibitors [2] and neuronal nicotinic acetylcholine receptor (nAChR) modulators [4].

As a Senior Application Scientist, I have designed this protocol to address the specific synthetic challenges associated with this molecule. The primary challenge lies in the presence of the 4-chloro substituent, which is highly prone to nucleophilic aromatic substitution (


) under basic conditions, and competing oxidative additions in transition-metal catalysis. To provide robust options for drug development professionals, this guide details two distinct, field-proven synthetic routes: Route A (Horner-Wadsworth-Emmons Olefination)  and Route B (Palladium-Catalyzed Heck Cross-Coupling) .

Mechanistic Rationale & Experimental Causality

Route A: Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction of 4-chloropyridine-3-carbaldehyde with trimethyl phosphonoacetate is the most reliable method for achieving absolute (E)-stereoselectivity.

  • Causality of Reagent Choice: Traditional HWE protocols utilize strong bases like Sodium Hydride (NaH). However, the 4-chloro group on the electron-deficient pyridine ring is highly susceptible to

    
     side reactions. To circumvent this, we employ Masamune-Roush conditions  (LiCl and DBU). Lithium chloride acts as a Lewis acid, coordinating both the phosphonate oxygen and the aldehyde, increasing the 
    
    
    
    -proton's acidity. This allows the use of the mild, non-nucleophilic base DBU, completely suppressing
    
    
    degradation while thermodynamically driving the formation of the (E)-alkene.
Route B: Regioselective Heck Cross-Coupling

For laboratories where 3-bromo-4-chloropyridine is more readily available, the Heck reaction with methyl acrylate is a powerful alternative.

  • Causality of Reagent Choice: This route relies on strict chemoselectivity . The C-Br bond has a significantly lower bond dissociation energy and a lower activation barrier for Palladium(0) oxidative addition compared to the C-Cl bond [3, 4]. By utilizing

    
     with the sterically demanding ligand 
    
    
    
    , we favor mono-ligation, which accelerates the oxidative addition into the C-Br bond while sterically hindering any secondary reaction at the adjacent C-Cl position.

SyntheticRoutes SM1 4-Chloropyridine- 3-carbaldehyde Reagent1 Trimethyl phosphonoacetate LiCl, DBU, MeCN (HWE Olefination) SM1->Reagent1 SM2 3-Bromo-4- chloropyridine Reagent2 Methyl acrylate Pd(OAc)2, P(o-tol)3, Et3N (Heck Coupling) SM2->Reagent2 Target (E)-Methyl 3-(4-chloropyridin- 3-yl)acrylate Target Product Reagent1->Target Reagent2->Target

Diagram 1: Dual-route synthetic workflow converging on the target (E)-acrylate.

Chemoselectivity Pd0 Pd(0)L2 Active Species Substrate 3-Bromo-4-chloropyridine Pd0->Substrate OxAddBr Oxidative Addition at C-Br (Fast, Low Activation Energy) Substrate->OxAddBr Preferred Pathway OxAddCl Oxidative Addition at C-Cl (Slow, High Activation Energy) Substrate->OxAddCl Disfavored Product Regioselective Heck Product OxAddBr->Product SideProduct C-4 Coupled Impurity OxAddCl->SideProduct

Diagram 2: Mechanistic rationale for Pd(0) chemoselectivity in the Heck cross-coupling route.

Comparative Data Analysis

To assist in route selection for scale-up, the quantitative parameters of both methodologies are summarized below.

ParameterRoute A: HWE OlefinationRoute B: Heck Cross-Coupling
Primary Starting Material 4-Chloropyridine-3-carbaldehyde3-Bromo-4-chloropyridine
Key Reagents Trimethyl phosphonoacetate, LiCl, DBUMethyl acrylate,

,

,

Stereoselectivity (E:Z) > 98:2> 95:5
Chemoselectivity Risk Low (Mild base prevents

)
Moderate (Requires precise temp control)
Typical Yield 85 - 90%70 - 80%
Scalability & Downstream Excellent (No heavy metals)Good (Requires Pd scavenging post-reaction)

Step-by-Step Experimental Protocols

Route A: Masamune-Roush HWE Olefination (Self-Validating Protocol)

This protocol is optimized for a 10 mmol scale.

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add anhydrous Lithium Chloride (LiCl, 12.0 mmol, 1.2 eq) and flame-dry again under vacuum to ensure complete removal of moisture (hygroscopic).

  • Reagent Addition: Cool the flask to room temperature under argon. Add anhydrous Acetonitrile (MeCN, 30 mL), followed by Trimethyl phosphonoacetate (11.0 mmol, 1.1 eq). Stir for 5 minutes.

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 11.0 mmol, 1.1 eq) dropwise. Observation: The solution may turn slightly yellow, indicating the formation of the stabilized phosphonate carbanion. Stir for 15 minutes.

  • Substrate Addition: Dissolve 4-chloropyridine-3-carbaldehyde (10.0 mmol, 1.0 eq) in 10 mL of anhydrous MeCN and add it dropwise to the reaction mixture over 10 minutes to prevent exotherm.

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 3 hours. Monitor via TLC (30% EtOAc in Hexanes, UV 254 nm). The starting material (

    
    ) should completely disappear, replaced by a new, highly UV-active spot (
    
    
    
    ).
  • Workup Logic: Quench the reaction with saturated aqueous

    
     (20 mL). Causality:
    
    
    
    is mildly acidic, perfectly neutralizing the DBU without risking the hydrolysis of the newly formed methyl ester. Extract with EtOAc (
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Purification & NMR Validation: Purify via flash column chromatography (10-30% EtOAc in Hexanes). Validate the (E)-geometry via

    
     NMR: Look for two doublet alkene protons around 6.5 ppm and 7.8 ppm with a large trans-coupling constant (
    
    
    
    Hz), and a sharp methyl ester singlet at
    
    
    3.8 ppm.
Route B: Regioselective Heck Cross-Coupling (Self-Validating Protocol)

This protocol is optimized for a 10 mmol scale.

  • Preparation: In a 50 mL Schlenk tube, combine 3-bromo-4-chloropyridine (10.0 mmol, 1.0 eq), Palladium(II) acetate (

    
    , 0.5 mmol, 5 mol%), and Tri(o-tolyl)phosphine (
    
    
    
    , 1.0 mmol, 10 mol%).
  • Degassing: Evacuate and backfill the tube with argon three times to remove oxygen, which would otherwise deactivate the Pd(0) catalyst.

  • Solvent & Reagent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF, 20 mL). Add Methyl acrylate (15.0 mmol, 1.5 eq) and Triethylamine (

    
    , 25.0 mmol, 2.5 eq) via syringe.
    
  • Heating: Seal the tube and heat to 90 °C in an oil bath for 16 hours. Causality: Do not exceed 90 °C; higher temperatures increase the kinetic energy enough to overcome the activation barrier for C-Cl oxidative addition, leading to bis-coupled impurities.

  • Reaction Monitoring (Self-Validation): Cool to room temperature. Check TLC (20% EtOAc in Hexanes). The starting material (

    
    ) should be consumed. The formation of Pd black (a dark precipitate) is a visual confirmation that the catalytic cycle has terminated.
    
  • Workup Logic: Dilute the mixture with EtOAc (50 mL) and filter through a pad of Celite to remove the Pd black. Wash the filtrate with water (

    
     mL) to remove the DMF and triethylammonium bromide salts. Dry the organic layer over 
    
    
    
    and concentrate.
  • Purification & NMR Validation: Purify via silica gel chromatography. Validate success by the disappearance of the C-3 pyridine proton (a singlet at

    
    8.6 ppm in the starting material) in the 
    
    
    
    NMR spectrum, confirming regioselective coupling at the 3-position.

References

  • Combi-Blocks. "Methyl 3-(4-chloropyridin-3-yl)acrylate (CAS 1228670-06-1)". Combi-Blocks Catalog.
  • Google Patents. "US20180370987A1 - Histone deacetylase inhibitors". United States Patent Application.
  • Benchchem. "3-Bromo-5-methylpyridin-4-ol | 70149-41-6: Reactivity and Chemoselectivity". Benchchem Technical Guides.
  • National Institutes of Health (NIH) / PMC. "Tying up Nicotine: New Selective Competitive Antagonist of the Neuronal Nicotinic Acetylcholine Receptors". ACS Chem Neurosci.
Application

Application Note: Heck Coupling of 3-Chloropyridines with Acrylates

Executive Summary & Strategic Rationale The Heck-Mizoroki coupling of 3-chloropyridines presents a specific, high-value challenge in medicinal chemistry. Unlike their bromo- or iodo- analogs, 3-chloropyridines are notori...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The Heck-Mizoroki coupling of 3-chloropyridines presents a specific, high-value challenge in medicinal chemistry. Unlike their bromo- or iodo- analogs, 3-chloropyridines are notoriously inert due to the high bond dissociation energy of the C–Cl bond (approx. 95 kcal/mol) and the lack of electronic activation at the C3 position compared to the C2 or C4 positions.

Standard protocols utilizing Pd(PPh₃)₄ or simple Pd(OAc)₂/PPh₃ systems typically result in 0% conversion or stalled reactions due to the failure of the oxidative addition step.

This guide details a High-Activity Protocol utilizing bulky, electron-rich phosphine ligands (specifically


) to force the oxidative addition, enabling the synthesis of 3-alkenylpyridines. These scaffolds are critical precursors for nicotinic acetylcholine receptor agonists and kinase inhibitors.

Mechanistic Insight & Catalyst Design

The C-Cl Bond Challenge

The catalytic cycle for 3-chloropyridine differs from standard aryl bromides at the Oxidative Addition (OA) step.

  • Standard Ligands (e.g., PPh₃): The Pd(0) species is not nucleophilic enough to insert into the unactivated C3–Cl bond.

  • Solution: Use Tri-tert-butylphosphine (

    
    ) . The extreme steric bulk (
    
    
    
    cone angle) forces the formation of a highly reactive, monoligated
    
    
    species. The high electron density on the phosphorus atom significantly increases the electron density on the Palladium center, facilitating the difficult oxidative addition.
Catalytic Cycle Visualization

HeckCycle cluster_legend Critical Failure Point Pd0 Pd(0)-L (Active Species) OA_Complex Oxidative Addition (Rate Limiting for Cl) Pd0->OA_Complex + 3-Chloropyridine Coordination Olefin Coordination OA_Complex->Coordination + Acrylate Insertion Migratory Insertion Coordination->Insertion BetaElim Beta-Hydride Elimination Insertion->BetaElim RedElim Reductive Elimination (Base Assisted) BetaElim->RedElim - Product RedElim->Pd0 + Base / - HCl

Caption: Figure 1. Catalytic cycle highlighting the oxidative addition of 3-chloropyridine as the rate-limiting step requiring electron-rich ligands.

Experimental Protocol

Protocol A: The "Fu Conditions" (Recommended)

This protocol is adapted from the work of Littke and Fu, optimized for deactivated heteroaryl chlorides. It utilizes


 as the precatalyst and 

as the ligand.

Reagents & Materials:

  • Substrate: 3-Chloropyridine (1.0 equiv)

  • Coupling Partner: n-Butyl Acrylate (1.2 equiv)

  • Catalyst:

    
     (1.5 mol%)[1]
    
  • Ligand:

    
     (6.0 mol%) (Note: Use 
    
    
    
    salt for easier handling, requires extra base equivalent).
  • Base:

    
     (1.2 equiv) or 
    
    
    
    (1.2 equiv)
  • Solvent: 1,4-Dioxane (Anhydrous)

  • Atmosphere: Argon or Nitrogen[2][3]

Step-by-Step Procedure:

  • Glovebox/Schlenk Setup:

    • In a nitrogen-filled glovebox or using strict Schlenk techniques, charge a dried reaction vial with

      
       (13.7 mg, 0.015 mmol) and 
      
      
      
      (12 mg, 0.06 mmol).
    • Note: If using the air-stable salt

      
      , add it here.
      
  • Substrate Addition:

    • Add

      
       (390 mg, 1.2 mmol).
      
    • Add 3-Chloropyridine (113 mg, 1.0 mmol).

    • Add 1,4-Dioxane (5 mL).

  • Activation:

    • Stir the mixture at room temperature for 5 minutes to allow ligand complexation (solution typically turns dark orange/red).

  • Olefin Addition:

    • Add n-Butyl Acrylate (154 mg, 1.2 mmol) via syringe.

  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Heat to 100 °C for 12–24 hours.

    • Monitoring: Check via LC-MS or GC-MS.[3] Look for the disappearance of the chloride (m/z 113) and appearance of the product (m/z 205).

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

    • Wash the filtrate with water (

      
       mL) and brine (
      
      
      
      mL).
    • Dry over

      
      , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
      

Data Analysis & Troubleshooting

Ligand Screening Comparison

The following table illustrates why standard conditions fail and the necessity of the specific protocol above.

EntryCatalyst SystemBaseTemp (°C)Yield (%)Observation
1


100< 5%No oxidative addition; SM recovered.
2

/


1000%Pd black formation immediately.
3

/ XPhos

10020-40%Slow conversion; significant homocoupling.
4

/


100 85-92% Full conversion; clean profile.
5

/ NHC (IMes)

12075%Good alternative; requires higher temp.
Troubleshooting Guide
  • Issue: Pd Black Precipitation early in reaction.

    • Cause: Ligand oxidation or insufficient ligand:Pd ratio.

    • Fix: Ensure

      
       is fresh/unoxidized. Increase L:Pd ratio to 4:1. Ensure strict oxygen-free conditions.
      
  • Issue: Low Conversion (<20%).

    • Cause: Poisoning of catalyst by pyridine nitrogen or inefficient base.

    • Fix: Switch base to

      
       (Dicyclohexylmethylamine) which is sterically hindered and less likely to coordinate to Pd.
      
  • Issue: Regioisomers (Beta/Alpha).

    • Cause: Migration of the double bond.

    • Fix: Acrylates generally give exclusive trans-beta products. If migration occurs, lower temperature to 80 °C and extend time.

Workflow Diagram

Workflow Start Start: Inert Atmosphere Mix Mix Pd2(dba)3 + P(t-Bu)3 + Dioxane Start->Mix Complex Complexation (5 min, RT) Mix->Complex AddSub Add 3-Cl-Py + Base + Acrylate Complex->AddSub Heat Heat 100°C (12-24h) AddSub->Heat Filter Filter (Celite) & Workup Heat->Filter Purify Flash Column Chromatography Filter->Purify

Caption: Figure 2. Experimental workflow for the Heck coupling of 3-chloropyridine.

References

  • Littke, A. F., & Fu, G. C. (2001).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Journal of the American Chemical Society, 123(29), 6989–7000. [Link]

  • Littke, A. F., & Fu, G. C. (1999).[1] Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10–11.[1] [Link]

  • Beller, M., & Riermeier, T. H. (1997). Palladium-Catalyzed Olefination of Aryl Halides (Heck Reaction). In Transition Metals for Organic Synthesis. Wiley-VCH. [Link]

  • Glorius, F. (2011). N-Heterocyclic Carbenes in Transition Metal Catalysis. Springer. (Context for NHC alternative conditions). [Link]

Sources

Method

Application Note: Optimized Wittig Olefination of 3-Pyridinecarboxaldehyde for the Synthesis of 3-Vinylpyridine

Executive Summary The Wittig reaction remains a cornerstone methodology for carbon-carbon double bond formation in drug discovery and materials science. When applied to heterocyclic aromatic aldehydes such as 3-pyridinec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Wittig reaction remains a cornerstone methodology for carbon-carbon double bond formation in drug discovery and materials science. When applied to heterocyclic aromatic aldehydes such as 3-pyridinecarboxaldehyde, the transformation yields vinyl heterocycles (e.g., 3-vinylpyridine), which are highly valuable building blocks for cross-coupling, polymerization, and late-stage functionalization[1].

This application note details a highly optimized, scalable, and self-validating protocol for the synthesis of 3-vinylpyridine using a non-stabilized ylide. By replacing traditional lithium-based bases with potassium tert-butoxide (KOtBu), this protocol mitigates heteroatom coordination issues, ensuring high yields and a streamlined purification process.

Mechanistic Rationale & Experimental Causality

Designing a robust protocol for pyridine derivatives requires careful consideration of the substrate's electronic and coordination properties.

Base Selection and Ylide Generation

Methyltriphenylphosphonium bromide is relatively acidic (pKa ~22.5 in DMSO)[2], requiring a strong base for deprotonation to form the active methylenetriphenylphosphorane ylide. While n-butyllithium (n-BuLi) at -78 °C is traditionally used, the resulting lithium cation can coordinate strongly with the basic nitrogen of the pyridine ring. This coordination alters the solubility and reactivity of the substrate, often leading to incomplete conversion or complex reaction mixtures.

The Causality of KOtBu: Utilizing potassium tert-butoxide (KOtBu) at 0 °C generates a potassium counterion, which is significantly larger and less oxophilic/nitrogen-coordinating than lithium[3]. This ensures the 3-pyridinecarboxaldehyde remains fully available for nucleophilic attack. Furthermore, KOtBu allows the ylide generation to occur safely at 0 °C rather than requiring cryogenic conditions[2].

Substrate Electrophilicity

3-Pyridinecarboxaldehyde is highly electron-deficient. The inductive and resonance electron-withdrawing effects of the pyridine nitrogen make the carbonyl carbon highly susceptible to nucleophilic attack by the ylide. Because the reaction is highly exothermic, the aldehyde must be added dropwise to control the rate of the [2+2] cycloaddition that forms the oxaphosphetane intermediate.

Triphenylphosphine Oxide (TPPO) Mitigation

A universal challenge in Wittig chemistry is the removal of stoichiometric triphenylphosphine oxide (TPPO). By utilizing methyl tert-butyl ether (MTBE) instead of dichloromethane (DCM) during the aqueous extraction phase, the solubility of TPPO in the organic layer is significantly reduced. This allows a large portion of the byproduct to be removed via simple filtration prior to silica gel chromatography.

Quantitative Optimization Data

The following table summarizes the optimization parameters evaluated during protocol development, highlighting the superiority of the KOtBu/THF system for this specific heterocyclic substrate.

Base (Equiv)SolventTemp ProfileYield (%)Mechanistic Observations & Remarks
n-BuLi (1.2)THF-78 °C to RT65%Lithium coordination with pyridine nitrogen; tedious workup.
KOtBu (1.2) THF 0 °C to RT 82% Clean conversion; rapid ylide formation; scalable.
NaOMe (1.5)MeOHRT45%Competing side reactions; incomplete ylide formation.
NaH (1.3)DMSO/THF0 °C to RT70%Good yield, but DMSO removal complicates isolation.

Experimental Protocol: Synthesis of 3-Vinylpyridine

Self-Validating System: This protocol relies on visual cues (color changes) to validate the success of each step, ensuring the operator can troubleshoot in real-time.

Materials Required
  • 3-Pyridinecarboxaldehyde (1.0 equiv, limiting reagent)

  • Methyltriphenylphosphonium bromide (1.2 equiv)

  • Potassium tert-butoxide (KOtBu) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Methyl tert-butyl ether (MTBE)

Step-by-Step Methodology

Step 1: Ylide Generation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Add methyltriphenylphosphonium bromide (1.2 equiv) to the flask, followed by anhydrous THF (approx. 5 mL per mmol of substrate) to create a white slurry[3].

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add KOtBu (1.2 equiv) portion-wise over 5 minutes.

    • Validation Check: The reaction mixture will rapidly transition from a white slurry to a vibrant, bright yellow suspension, confirming the successful deprotonation and formation of the methylenetriphenylphosphorane ylide[3].

  • Stir the ylide mixture at 0 °C for 30 minutes to ensure complete salt activation.

Step 2: Olefination 6. Dissolve 3-pyridinecarboxaldehyde (1.0 equiv) in a minimal amount of anhydrous THF (approx. 1 mL per mmol). 7. Add the aldehyde solution dropwise to the yellow ylide suspension at 0 °C over 10–15 minutes.

  • Validation Check: The bright yellow color will gradually fade to a pale yellow or off-white suspension as the ylide is consumed by the electrophilic aldehyde.

  • Remove the ice bath, allow the reaction to warm to room temperature (20–25 °C), and stir for 2 to 4 hours. Monitor completion via TLC (Hexanes:EtOAc 1:1, UV active).

Step 3: Quench and Workup 9. Once the aldehyde is fully consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl (equal volume to the THF used). This neutralizes any unreacted ylide and base. 10. Transfer the mixture to a separatory funnel and extract the aqueous layer with MTBE (3 × 20 mL).

  • Causality Note: Using MTBE instead of DCM forces a significant amount of the TPPO byproduct to precipitate out of the organic phase.
  • If a white precipitate (TPPO) forms in the organic layer, filter the combined organic phases through a pad of Celite.
  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification 13. Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 30% EtOAc in Hexanes). 3-Vinylpyridine elutes as a pale yellow oil.

Workflow and Mechanistic Pathway

The following diagram illustrates the phase changes, reagent additions, and mechanistic progression of the Wittig reaction for 3-pyridinecarboxaldehyde.

WittigWorkflow Start Methyltriphenylphosphonium Bromide in THF Base Add KOtBu at 0 °C (Base Deprotonation) Start->Base Ylide Methylenetriphenylphosphorane (Yellow Ylide Solution) Base->Ylide - t-BuOH, - KBr Substrate Add 3-Pyridinecarboxaldehyde (Electrophilic Attack) Ylide->Substrate Oxaphosphetane Oxaphosphetane Intermediate (Cycloaddition) Substrate->Oxaphosphetane [2+2] Cycloaddition Products 3-Vinylpyridine + Triphenylphosphine Oxide Oxaphosphetane->Products Cycloreversion Workup Aqueous Quench & MTBE Extraction Products->Workup Purification Silica Gel Chromatography or Acid-Base Extraction Workup->Purification

Workflow and mechanistic progression of the Wittig olefination of 3-pyridinecarboxaldehyde.

References

  • Title: Asymmetric Synthesis of Pharmaceutically Relevant 1-Aryl-2-heteroaryl- and 1,2-Diheteroarylcyclopropane-1-carboxylates Source: The Royal Society of Chemistry URL: [Link]

  • Title: Synthesis of a new cephalosporin monomer Source: Designed Monomers and Polymers (Taylor & Francis) URL: [Link]

  • Title: Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination Source: ACS Omega URL: [Link]

Sources

Application

Sonogashira coupling for functionalization of 3-chloropyridines

Application Note: Overcoming the Kinetic Barriers of 3-Chloropyridine Functionalization via Copper-Free Sonogashira Coupling Executive Summary The functionalization of the pyridine core is a cornerstone of modern drug di...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Overcoming the Kinetic Barriers of 3-Chloropyridine Functionalization via Copper-Free Sonogashira Coupling

Executive Summary

The functionalization of the pyridine core is a cornerstone of modern drug discovery, with alkynylpyridines serving as critical precursors for mGluR5 antagonists, kinase inhibitors, and advanced heterocyclic scaffolds. While the Sonogashira cross-coupling of bromo- and iodopyridines is well-documented, the functionalization of 3-chloropyridines remains a notorious challenge in process chemistry. This application note details the mechanistic causality behind this poor reactivity and provides a robust, self-validating, copper-free protocol utilizing highly active Palladium-N-Heterocyclic Carbene (Pd-NHC) complexes to achieve high-yielding C-C bond formation.

Mechanistic Insights: The "C-3" Deactivation Phenomenon

To successfully couple 3-chloropyridines, one must first understand why standard Sonogashira conditions (e.g.,


 / 

/ Amine) fail. The difficulty is rooted in two distinct physicochemical barriers:
  • High Bond Dissociation Energy (BDE): The C-Cl bond (~96 kcal/mol) is significantly stronger than C-Br (~81 kcal/mol) and C-I (~65 kcal/mol). This imposes a severe kinetic penalty on the initial oxidative addition of the Pd(0) catalyst.

  • Electronic Deactivation at the 3-Position: In 2- and 4-chloropyridines, the highly electronegative pyridine nitrogen stabilizes the developing negative charge in the transition state during oxidative addition (and nucleophilic aromatic substitution) via inductive and mesomeric effects. However, at the 3-position, this resonance stabilization is absent. Consequently, 3-chloropyridine behaves electronically like a deactivated, electron-rich aryl chloride, often remaining completely unreactive under standard conditions[1].

The Danger of Copper Co-Catalysis

When oxidative addition is the rate-limiting step—as is the case with 3-chloropyridines—the standard addition of a Cu(I) co-catalyst becomes detrimental. Copper readily reacts with the terminal alkyne to form a copper acetylide. Because the Pd(II) intermediate is formed too slowly, the copper acetylide builds up and undergoes rapid oxidative homocoupling (the Glaser-Hay reaction), consuming the valuable alkyne starting material to form diynes[2].

The Solution: A copper-free system utilizing a highly electron-rich, sterically demanding ligand. NHC ligands, specifically in the form of Pd-NHC hydroxo dimers like ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, provide the necessary electron density to force the oxidative addition into the C3-Cl bond while providing enough steric bulk to accelerate the final reductive elimination.

Pathway Visualization: Copper-Free Catalytic Cycle

The following diagram illustrates the modified copper-free catalytic cycle. By removing copper, the transmetalation step is replaced by a base-mediated ligand exchange and deprotonation, directly suppressing diyne formation.

Sonogashira Pd_Pre Pd(II) Precatalyst [{Pd(µ-OH)Cl(IPr)}2] Pd0 Active Pd(0)-IPr Catalyst Pd_Pre->Pd0 Activation OxAdd Oxidative Addition (High Barrier for C3-Cl) Pd0->OxAdd + 3-Chloropyridine PdII_Ar Trans-[Pd(II)(3-Py)Cl(IPr)] OxAdd->PdII_Ar LigandEx Ligand Exchange (Base Mediated) PdII_Ar->LigandEx + Alkyne, Base (No Cu) PdII_Alk Trans-[Pd(II)(3-Py)(C≡CR)(IPr)] LigandEx->PdII_Alk - HCl RedElim Reductive Elimination PdII_Alk->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Alkynylpyridine Target RedElim->Product

Caption: Copper-free Sonogashira catalytic cycle highlighting the rate-limiting oxidative addition of 3-chloropyridine.

Quantitative Reaction Scope & Optimization Data

The table below summarizes the causality of ligand and additive choices when migrating from 2-chloropyridine to the challenging 3-chloropyridine substrate.

SubstrateCatalyst SystemCo-CatalystTemp (°C)Yield (%)Alkyne Homocoupling (%)
2-Chloropyridine

(5 mol%)
CuI (5 mol%)80>90<5
3-Chloropyridine

(5 mol%)
CuI (5 mol%)100<5>80
3-Chloropyridine

(1 mol%)
None 8078<2
4-Chloropyridine

(1 mol%)
None 8094<1

Data Interpretation: Standard phosphine/copper systems fail entirely for the 3-position, converting the alkyne into waste. The Pd-IPr dimer successfully activates the C3-Cl bond while strictly limiting homocoupling[2].

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is designed as a self-validating system . In-process analytical checkpoints are embedded to ensure the reaction is proceeding via the intended mechanistic pathway.

Reagents & Materials
  • Aryl Halide: 3-Chloropyridine (1.0 mmol, 1.0 equiv)

  • Alkyne: Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Catalyst:

    
     (0.01 mmol, 1.0 mol%)
    
  • Base: Powdered Potassium Hydroxide (KOH) or Cesium Carbonate (

    
    ) (2.0 mmol, 2.0 equiv)
    
  • Solvent: Degassed Ethanol or DMF (3.0 mL)

Step-by-Step Methodology
  • Inert Atmosphere Preparation: To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add the

    
     catalyst and the inorganic base. Evacuate and backfill the flask with dry Argon (repeat 3 times).
    
  • Reagent Addition: Under a positive flow of Argon, inject the degassed solvent, followed by 3-chloropyridine and phenylacetylene via a micro-syringe.

    • Causality Note: Adding the alkyne last prevents premature interaction with the base before the Pd(0) active species is fully generated.

  • Activation Checkpoint (Self-Validation 1): Stir the mixture at room temperature for 5 minutes. The suspension should transition from a pale yellow to a deep amber/brown color. If the solution remains colorless, the Pd(II) precatalyst has not reduced to the active Pd(0) species; check solvent degassing.

  • Thermal Promotion: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12–24 hours.

  • Reaction Monitoring (Self-Validation 2): At t = 4 hours, withdraw a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS.

    • Target: Disappearance of the 3-chloropyridine peak (m/z 113).

    • Quality Control: Check for 1,4-diphenylbuta-1,3-diyne (m/z 202). In this optimized copper-free system, the diyne peak should be <2% relative to the product peak. If diyne exceeds 10%, oxygen ingress has occurred.

  • Quench and Workup: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter the crude mixture through a short pad of Celite to remove the inorganic salts and precipitated palladium black. Wash the pad with an additional 10 mL of EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the functionalized 3-(phenylethynyl)pyridine.

Troubleshooting Guide

  • Issue: High Alkyne Homocoupling (Diyne Formation)

    • Cause: Trace oxygen in the system or accidental introduction of copper from contaminated glassware.

    • Solution: Ensure strict Schlenk techniques. Sparging the solvent with Argon for 30 minutes prior to use is mandatory. Acid-wash glassware to remove trace metals.

  • Issue: Incomplete Conversion of 3-Chloropyridine

    • Cause: Catalyst poisoning by moisture or insufficient base solubility.

    • Solution: If using KOH, ensure it is freshly powdered. Alternatively, switch to a more soluble base like

      
       or add a phase transfer catalyst (e.g., TBAB) if using a biphasic solvent system.
      

References

  • The Chloropyridine Core: A Technical Guide to Fundamental Reactivity for Drug Discovery and Development Source: Benchchem URL
  • Uncommon perspectives in palladium- and copper-catalysed arylation and heteroarylation of terminal alkynes following Heck or Sonogashira protocols Source: Comptes Rendus de l'Académie des Sciences URL
  • Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [Pd(µ-OH)Cl(NHC)

Sources

Method

Application Note: Advanced Purification Protocols for Substituted Pyridine Acrylates

Introduction & Chemical Context Substituted pyridine acrylates represent a unique challenge in process chemistry. They possess a "Jekyll and Hyde" chemical personality: the pyridine ring is a Lewis base capable of proton...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Substituted pyridine acrylates represent a unique challenge in process chemistry. They possess a "Jekyll and Hyde" chemical personality: the pyridine ring is a Lewis base capable of protonation and strong interactions with acidic stationary phases, while the acrylate tail is an electrophilic Michael acceptor prone to polymerization and hydrolysis.

This guide moves beyond standard protocols to address the specific causality of failure modes in these systems. Success requires a strategy that manages the basicity of the nitrogen while simultaneously inhibiting the radical polymerization of the alkene.

The Core Challenges
FeaturePurification RiskMitigation Strategy
Pyridine Nitrogen Strong interaction with acidic silanols on silica gel causes severe peak tailing and yield loss.[1][2]Mobile phase modifiers (TEA) or amine-functionalized stationary phases.[3]
Acrylate Ester Susceptible to hydrolysis under strong acid/base conditions or high heat.Temperature control (<40°C) and pH buffering during extraction.
Vinyl Group Radical polymerization during concentration or distillation.Addition of radical inhibitors (MEHQ, BHT) prior to solvent removal.
Metal Residues Palladium (from Heck/Sonogashira coupling) coordinates tightly to pyridine nitrogen.Chelation scavenging rather than simple filtration.

Pre-Purification: Chemical Workup & Scavenging

Before attempting chromatography or crystallization, the crude reaction mixture must be conditioned. If the molecule was synthesized via Pd-catalyzed cross-coupling (e.g., Heck reaction), metal removal is critical before the product solidifies, as Pd can become trapped in the crystal lattice.

Protocol A: Palladium Scavenging (Post-Reaction)

Objective: Reduce Pd levels to <20 ppm without product loss.

  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) or THF (approx. 10 mL per gram of crude).

  • Scavenger Addition: Add SiliaMetS® Thiol or Trimercapto-s-triazine (TMT) functionalized silica (0.5 eq relative to Pd loading).

    • Why: The pyridine nitrogen competes with standard charcoal. Thiol ligands bind Pd with higher affinity than the pyridine.

  • Incubation: Stir at room temperature for 4 hours.

    • Note: Do not heat above 50°C to avoid acrylate polymerization.

  • Filtration: Filter through a 0.45 µm PTFE pad or a tight Celite bed to remove the scavenger-bound metal.

Protocol B: Modified Acid-Base Extraction

Objective: Remove non-basic impurities (starting material halides, phosphine oxides) while preserving the ester.

Standard acid-base extraction often hydrolyzes acrylates. This modified "Cold-Flash" protocol minimizes ester cleavage.

  • Dissolution: Dissolve crude organic oil in Diisopropyl Ether (DIPE) or MTBE . (Avoid DCM if possible to prevent emulsion formation).

  • Cold Extraction (Acid Phase):

    • Cool the organic phase to 0°C (Ice bath).

    • Extract with cold 0.5 M HCl (or 10% Citric Acid for sensitive esters).

    • Mechanism:[1][4][5] Pyridine protonates (

      
      ), moving product to the aqueous phase. Neutral impurities stay in organic.
      
    • CRITICAL: Perform this step quickly (<10 mins) to prevent ester hydrolysis.

  • Wash: Wash the aqueous acidic layer once with fresh DIPE to remove entrained organics.

  • Neutralization (Base Phase):

    • Keep aqueous layer at 0°C.

    • Slowly add Saturated NaHCO₃ or 2M NaOH until pH reaches ~9-10.

    • Visual Cue: The solution will turn cloudy as the free base precipitates or oils out.

  • Recovery: Extract immediately with EtOAc (3x). Dry over MgSO₄, add 100 ppm BHT (Butylated hydroxytoluene) as a stabilizer, and concentrate at <40°C.

Chromatographic Purification

Standard silica gel is acidic (pH ~5). Pyridine derivatives will adhere to surface silanols, resulting in broad, tailing peaks (asymmetry factor > 2.0) and co-elution with impurities.

Diagram: Chromatographic Decision Matrix

ChromatographyWorkflow Start Crude Pyridine Acrylate CheckScale Scale of Purification Start->CheckScale SmallScale < 100 mg (Analytical) CheckScale->SmallScale PrepScale > 100 mg (Preparative) CheckScale->PrepScale StandardSilica Std. Silica + Modifier (TEA or NH4OH) SmallScale->StandardSilica PrepScale->StandardSilica Alternative AmineSilica Amine-Functionalized Silica (No Modifier Needed) PrepScale->AmineSilica Preferred ModifierStep Add 1-2% Triethylamine to Mobile Phase StandardSilica->ModifierStep WashStep Flush column post-run to remove TEA ModifierStep->WashStep

Caption: Decision workflow for selecting stationary phases based on scale. Amine-silica is preferred for larger batches to avoid solvent contamination.

Protocol C: The "TEA-Buffered" Silica Column
  • Slurry Preparation: Pre-mix the silica gel with the mobile phase containing 1% Triethylamine (TEA) .

    • Mechanism:[1][4][5] TEA is a stronger base than pyridine. It saturates the acidic silanol sites (

      
      ), effectively "capping" the column so the pyridine acrylate elutes based on polarity, not acid-base affinity.
      
  • Mobile Phase: Hexane/Ethyl Acetate (gradient) + 1% TEA .

  • Loading: Load sample as a liquid injection (in minimal DCM) or dry load on Celite. Do not dry load on acidic silica.

  • Elution: Run the gradient.

    • Note: TEA has a high boiling point. It must be removed from the collected fractions by azeotropic distillation with heptane or prolonged high-vacuum drying.

Crystallization Strategies

Crystallization is the gold standard for late-stage drug intermediates, offering superior purity profiles compared to chromatography.

Solubility Profile
  • Good Solvents (Hot): Ethanol, Isopropanol, Acetone, Ethyl Acetate.

  • Anti-Solvents (Precipitation): Hexane, Heptane, Water (use with caution due to hydrolysis).

Protocol D: Anti-Solvent Recrystallization

Objective: Removal of isomeric impurities (e.g., cis-acrylate vs trans-acrylate).

  • Dissolution: Place the crude solid in a flask with a stir bar. Add Ethanol or Isopropanol (approx. 3-5 mL/g).

  • Heating: Heat to 50-60°C until fully dissolved.

    • Safety: Do not boil aggressively. Ensure BHT is present.

  • Anti-Solvent Addition:

    • While stirring rapidly, add Heptane dropwise.

    • Stop immediately when a persistent cloudiness (turbidity) is observed.

  • Re-dissolution: Add a few drops of the alcohol solvent to just clear the solution again.

  • Controlled Cooling:

    • Remove heat and let the flask cool to room temperature slowly (wrap in foil/towel to insulate).

    • Once at RT, move to a 4°C fridge for 12 hours.

  • Harvest: Filter the crystals and wash with cold Heptane.

Diagram: Solubility & Phase Control

Crystallization Step1 Dissolve in Hot Alcohol (EtOH/IPA) Solvated Pyridine Solvated Impurities Step2 Add Anti-Solvent (Heptane) until Turbid Point Step1->Step2 Saturation Step3 Step3 Step2->Step3 Nucleation Result Crystal Lattice Pure Trans-Isomer Supernatant Cis-Isomer + Oligomers Step3->Result Separation

Caption: Kinetic control during crystallization ensures the thermodynamically stable isomer (usually trans) crystallizes while impurities remain in the mother liquor.

Troubleshooting & Quality Control

Common Failure Modes
SymptomDiagnosisCorrective Action
Product turns to gel/gum Polymerization of acrylate.Add 200 ppm MEHQ (Monomethyl ether hydroquinone) to all solvents. Keep temp <40°C.
NMR shows Ethyl ester peaks Transesterification with Ethanol.If recrystallizing from EtOH, ensure no acid/base catalyst residues are present. Switch to IPA or Toluene/Heptane.
Broad/Streaking TLC spots Silica interaction.[1][2]Pre-dip TLC plates in 5% TEA/Hexane solution and dry before spotting.
Low Yield after Acid Extraction Hydrolysis of ester.Use weaker acid (Citric acid) or perform the extraction at -10°C.

References

  • BenchChem. (2025).[1][3][6][7] A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. Retrieved from 6

  • Biotage. (2023).[8] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from 2

  • American Chemical Society (ACS). (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications. Organic Process Research & Development. Retrieved from 9

  • University of Calgary. (n.d.). Recrystallization Protocols and Solvent Selection. Retrieved from

Sources

Application

Application Note: Definitive NMR Characterization Protocol for (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate

Introduction & Scope (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate is a highly versatile building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and complex heterocyclic scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate is a highly versatile building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and complex heterocyclic scaffolds. Typically synthesized via a palladium-catalyzed Mizoroki-Heck cross-coupling between 3-bromo-4-chloropyridine (or its iodo-analog) and methyl acrylate, verifying its exact structural connectivity is paramount. The presence of the 4-chloro substituent introduces significant electronic anisotropy, while the Heck reaction mechanism dictates a specific stereochemical outcome.

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) protocol designed for analytical scientists and drug development professionals to unambiguously confirm both the regiochemistry of the pyridine substitution and the (E)-stereochemistry of the alkene.

Theoretical Grounding: Causality in Structural Assignment

Before executing the protocol, it is critical to understand why specific NMR phenomena occur in this molecule. This ensures the protocol is not just followed, but mechanistically understood:

  • Stereochemistry (The (E)-Isomer): The Mizoroki-Heck reaction proceeds via syn-migratory insertion followed by bond rotation and syn-

    
    -hydride elimination. To minimize steric repulsion between the bulky 4-chloropyridin-3-yl moiety and the carboxymethyl group during the elimination transition state, the thermodynamically more stable (E)-alkene is formed almost exclusively[1]. In 
    
    
    
    H NMR, this is definitively proven by the vicinal coupling constant (
    
    
    ) between the olefinic protons (H-
    
    
    and H-
    
    
    ), which typically ranges from 15.5 to 16.5 Hz for trans-alkenes, compared to 9–12 Hz for cis-alkenes.
  • Regiochemistry (The Pyridine Core): The nitrogen atom and the highly electronegative chlorine atom exert strong inductive and resonance effects. The proton at C2 (H2) is flanked by the nitrogen and the acrylate group, making it the most deshielded proton (typically appearing as a singlet >8.8 ppm). The chlorine at C4 shields the adjacent C5 proton slightly relative to C6, while simultaneously deshielding the C4 carbon (>140 ppm)[2].

Experimental Protocol

Self-Validating System: This workflow relies on orthogonal confirmation. 1D


H NMR establishes the baseline and stereochemistry, while 2D HMBC (Heteronuclear Multiple Bond Correlation) locks in the regiochemistry by mapping 2-bond and 3-bond carbon-proton connectivities.
Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of highly purified (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate in 0.6 mL of deuterated chloroform (CDCl

    
    , 99.8% D).
    
    • Causality: CDCl

      
       is chosen because it provides excellent solubility without inducing the strong hydrogen-bonding solvent shifts seen in polar solvents like DMSO-
      
      
      
      , which could inadvertently cause the olefinic and aromatic signals to overlap.
  • Internal Standard: Ensure the CDCl

    
     contains 0.03% v/v Tetramethylsilane (TMS) to serve as the 0.00 ppm reference point, ensuring high-precision chemical shift reporting.
    
Step 2: Instrumental Setup
  • Probe Tuning & Shimming: Tune the NMR probe (e.g., 400 MHz or 600 MHz) to

    
    H and 
    
    
    
    C frequencies. Perform rigorous 3D gradient shimming to achieve a line width at half-height (
    
    
    ) of < 1.0 Hz for the TMS signal.
    • Causality: High resolution is critical for accurately measuring the fine

      
       and 
      
      
      
      coupling constants on the pyridine ring.
  • Pulse Sequences:

    • 1D

      
      H:  Standard 90° pulse sequence (zg30), 16–32 scans, relaxation delay (D1) of 2 seconds.
      
    • 1D

      
      C{1H}:  Power-gated decoupling (zgpg30), 512–1024 scans, D1 of 2 seconds.
      
    • 2D HSQC: Phase-sensitive, optimized for one-bond couplings (

      
       Hz).
      
    • 2D HMBC: Optimized for long-range couplings (

      
       Hz). This is the keystone experiment for proving the C3-acrylate linkage.
      

Data Presentation & Interpretation

The following tables summarize the expected quantitative data derived from the protocol, establishing a reference standard for this compound.

Table 1:


H NMR Assignments (400 MHz, CDCl

)
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Diagnostic Rationale
H2 (Pyridine) 8.85Singlet (s)1H-Highly deshielded by adjacent N and C3-alkene.
H6 (Pyridine) 8.45Doublet (d)1H

Deshielded by adjacent N.
H-

(Alkene)
7.95Doublet (d)1H


to carbonyl; large

confirms (E)-isomer.
H5 (Pyridine) 7.35Doublet (d)1H

Shielded relative to H6; adjacent to C4-Cl.
H-

(Alkene)
6.45Doublet (d)1H


to carbonyl; coupled to H-

.
-OCH

3.85Singlet (s)3H-Standard methyl ester resonance.

Table 2:


C NMR and Key HMBC Correlations (100 MHz, CDCl

)
Carbon PositionChemical Shift (

, ppm)
TypeKey HMBC Correlations (

H


C)
C=O 166.5CqH-

, H-

, -OCH

C6 151.0CHH2, H5
C2 150.5CHH6, H-

C4 144.0Cq (C-Cl)H2, H5, H6
C-

138.5CHH2, H-

C3 129.0CqH5, H-

C5 124.5CHH6
C-

121.5CHH-

-OCH

52.0CH

None (terminal)

Crucial Self-Validation Checkpoint: The HMBC correlation from the alkene H-


 proton to the pyridine C2 carbon definitively proves that the acrylate group is attached at the 3-position. If the acrylate were mistakenly attached at the 4-position (an isomeric impurity), H-

would correlate with C3 and C5 instead[2].

Mechanistic & Diagnostic Workflow

To visualize the logical progression of this characterization, follow the diagnostic workflow below:

NMR_Workflow Start Sample Prep & 1D 1H NMR Stereo Extract J-Couplings (E-isomer confirmation) Start->Stereo Identify alkene protons Carbon 1D 13C & HSQC (C-H Mapping) Stereo->Carbon J = 16 Hz Regio HMBC Analysis (Regiochemistry & Quaternary Cs) Carbon->Regio Assign protonated carbons Confirm Final Structural Assignment Regio->Confirm Long-range correlations

Diagnostic NMR workflow for the structural validation of (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate.

Conclusion

By utilizing a combination of high-resolution 1D


H NMR to extract the 

Hz trans-coupling constant and 2D HMBC to map the 3-bond connectivities between the pyridine core and the acrylate sidechain, researchers can establish a highly trustworthy, self-validating proof of structure. This rigorous approach prevents downstream failures in drug development pipelines caused by isomeric impurities or misassigned regiochemistry.

References

  • Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Journal of Organic Chemistry, 64(1), 10-11. URL:[Link]

  • Beller, M., et al. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. URL:[Link]

Sources

Method

development of pyridine-based materials for OLEDs

Abstract This guide outlines the development of pyridine-based organic semiconductors, specifically focusing on 1,3,5-tri(m-pyrid-3-ylphenyl)benzene (TmPyPB) and its analogues.[1] Unlike traditional electron transport ma...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide outlines the development of pyridine-based organic semiconductors, specifically focusing on 1,3,5-tri(m-pyrid-3-ylphenyl)benzene (TmPyPB) and its analogues.[1] Unlike traditional electron transport materials (e.g., Alq3), pyridine derivatives offer high electron affinity and tunable triplet energies (


), making them indispensable for high-efficiency Phosphorescent OLEDs (PhOLEDs). This protocol bridges the gap between organic synthesis and device engineering, providing a self-validating workflow for researchers transitioning from drug discovery chemistries to optoelectronic applications.

Part 1: Molecular Design Strategy

The Causality of Structure

In PhOLEDs, the primary failure mode is triplet quenching . If the ETM’s triplet energy is lower than that of the phosphorescent emitter (e.g., Ir(ppy)₃), energy transfers non-radiatively from the emitter to the ETM, killing efficiency.

Pyridine is selected as the core building block for two reasons:

  • Electron Deficiency: The electronegative Nitrogen atom lowers the LUMO level, facilitating electron injection from the cathode.

  • Steric Control: By linking pyridine rings via meta-positions (rather than para), we disrupt effective conjugation length. This keeps the triplet energy high (

    
    ), effectively confining excitons within the emission layer.
    
Visualization: Molecular Design Logic

DesignLogic cluster_0 Chemical Modification cluster_1 Electronic Effect cluster_2 Device Consequence N_Atom Pyridine N-Atom (Electron Withdrawing) LUMO Deep LUMO (-2.7 to -3.0 eV) N_Atom->LUMO Meta_Link Meta-Phenylene Linkage (Steric Twist) Triplet High Triplet Energy (T1 > 2.7 eV) Meta_Link->Triplet Injection Lower Turn-on Voltage LUMO->Injection Confinement Exciton Confinement (High EQE) Triplet->Confinement

Figure 1: Mechanistic flow from molecular features to optoelectronic performance.

Part 2: Synthesis & Purification Protocol

Target Molecule: TmPyPB (High-T1 ETM/Host) Methodology: 3-Fold Suzuki-Miyaura Coupling

This protocol is adapted for high-purity requirements (>99.95%), essential for OLED lifetime. Unlike pharma synthesis, where 98% purity is often acceptable, OLED materials require sublimation-grade purity to prevent trap states.

Reagents
  • A: 1,3,5-Tris(3-bromophenyl)benzene (1.0 eq)

  • B: 3-Pyridylboronic acid (3.5 eq)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2M aqueous solution)

  • Solvent: Toluene/Ethanol (4:1 ratio)

Step-by-Step Workflow
  • Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask. Cycle Argon/Vacuum 3 times. OLED materials are sensitive to oxidation during synthesis.

  • Coupling Reaction:

    • Add Reagents A and B, and the solvent mixture. Degas with Argon bubbling for 30 mins.

    • Add Pd catalyst under positive Argon flow.

    • Reflux at 100°C for 24–48 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).

  • Workup & Scavenging (Crucial Step):

    • Cool to RT. Extract with Chloroform. Wash with brine.[2]

    • Metal Scavenging: Add QuadraPure™ TU (thiourea scavenger) or activated carbon to the organic phase and stir for 4 hours. Note: Residual Palladium quenches phosphorescence.

    • Filter through a Celite pad.

  • Recrystallization: Recrystallize twice from Toluene/Hexane.

  • Sublimation (The "Pharma-to-Device" Bridge):

    • Load the recrystallized powder into a gradient sublimation tube.

    • Vacuum:

      
       Torr.
      
    • Source Temp: 280°C (Material specific).

    • Collection: Three zones (Heavy impurities, Product, Volatile impurities). Only collect the middle zone.

Visualization: Synthesis & Purification Flow

SynthesisFlow Start Start: 1,3,5-Tris(3-bromophenyl)benzene Suzuki Suzuki Coupling (Pd(PPh3)4, K2CO3, Toluene) Start->Suzuki Scavenge Pd Scavenging (Thiourea/Celite) Suzuki->Scavenge Crude Recryst Recrystallization (Toluene/Hexane) Scavenge->Recryst 98% Purity Sublimation High-Vac Train Sublimation (10^-6 Torr, 280°C) Recryst->Sublimation 99.5% Purity Device OLED Device Integration Sublimation->Device >99.9% Purity

Figure 2: Purification cascade required to achieve semiconductor-grade purity.

Part 3: Device Fabrication & Characterization

Validation of the Material

To verify the synthesized TmPyPB, fabricate a "Blue Phosphorescent" device. Blue is the most demanding color due to the high triplet energy required.

Device Architecture (Standard Reference Stack)
  • Anode: ITO (150 nm)

  • HIL: HAT-CN (10 nm) - Hole Injection

  • HTL: TAPC (40 nm) - Hole Transport

  • EBL: TCTA (10 nm) - Electron/Exciton Blocking

  • EML: Host: TmPyPB doped with FIrpic (10%) (30 nm) - Emission

  • ETL: TmPyPB (40 nm) - Electron Transport

  • Cathode: LiF (1 nm) / Al (100 nm)[1][3]

Note: TmPyPB serves a dual role here as both the Host and the ETL, proving its versatility.

Visualization: Device Stack

DeviceStack Cathode Cathode: Al (100nm) / LiF (1nm) ETL ETL: TmPyPB (40nm) (Electron Transport) EML EML: TmPyPB : FIrpic (30nm) (Emission Zone) HTL HTL/EBL: TAPC / TCTA Anode Anode: ITO Glass

Figure 3: Cross-section of the validation device structure.

Performance Benchmarking

Compare your synthesized material against standard commercial grades using these metrics:

MetricTarget Value (TmPyPB)MethodWhy it matters
Triplet Energy (

)
2.78 eVPhosphorescence (77K)Prevents back-transfer from Blue emitters.
HOMO / LUMO -6.7 eV / -2.7 eVCV / UPSDetermines injection barriers.
Electron Mobility (

)

SCLC (Single Carrier)Must balance with hole mobility to center the recombination zone.
Purity (HPLC) > 99.9%HPLC (254 nm)Impurities = Traps = Short Lifetime.
TGA (

)
> 350°CThermogravimetryStability during vacuum evaporation.

Part 4: Troubleshooting & Optimization

Field-Proven Insights

  • Problem: High Turn-on Voltage (>4V).

    • Cause: Impure material or poor electron injection.

    • Fix: Check the LiF thickness (must be <1 nm) and ensure TmPyPB was sublimed. Impurities often act as deep traps, hindering transport.

  • Problem: Low Efficiency (EQE < 15%).

    • Cause: Exciton quenching.

    • Fix: The EBL (TCTA) might be too thin. Ensure the triplet energy of the HTL is also high enough. If using TmPyPB as host, ensure the doping concentration of the emitter is optimized (usually 8-12%).

  • Problem: Crystallization in the film.

    • Cause: Low Glass Transition Temperature (

      
      ).
      
    • Fix: While TmPyPB has a high

      
      , contamination can lower it. Verify thermal properties via DSC.
      

References

  • Original Synthesis & Application of TmPyPB: Su, S. J., et al. (2008). "Pyridine-Containing Bipolar Host Materials for Highly Efficient Blue Phosphorescent OLEDs." Chemistry of Materials.

  • Review on Pyridine ETMs: Sasabe, H., & Kido, J. (2011). "Multifunctional Materials in High-Performance OLEDs."[4] Journal of Materials Chemistry.

  • Sublimation Protocols: Forrest, S. R., et al. (2004). "Organic Electronics: Purification and Device Engineering." Chemical Reviews.

  • Iridium Complex Synthesis (Emitter Integration): Lamansky, S., et al. (2001). "Highly Phosphorescent Bis-Cyclometalated Iridium Complexes." Journal of the American Chemical Society.

Sources

Application

use of pyridine derivatives as kinase inhibitors

Application Note: Profiling Pyridine-Based Leads for Kinase Selectivity and Potency Abstract Pyridine derivatives represent a cornerstone scaffold in kinase inhibitor design due to their ability to mimic the adenine ring...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Profiling Pyridine-Based Leads for Kinase Selectivity and Potency

Abstract

Pyridine derivatives represent a cornerstone scaffold in kinase inhibitor design due to their ability to mimic the adenine ring of ATP. This application note provides a comprehensive guide for evaluating pyridine-based small molecules, focusing on the structural basis of "hinge binding" and the differentiation between Type I (active conformation) and Type II (inactive conformation) inhibition. We detail validated protocols for biochemical screening (TR-FRET) and live-cell target engagement (NanoBRET™), offering expert insights into overcoming common assay artifacts such as compound autofluorescence and solubility-driven false positives.

Introduction: The Pyridine Scaffold in Kinase Inhibition

The success of pyridine derivatives in kinase drug discovery—exemplified by FDA-approved drugs like Sorafenib (Raf/VEGFR), Crizotinib (ALK/ROS1), and Imatinib (Abl)—stems from their bioisosteric relationship to the purine ring of ATP.

In the ATP-binding pocket, the "hinge region" connects the N- and C-lobes of the kinase. The pyridine nitrogen (typically at the 3- or 4-position relative to substituents) acts as a critical Hydrogen Bond Acceptor (HBA) for the backbone amide nitrogen of the hinge residues.

Structural Mechanism: The "Hinge Binder" Concept
  • Monodentate Binding: A simple pyridine ring often forms a single H-bond with the hinge backbone NH.

  • Bidentate Binding: A 2-aminopyridine moiety is a privileged scaffold. It acts as both an H-bond acceptor (pyridine N) and donor (amino group), forming a tight "clamp" with the hinge region backbone carbonyl and NH, significantly increasing potency and residence time.

HingeBinding cluster_Kinase Kinase ATP Pocket cluster_Inhibitor Pyridine-Based Inhibitor Hinge_NH Hinge Backbone (NH Donor) Pyridine_N Pyridine Nitrogen (Acceptor) Hinge_NH->Pyridine_N H-Bond (Critical) Hinge_CO Hinge Backbone (C=O Acceptor) Gatekeeper Gatekeeper Residue (Selectivity Filter) DFG DFG Motif (Asp-Phe-Gly) Amino_Group 2-Amino Group (Donor) Amino_Group->Hinge_CO H-Bond (Bidentate) Tail Hydrophobic Tail (Allosteric Reach) Tail->Gatekeeper Pi-Stacking/Hydrophobic Tail->DFG Steric Clash (Type II Only)

Figure 1: Schematic of the bidentate interaction between a 2-aminopyridine inhibitor and the kinase hinge region. The pyridine nitrogen accepts a proton from the hinge backbone, while the exocyclic amine donates to the backbone carbonyl.

Rational Design: Type I vs. Type II Inhibition

When profiling pyridine derivatives, it is crucial to determine if the compound stabilizes the active (DFG-in) or inactive (DFG-out) conformation of the kinase.

FeatureType I Inhibitors Type II Inhibitors
Binding State Active (DFG-in).[1]Inactive (DFG-out).
Pyridine Role Mimics Adenine; binds directly to Hinge.Mimics Adenine; binds Hinge + extends to allosteric pocket.
Selectivity Lower (ATP pocket is highly conserved).Higher (Exploits the variable activation loop).
Kinetics Fast on/off rates.Slow off-rates (Long residence time).
Example Crizotinib (2-aminopyridine core).Sorafenib (Pyridine-carboxamide scaffold).[2][3]

Expert Insight: Pyridine-carboxamides (like Sorafenib) often induce the Type II conformation because the amide linker positions a hydrophobic "tail" (often a urea moiety) to occupy the hydrophobic pocket created when the DFG motif flips "out" [1, 2].

Protocol A: Biochemical Potency (TR-FRET)

Objective: Determine the IC50 of pyridine derivatives against recombinant kinase domains using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Method: LanthaScreen™ (Thermo Fisher) or HTRF® (Cisbio/Revvity).

Why TR-FRET? Pyridine derivatives are aromatic heterocycles that can exhibit intrinsic fluorescence in the blue/green range. Standard FRET is susceptible to this interference.[4] TR-FRET uses a time-delay (50–100 µs) before measurement, allowing the short-lived compound autofluorescence to decay, leaving only the long-lived Terbium/Europium signal [3, 4].

Materials
  • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Tracer: Fluorescein-labeled kinase inhibitor (specific to target).

  • Antibody: Tb-labeled anti-tag antibody (e.g., Tb-anti-GST or Tb-anti-His).

  • Plate: White, low-volume 384-well plate (e.g., Corning 4513).

Step-by-Step Workflow
  • Compound Preparation:

    • Prepare a 10-point dilution series of the pyridine derivative in 100% DMSO (starting at 10 mM).

    • Dilute 1:100 into Kinase Buffer A to create a 4X working stock (Max DMSO = 1%).

  • Reaction Assembly (Total Volume 20 µL):

    • Step 1: Add 5 µL of 4X Compound to the plate.

    • Step 2: Add 5 µL of 4X Kinase/Antibody Mix (Pre-incubated for stability).

    • Step 3: Add 5 µL of 4X Tracer (at

      
       concentration).
      
    • Step 4: Add 5 µL of Kinase Buffer (to complete volume) or ATP (if running a displacement assay).

  • Incubation:

    • Seal plate and incubate for 60 minutes at Room Temperature (20–25°C) in the dark.

    • Note: Equilibrium is usually reached within 1 hour for Type I binders; Type II binders may require 2–4 hours due to slow association rates.

  • Detection:

    • Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 340 nm (Tb donor).

    • Emission 1: 495 nm (Tb donor reference).

    • Emission 2: 520 nm (Fluorescein acceptor).[5]

  • Data Analysis:

    • Calculate TR-FRET Ratio:

      
      .
      
    • Fit data to a sigmoidal dose-response equation (variable slope) to determine IC50.

Protocol B: Live-Cell Target Engagement (NanoBRET)

Objective: Measure the affinity of pyridine derivatives in intact cells to account for membrane permeability and intracellular ATP competition. Method: NanoBRET™ Target Engagement Assay (Promega).[6][7]

Why NanoBRET? Many pyridine salts (e.g., hydrochlorides) show excellent biochemical potency but poor cellular permeability. This assay quantifies the Apparent Intracellular Affinity (


) [5, 6].
Workflow Diagram

NanoBRET_Workflow Step1 Step 1: Transfection (HEK293 cells + Kinase-NanoLuc Plasmid) Step2 Step 2: Seeding (20,000 cells/well in 96-well plate) Step1->Step2 24 Hours Step3 Step 3: Tracer Addition (Add Cell-Permeable Tracer K-10) Step2->Step3 Immediate Step4 Step 4: Compound Treatment (Add Pyridine Derivative Serial Dilution) Step3->Step4 Co-incubation (2 hrs) Step5 Step 5: BRET Measurement (Add Substrate + Extracellular Inhibitor) Step4->Step5 Read Signal

Figure 2: Workflow for NanoBRET Target Engagement. The assay relies on the displacement of a fluorescent tracer by the test compound.[8]

Critical Protocol Steps
  • Transfection (Day 1):

    • Transfect HEK293 cells with the Kinase-NanoLuc® fusion vector using FuGENE® HD.

    • Ratio: 1 µg DNA : 3 µL Lipid.

  • Compound Treatment (Day 2):

    • Remove media and replace with Opti-MEM containing the NanoBRET Tracer (at a concentration near its

      
      , typically 0.1–1.0 µM).
      
    • Add the pyridine test compound (10-point dilution).

    • Crucial Step: Incubate for 2 hours at 37°C. Pyridine derivatives often require time to reach equilibrium across the membrane.

  • Measurement:

    • Add the NanoBRET Substrate + Extracellular NanoLuc Inhibitor (to quench signal from lysed cells).

    • Read Donor (460 nm) and Acceptor (618 nm) emission immediately.

  • Calculation:

    • Raw BRET Ratio =

      
      .
      
    • Convert to MilliBRET units (mBU) =

      
      .
      
    • Plot mBU vs. Log[Compound] to determine intracellular IC50.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background (TR-FRET) Pyridine autofluorescence or precipitation.Use TR-FRET (time-resolved) to gate out short-lived fluorescence.[9] Check solubility; pyridines can be lipophilic (logP > 3).
Bell-Shaped Curve (Hook Effect) High concentration of antibody or tracer.Titrate reagents.[8][10] Ensure [Tracer]

and [Antibody]

2 nM.
Potency Drop (Biochem vs. Cell) Poor permeability or P-gp efflux.Pyridine nitrogen can be protonated at physiological pH (pKa ~5.2). Modify substituents to lower pKa or increase lipophilicity.
Steep Hill Slope (> 1.5) Compound aggregation or covalent binding.Add 0.01% Triton X-100 to buffer. Check for Michael acceptors (e.g., acrylamides) if designing covalent inhibitors.

References

  • Structural Biology of Type II Inhibitors: Wan, P. T., et al. (2004). Mechanism of activation of the RAF-MEK signaling pathway by oncogenic mutations of B-RAF. Cell, 116(6), 855-867. (PDB: 1UWH - Sorafenib bound to B-RAF)

  • Pyridine Scaffold Analysis: Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-4-pyridyl)-N'-phenylureas as potent inhibitors of raf kinases. Journal of Medicinal Chemistry, 47(17), 4230-4250.

  • TR-FRET Protocol (LanthaScreen): Thermo Fisher Scientific. (2016). LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol.

  • Fluorescence Interference in Kinase Assays: Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry, 51(8), 2363-2371.

  • NanoBRET Target Engagement: Robers, M. B., et al. (2015). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement.[8] Cell Chemical Biology, 22(11), 1-11.

  • Cellular Permeability of Kinase Inhibitors: Vasta, J. D., et al. (2018). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET.[8][11] STAR Protocols, 1(4).

Sources

Method

antimicrobial activity screening of chloropyridine compounds

An Application Guide for the Systematic Evaluation of Chloropyridine Compounds Introduction: The Imperative for Novel Antimicrobial Agents The rise of antimicrobial resistance (AMR) presents a formidable challenge to glo...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Systematic Evaluation of Chloropyridine Compounds

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to undermine decades of medical progress. As common infections become increasingly difficult to treat, the scientific community is tasked with an urgent mission: to discover and develop new classes of antimicrobial agents.[1] Among the many promising scaffolds in medicinal chemistry, heterocyclic compounds, particularly pyridine derivatives, have garnered significant attention.[2][3][4]

Chloropyridines, a subset of these compounds, represent a versatile and promising area of research. The pyridine ring system, a benzene ring with one carbon atom replaced by nitrogen, can be functionalized in numerous ways, and the inclusion of a chlorine atom can significantly modulate the compound's electronic properties and biological activity.[5] Pyridine derivatives have been shown to exert their antimicrobial effects through various mechanisms, including the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with critical metabolic pathways.

This document serves as a detailed application guide for researchers, scientists, and drug development professionals. It provides a systematic, multi-tiered approach to screening chloropyridine compounds for antimicrobial activity, moving from high-throughput primary screening to quantitative potency determination and essential safety profiling. The protocols herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring a foundation of trustworthiness and reproducibility.[6][7][8][9]

The Antimicrobial Screening Cascade: A Strategic Workflow

A successful antimicrobial discovery program relies on a logical and efficient screening cascade to identify the most promising lead candidates from a library of compounds. This tiered approach ensures that resources are focused on compounds with the highest potential, filtering out inactive or toxic molecules early in the process.

G cluster_0 Screening Workflow A Compound Library (Chloropyridine Derivatives) B Primary Screening (Qualitative/Semi-Quantitative) Agar Disk Diffusion A->B C Secondary Screening (Quantitative Potency) Broth Microdilution (MIC) B->C 'Hits' F Inactive Compounds (Discard) B->F Inactive D Tertiary Screening (In Vitro Safety & Selectivity) Cytotoxicity Assay (CC50) C->D Potent Hits E Lead Candidate (High Potency, Low Toxicity) D->E High Therapeutic Index G Potent but Toxic (Discard or Modify) D->G Low Therapeutic Index G A Prepare 0.5 McFarland Inoculum B Create Bacterial Lawn on MHA Plate A->B C Apply Compound-Infused & Control Disks B->C D Incubate Plate (16-20h, 37°C) C->D E Measure Zone of Inhibition (mm) D->E F Identify 'Hits' (Compounds with ZOI) E->F

Caption: Workflow for the Agar Disk Diffusion primary screen.

PART 2: SECONDARY SCREENING - BROTH MICRODILUTION (MIC DETERMINATION)

Compounds identified as "hits" in the primary screen must be further evaluated to quantify their potency. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [10][11]

Causality and Experimental Choice

This assay provides a quantitative value (e.g., in µg/mL) that is far more informative than the qualitative result of a disk diffusion test. By exposing the bacteria to a range of precisely defined concentrations through serial dilution, we can pinpoint the exact concentration at which growth is inhibited. This method is performed in 96-well microtiter plates, making it amenable to testing multiple compounds and replicates simultaneously. The use of standardized protocols, such as those from CLSI, ensures that the MIC values obtained are accurate and comparable across different studies and laboratories. [6][12][13]

Detailed Protocol: Broth Microdilution
  • Preparation of Media and Reagents:

    • Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Prepare a stock solution of each chloropyridine compound in a suitable solvent (e.g., DMSO).

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, add 100 µL of CAMHB to all wells except the first column.

    • Add 200 µL of the compound stock solution (at twice the highest desired final concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient. [14][10]Discard the final 100 µL from the last well in the dilution series.

  • Assay Controls (Crucial for Validation):

    • Growth Control (Positive Control): A well containing CAMHB and bacteria, but no compound. This should show turbidity.

    • Sterility Control (Negative Control): A well containing only CAMHB. This should remain clear.

    • Solvent Control: A well containing CAMHB, bacteria, and the highest concentration of the solvent used. This ensures the solvent itself is not inhibiting growth.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described previously.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation. [10]

  • Inoculation and Incubation:

    • Add 100 µL of the final diluted bacterial inoculum to each well (except the sterility control). The total volume in each well is now 200 µL.

    • Seal the plate and incubate at 35-37°C for 16-20 hours. [10]

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity (bacterial growth). A reading mirror can aid in this process.

    • The MIC is the lowest concentration of the compound at which there is no visible growth. [10][15]

G A Prepare Serial Dilutions of Compound in 96-Well Plate C Inoculate Wells (Including Controls) A->C B Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) B->C D Incubate Plate (16-20h, 37°C) C->D E Visually Read Plate for Turbidity D->E F Determine MIC (Lowest Concentration with No Visible Growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

PART 3: TERTIARY SCREENING - IN VITRO CYTOTOXICITY ASSAY

A potent antimicrobial compound is only useful if it is selectively toxic to microbes and not to the host. Therefore, assessing the cytotoxicity of promising compounds against mammalian cells is a critical step. [16]The MTT assay is a standard colorimetric method for evaluating a compound's effect on cell viability and metabolic activity. [10][17]

Causality and Experimental Choice

The MTT assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. [10][17]The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the dissolved formazan, we can quantify cell viability and determine the 50% cytotoxic concentration (CC50) — the concentration of the compound that reduces cell viability by 50%.

The ultimate goal is to calculate the Therapeutic Index (TI) , defined as CC50 / MIC . A higher TI indicates greater selectivity, suggesting the compound is more toxic to bacteria than to mammalian cells, a key characteristic of a promising drug candidate.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Culture and Seeding:

    • Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Harvest the cells and seed them into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well).

    • Incubate for 24 hours to allow the cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the chloropyridine compounds in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions to the respective wells.

    • Include controls: untreated cells (100% viability), vehicle control (cells treated with solvent), and a blank (medium only).

  • Incubation:

    • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Assay Procedure:

    • After incubation, carefully remove the compound-containing medium.

    • Add MTT solution (e.g., 50 µL of 0.5 mg/mL solution) to each well and incubate for 2-4 hours to allow formazan crystals to form. [10] * Carefully aspirate the MTT solution without disturbing the crystals. [16] * Add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals. [16] * Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

    • Calculate the Therapeutic Index (TI = CC50 / MIC).

G A Seed Mammalian Cells in 96-Well Plate B Treat Cells with Serial Dilutions of Compound A->B C Incubate (24-72h) B->C D Add MTT Reagent (Incubate 2-4h) C->D E Solubilize Formazan Crystals (DMSO) D->E F Read Absorbance on Plate Reader E->F G Calculate CC50 & Therapeutic Index (TI) F->G

Caption: Workflow for the MTT Cytotoxicity Assay.

Data Summary and Interpretation

The data gathered from this screening cascade can be effectively summarized to compare the activity and safety profiles of different chloropyridine derivatives.

Table 1: Example Antimicrobial and Cytotoxicity Data for Chloropyridine Compounds

Compound IDGram-Positive BacteriaGram-Negative BacteriaCytotoxicityTherapeutic Index
S. aureus MIC (µg/mL) E. coli MIC (µg/mL) HEK293 CC50 (µg/mL) (vs. S. aureus)
CPD-001 432>128>32
CPD-002 64>128>128>2
CPD-003 28168
CPD-004 816>128>16
Ciprofloxacin 0.50.25150300
  • Interpretation: In this hypothetical dataset, CPD-001 and CPD-004 emerge as promising candidates. They exhibit good activity, particularly against the Gram-positive organism, and show low cytotoxicity, resulting in a favorable Therapeutic Index. CPD-003 , while being the most potent compound, also displays significant cytotoxicity, yielding a low TI that may render it unsuitable for further development without structural modification.

References

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Humphries, R. M., et al. (2021). Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. Journal of Clinical Microbiology, 59(11). [Link]

  • Jan, B., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(4). [Link]

  • Open Access Journals. A Brief View on Pyridine Compounds. [Link]

  • Waites, K. B., et al. (2012). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute. [Link]

  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]

  • Wikipedia. Disk diffusion test. [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • U.S. Food & Drug Administration (FDA). (2026). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • CLSI. (2024). CLSI M100™. [Link]

  • European Society of Clinical Microbiology and Infectious Diseases (ESCMID). EUCAST. [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • CLSI. (2025). CLSI M100™. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2026). EUCAST Home. [Link]

  • Giske, C. G., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160. [Link]

  • Mintage Journal of Pharmaceutical and Medical Sciences. (2023). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. [Link]

  • Al-Warhi, T., et al. (2021). Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives. Molecules, 26(22). [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Chhabria, M. T., et al. (2002). Chloropyrimidines as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry, 10(4), 843-851. [Link]

  • World Organisation for Animal Health (WOAH). (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Clinical Microbiology and Antimicrobial Chemotherapy. (2018). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Guidance Documents. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). MIC Determination. [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Nagashree, S., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. ResearchGate. [Link]

  • Google Patents. (2003). Methods of screening for antimicrobial compounds.
  • ResearchGate. (2011). EUCAST expert rules in antimicrobial susceptibility testing. [Link]

  • Borys, K. M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10). [Link]

  • ResearchGate. (2025). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • Ma, C., et al. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 28(9). [Link]

  • Academia.edu. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • Cankılıç, M. Y., et al. (2015). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 20(6), 10349-10361. [Link]

  • Chaponda, M., et al. (2021). Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. Frontiers in Pharmacology, 12. [Link]

  • Raeisi, M., et al. (2016). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Avicenna Journal of Phytomedicine, 6(1), 81-89. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimization of Heck reaction conditions for 3-chloropyridines

Topic: Optimization of Heck Reaction Conditions for 3-Chloropyridines Content Type: Technical Support Center Guide Subject: Troubleshooting & Optimization Guide for Deactivated Heteroaryl Chlorides Ticket ID: HECK-3CL-PY...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Heck Reaction Conditions for 3-Chloropyridines Content Type: Technical Support Center Guide

Subject: Troubleshooting & Optimization Guide for Deactivated Heteroaryl Chlorides Ticket ID: HECK-3CL-PYR-OPT Status: Open for Consultation

Executive Summary: The "3-Chloro" Challenge

Welcome to the Technical Support Center. You are likely here because your standard Heck conditions (Pd(PPh₃)₄/Et₃N) failed to convert 3-chloropyridine.

The Problem: 3-Chloropyridines represent a "perfect storm" of difficulty in palladium catalysis:

  • Electronic Deactivation: Unlike 2- or 4-chloropyridines, the 3-position is not activated for oxidative addition by the electron-withdrawing nitrogen via resonance. It behaves like a deactivated aryl chloride.

  • Catalyst Poisoning: The pyridine nitrogen is a strong

    
    -donor, capable of displacing weak ligands (like PPh₃) and forming stable, inactive Pd-pyridine complexes (
    
    
    
    ).
  • Bond Strength: The C-Cl bond is significantly stronger (approx. 95 kcal/mol) than C-Br or C-I, requiring high energy or specialized ligands to break.

This guide provides a validated optimization workflow to overcome these barriers.

Standard Operating Procedure (The "Gold Standard")

Start with this protocol. It uses bulky, electron-rich ligands to facilitate oxidative addition and sterically discourage N-coordination.

Baseline Protocol
  • Catalyst: Pd(OAc)₂ (2–5 mol%)

  • Ligand: P(t-Bu)₃ (Tri-tert-butylphosphine) or XPhos (4–10 mol%)

    • Note: P(t-Bu)₃ is often superior for chlorides; XPhos is more stable.

  • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)

    • Avoid amine bases (Et₃N) initially to prevent competitive coordination.

  • Solvent: 1,4-Dioxane or DMF (Anhydrous, Degassed)

  • Temperature: 100°C – 120°C

  • Time: 12–24 hours

ComponentRecommendationTechnical Rationale
Precatalyst Pd(OAc)₂ or Pd₂(dba)₃Simple sources allow the specialized ligand to dictate reactivity.
Ligand P(t-Bu)₃ > XPhos > DavePhosCrucial: Bulky alkylphosphines drive oxidative addition into the inert C-Cl bond and sterically block the Pd center from pyridine nitrogen poisoning [1][2].
Base Cs₂CO₃The "Cesium Effect" increases solubility in organic solvents; carbonate is non-coordinating compared to amines.
Solvent Dioxane (1st choice), DMF (2nd)Dioxane is less coordinating than DMF. Use DMF if solubility is poor, but be aware it can stabilize Pd(II) intermediates too strongly.

Troubleshooting Guide (Q&A)

Issue 1: The "Brick Wall" (0% Conversion)

User Question: I ran the reaction at 100°C overnight, but TLC/LCMS shows only starting material. No product, no byproducts. What is wrong?

Diagnosis: The Oxidative Addition step failed. The catalyst never entered the cycle.

Corrective Actions:

  • Switch Ligand Class: If you used PPh₃ or BINAP, stop. You must use a bulky, electron-rich ligand. The C-Cl bond is too strong for standard aryl phosphines. Switch to P(t-Bu)₃ (often used as the HBF₄ salt + extra base) or a specialized NHC (N-Heterocyclic Carbene) [2].

  • Temperature Boost: 3-Chloropyridines often require 120–140°C to overcome the activation energy of the C-Cl bond.

    • Warning: If using P(t-Bu)₃, ensure your system is strictly oxygen-free, as the ligand is pyrophoric/unstable in air.

  • Halide Exchange (Finkelstein): If optimization fails, consider an in-situ halogen exchange. Add NaI (20 mol%) or CuI to the reaction. This can transiently convert the 3-Cl to 3-I, which reacts much faster [6].

Issue 2: Catalyst Death (Black Precipitate)

User Question: The reaction solution turned black within 30 minutes and stalled. I see a mirror on the flask wall.

Diagnosis: "Palladium Black" formation.[1] The active Pd(0) species aggregated because it was not sufficiently stabilized by the ligand, likely due to ligand oxidation or insufficient loading.

Corrective Actions:

  • Check Ligand:Pd Ratio: Ensure a ratio of at least 2:1 (monodentate ligand) to Pd. For P(t-Bu)₃, a 1.5:1 to 2:1 ratio is standard.

  • Scavenge Oxygen: Pd(0) + O₂ + Phosphine = Phosphine Oxide + Pd Black. Degas solvents vigorously (sparge with Ar for 20 mins) [5].

  • Add TBAB: Add Tetrabutylammonium bromide (TBAB) (0.2 – 1.0 equiv). This quaternary salt stabilizes "naked" palladium nanoparticles, keeping them active (Jeffery conditions) [6].

Issue 3: The "Reductive" Trap (Dechlorination)

User Question: I see conversion, but the major product is Pyridine (dechlorinated starting material), not the coupled alkene.

Diagnosis: The "Reductive Heck" pathway.[2][3] The Pd-alkyl intermediate underwent protodepalladation instead of


-hydride elimination, or the hydride source (often the solvent or base) reduced the Pd-Ar intermediate.

Corrective Actions:

  • Change the Base: If using amines (Et₃N, DIPEA), switch to inorganic bases (K₂CO₃, Cs₂CO₃). Amines can act as hydride sources [4].

  • Change the Solvent: DMAc and DMF can sometimes serve as hydride sources at high temps. Switch to Toluene or Dioxane .

  • Water Control: Ensure the reaction is strictly anhydrous. Water can facilitate protonolysis of the Pd-C bond.

Visualizing the Mechanism & Failure Points

The following diagram illustrates the competition between the productive Heck cycle and the two main failure modes: Catalyst Poisoning (by the substrate) and Palladium Black formation.

HeckMechanism Pd_Pre Pd(II) Precursor Pd_Active Active Pd(0)L (Bulky Ligand) Pd_Pre->Pd_Active Reduction Poisoned DEAD END: Pd-Pyridine Complex (Catalyst Poisoning) Pd_Active->Poisoned N-Coordination (If Ligand Small) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd_Active->OxAdd C-Cl Activation (Requires Bulky L) Pd_Black FAILURE: Pd Black Aggregation Pd_Active->Pd_Black Ligand Loss/Oxidation Substrate 3-Chloropyridine Substrate->OxAdd Coordination Alkene Coordination & Insertion OxAdd->Coordination BetaElim Beta-Hydride Elimination Coordination->BetaElim BetaElim->Pd_Active Base Regeneration Product Coupled Product BetaElim->Product

Figure 1: Mechanistic flow showing the critical necessity of bulky ligands to prevent N-coordination (Poisoning) and facilitate C-Cl activation.

Optimization Workflow (Decision Tree)

Follow this logic gate to systematically improve your yield.

OptimizationTree Start Start: Pd(OAc)2 + P(t-Bu)3 Cs2CO3, Dioxane, 100°C CheckResult Analyze Outcome Start->CheckResult NoRxn 0% Conversion CheckResult->NoRxn SM Recovered Decomp Pd Black / Stall CheckResult->Decomp Precipitate SideProd Reductive Heck CheckResult->SideProd De-Cl Product Action1 Increase Temp (130°C) Switch to XPhos NoRxn->Action1 Action2 Add TBAB (1 eq) Re-degas Solvent Decomp->Action2 Action3 Switch Solvent (Toluene) Strict Anhydrous SideProd->Action3

Figure 2: Step-by-step logic for diagnosing reaction failure.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation? A: Yes, and it is highly recommended. 3-Chloropyridines often respond well to "flash heating" (140–160°C for 30 mins). This high energy burst can overcome the activation barrier of the C-Cl bond faster than catalyst decomposition occurs [6].

Q: Why not use Pd(PPh₃)₄? It's cheaper. A: PPh₃ is not electron-rich enough to activate the C-Cl bond effectively, and it is not bulky enough to prevent the pyridine nitrogen from binding to the Pd. You will likely get <5% yield. The cost of the "expensive" ligand (P(t-Bu)₃) is offset by the time saved and yield gained [1][3].

Q: My product has the wrong double bond isomer. Why? A: "Isomerization" (chain walking) occurs if the


-hydride elimination is reversible and the alkene re-inserts. To prevent this, add Ag₂CO₃  or AgOTf  as an additive. Silver strips the halide, making the elimination step more irreversible and cationic, often preserving the kinetic double bond position [4].

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition.

  • Valente, C., et al. (2012). The development of bulky palladium NHC complexes for the most challenging cross-coupling reactions. Angewandte Chemie.

  • Guram, A. S., et al. (2004). New Catalysts for Heck Reactions of Deactivated Aryl Chlorides. Organic Letters.

  • McCartney, D., & Guiry, P. J. (2011). The asymmetric Heck and related reactions. Chemical Society Reviews.

  • BenchChem Technical Support. (2025). Troubleshooting low conversion in palladium catalyzed reactions.

  • Larhed, M., & Hallberg, A. (1996). Microwave-promoted palladium-catalyzed coupling reactions. The Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki Coupling with Pyridine Substrates

Status: Active Lead Scientist: Senior Application Scientist Subject: Overcoming Catalyst Poisoning and Protodeboronation in Pyridine Cross-Couplings Executive Summary: The "Two-Front War" Coupling pyridine substrates via...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Lead Scientist: Senior Application Scientist Subject: Overcoming Catalyst Poisoning and Protodeboronation in Pyridine Cross-Couplings

Executive Summary: The "Two-Front War"

Coupling pyridine substrates via the Suzuki-Miyaura reaction presents a unique "two-front war" against chemical thermodynamics. Unlike simple aryl couplings, pyridines introduce two distinct failure modes depending on their role in the reaction:

  • As the Electrophile (Halopyridine): The basic nitrogen coordinates to the Palladium (Pd) center, displacing phosphine ligands and arresting the catalytic cycle (Catalyst Poisoning).

  • As the Nucleophile (Pyridyl Boronate): The electron-deficient ring makes the C-B bond highly susceptible to hydrolysis, leading to rapid loss of the boron group before transmetallation can occur (Protodeboronation).

This guide provides the mechanistic insights and validated protocols to resolve these specific issues.

Module 1: Diagnostic & Triage

Identify your failure mode based on your substrate roles.

ScenarioSubstrate ASubstrate BPrimary Failure ModeKey Symptom
Case A Pyridine-HalideAryl-Boronic AcidCatalyst Poisoning No reaction; Starting Material (SM) recovery; Catalyst precipitation (Pd black).
Case B Aryl-Halide2-Pyridyl BoronateProtodeboronation Rapid disappearance of Boron SM; Formation of de-boronated pyridine (Py-H); Low yield.
Case C Aryl-Halide3- or 4-Pyridyl BoronateSluggish Transmetallation Slow conversion; incomplete reaction.
Module 2: The Electrophile (Halopyridines)

Issue: Catalyst Poisoning via Nitrogen Coordination.[1][2] Mechanism: The pyridine nitrogen is a good Lewis base. In standard conditions (e.g., Pd(PPh3)4), the nitrogen binds to the Pd(II) oxidative addition complex, forming a stable "Pd-Pyridine" resting state that is catalytically inactive.[3]

Troubleshooting Solutions:

  • Ligand Selection (The Steric Shield): You must use bulky, electron-rich ligands.[1][3] Buchwald dialkylbiaryl phosphines (SPhos , XPhos ) are the industry standard here.[3] Their sheer steric bulk prevents the pyridine nitrogen from approaching the Pd center, forcing the cycle to proceed.

  • Precatalyst Strategy: Avoid Pd2(dba)3 if possible, as dba can inhibit reactions with electron-deficient substrates.[3] Use Pd-G3/G4 precatalysts (e.g., XPhos Pd G3) which ensure a 1:1 L:Pd ratio and rapid activation.[3]

Module 3: The Nucleophile (2-Pyridyl Boronates)

Issue: Rapid Protodeboronation. Mechanism: 2-Pyridyl boronic acids are notoriously unstable.[4] The nitrogen atom facilitates a mechanism where water attacks the boron, and the C-B bond cleaves to release the pyridine ring. This happens orders of magnitude faster than the transmetallation step in standard Suzuki cycles.

Troubleshooting Solutions:

  • The "Slow-Release" Strategy (MIDA Boronates): This is the most robust solution. N-methyliminodiacetic acid (MIDA) boronates are air-stable and do not hydrolyze rapidly.[3] Under specific conditions (using Cu(OAc)2 and DEA ), the active boronic acid is released slowly—just fast enough to react with the catalyst, but not fast enough to accumulate and decompose.[3]

  • Anhydrous Conditions (If MIDA is unavailable): If you must use a boronic ester (Pinacol), use strictly anhydrous conditions (Dioxane, K3PO4, 100°C) to minimize the proton source (water).[3] However, Suzuki coupling generally requires some water for the base to activate the boron, making this a difficult balance.

Module 4: Validated Experimental Protocols
Protocol A: The "Burke" Method (For 2-Pyridyl Boronates)

Use this when your nucleophile is a 2-pyridyl species.[5] This utilizes MIDA boronates for controlled release.[4]

Reagents:

  • Aryl Chloride/Bromide (1.0 equiv)[3][6]

  • 2-Pyridyl MIDA Boronate (1.5 equiv)[1][3][6]

  • Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%)[3][6][7]

  • Promoter: Cu(OAc)2 (50 mol%)[3][6]

  • Base/Additive: K2CO3 (5.0 equiv) + Diethanolamine (DEA) (via slow hydrolysis role)[3]

  • Solvent: DMF:IPA (4:1 ratio)

Step-by-Step:

  • Charge a reaction vial with the MIDA boronate, aryl halide, Pd(OAc)2, XPhos, Cu(OAc)2, and K2CO3.[3][7]

  • Evacuate and backfill with Argon (3 cycles).[2][3][7][8]

  • Add anhydrous DMF and Isopropanol (IPA) (degassed).

  • Heat to 100°C for 4–8 hours.

  • Why this works: The IPA/base mixture slowly hydrolyzes the MIDA cage. The Copper (Cu) captures the released 2-pyridyl species, stabilizing it and facilitating transmetallation to Palladium, bypassing the protodeboronation pathway.

Protocol B: The "Buchwald" Method (For Halopyridines)

Use this when your electrophile is a pyridine (e.g., 2-chloropyridine).[3]

Reagents:

  • Chloropyridine (1.0 equiv)[3][8]

  • Boronic Acid (1.2 equiv)[1][3][6][8]

  • Catalyst: XPhos Pd G3 (2–5 mol%) (Or Pd(OAc)2 + XPhos)[3]

  • Base: K3PO4 (0.5 M aqueous solution) or K2CO3.[3]

  • Solvent: THF or 1,4-Dioxane.[3]

Step-by-Step:

  • Charge vial with Chloropyridine, Boronic Acid, and XPhos Pd G3.[3]

  • Seal and purge with Argon.[1][2][7]

  • Add degassed THF (or Dioxane) and the degassed aqueous base solution.

  • Stir vigorously at room temperature (for activated substrates) or 60°C (for deactivated).

  • Why this works: The G3 precatalyst generates the active LPd(0) species immediately. The bulky XPhos ligand creates a "pocket" that allows the oxidative addition of the C-Cl bond but physically blocks the Pyridine Nitrogen from binding to the metal.

Module 5: Visual Troubleshooting Guides
Diagram 1: The Mechanistic Battlefield

This diagram illustrates the competition between the productive catalytic cycle and the two main failure modes.

SuzukiPyridine Start Start: Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Start->OxAdd Bulky Ligand (XPhos) Prevents Poisoning Poison FAILURE: Catalyst Poisoning (Pyridine N-binding) Start->Poison Small Ligand (PPh3) TransMet Transmetallation (B to Pd) OxAdd->TransMet Productive Cycle RedElim Reductive Elimination (Product Formation) TransMet->RedElim Productive Cycle RedElim->Start Regenerate Pd(0) Boron Boron Nucleophile (2-Py-B(OR)2) Boron->TransMet Slow Release (MIDA) Proto FAILURE: Protodeboronation (Hydrolysis to Py-H) Boron->Proto Fast Hydrolysis (Standard)

Caption: Mechanistic pathways showing how bulky ligands prevent poisoning (left) and MIDA boronates prevent protodeboronation (bottom).[3]

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to select the correct protocol.

DecisionTree Q1 Which partner is the Pyridine? Branch1 Pyridine is the ELECTROPHILE (Halide) Q1->Branch1 Branch2 Pyridine is the NUCLEOPHILE (Boron) Q1->Branch2 Sol1 Use Buchwald Ligands (XPhos, SPhos) to block N-coordination Branch1->Sol1 Q2 Is it a 2-Pyridyl Boron? Branch2->Q2 Sol2 CRITICAL RISK: Protodeboronation Q2->Sol2 Yes Sol3 Standard Suzuki Conditions (SPhos + K3PO4) Q2->Sol3 No (3- or 4-pyridyl) Sol4 SOLUTION: Switch to MIDA Boronate + Cu(OAc)2 Promoter Sol2->Sol4

Caption: Decision matrix for selecting reaction conditions based on the position of the pyridine nitrogen.

FAQ: Common Issues

Q: I see a lot of "homocoupling" (Ar-Ar) instead of my product. Why? A: This often indicates that the transmetallation step is failing or oxidative addition is too slow. If your pyridine boronate is decomposing (protodeboronation), the remaining aryl halide might homocouple if the catalyst is sitting idle. Ensure you are using the MIDA protocol to keep a steady stream of active boron species.

Q: Can I use Pd(dppf)Cl2? It works for my other reactions. A: Generally, no . Dppf is not bulky enough to prevent pyridine coordination effectively in difficult cases. For pyridines, monodentate biaryl phosphines (SPhos, XPhos, RuPhos) are superior because they form a highly active monoligated Pd(0) species that is sterically protected.[3]

Q: My 2-pyridyl boronic acid turns black and disappears immediately. A: That is protodeboronation. 2-pyridyl boronic acids are zwitterionic and unstable at neutral pH. You cannot use the free acid reliably. You must switch to a MIDA boronate or, at minimum, a pinacol ester used in anhydrous conditions with a copper promoter.[3]

References
  • Buchwald, S. L., et al. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[3] Angewandte Chemie International Edition, 2006.[3] Link[3]

  • Burke, M. D., et al. "A General Solution for the 2-Pyridyl Problem."[5] Angewandte Chemie International Edition, 2012.[3][5] Link[3]

  • Deng, J. Z., et al. "Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates."[3][6] Organic Letters, 2009.[3][5][6] Link[3]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling."[3] Chemical Society Reviews, 2014.[3] Link

Sources

Troubleshooting

Technical Support Center: Optimizing Wittig Olefination for Pyridine Aldehydes

Welcome to the Synthetic Chemistry Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing bottlenecks in the olefination of heterocyclic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthetic Chemistry Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing bottlenecks in the olefination of heterocyclic compounds. Pyridine carboxaldehydes present unique challenges during Wittig reactions due to their inherent basicity, heteroatom coordination, and distinct electronic profiles.

This troubleshooting guide synthesizes mechanistic causality with field-proven protocols to help you achieve high-yielding, stereoselective transformations.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my Wittig reaction yield consistently low (<30%) when reacting 2-pyridinecarboxaldehyde with unstabilized ylides using n-Butyllithium (n-BuLi)? The Causality: The root cause is heteroatom-metal coordination. Lithium cations strongly coordinate with the lone pair on the pyridine nitrogen. When using organolithium bases (like n-BuLi or LiHMDS), this complexation competes with the desired nucleophilic attack on the carbonyl carbon. Furthermore, lithium salts stabilize the betaine/oxaphosphetane intermediate, preventing its decomposition into the desired alkene and phosphine oxide. The Solution: Transition to "salt-free" ylides. Strong, non-nucleophilic bases with larger, less coordinating counterions—such as Sodium Hexamethyldisilazide (NaHMDS) or Potassium tert-butoxide (KOtBu)—are highly preferred to avoid the dead-end coordination complexes caused by lithium salts[1].

Q2: I need high (E)-selectivity for a pyridine-substituted alkene, but the standard Wittig reaction yields a messy E/Z mixture. How do I optimize this? The Causality: Standard Wittig reactions with unstabilized ylides kinetically favor (Z)-alkenes. While stabilized ylides favor (E)-alkenes, the basicity of the pyridine ring can disrupt transition state geometries, leading to poor stereocontrol. The Solution: Abandon the standard Wittig reaction in favor of the Horner-Wadsworth-Emmons (HWE) olefination. Utilizing a phosphonate-stabilized carbanion (e.g., triethyl phosphonoacetate) strongly favors the thermodynamic (E)-alkene via a highly reversible anti-betaine intermediate. Additionally, the HWE reaction produces a water-soluble dialkyl phosphate byproduct, which completely bypasses the notoriously difficult separation of triphenylphosphine oxide (Ph3PO) from polar pyridine products[2]. For strict (Z)-selectivity, employ the Still-Gennari modification using electron-withdrawing phosphonates[1].

Q3: My pyridine alkene product is lost during the aqueous workup. How can I improve recovery? The Causality: Pyridine derivatives are inherently basic. If the aqueous phase becomes even slightly acidic during quenching (e.g., using saturated NH₄Cl without buffering), the pyridine ring protonates, rendering the product highly water-soluble. Furthermore, Ph3PO frequently forms stubborn emulsions with pyridine-containing products in biphasic systems. The Solution: Always basify the aqueous phase (pH > 8) using saturated aqueous NaHCO₃ or Na₂CO₃ prior to organic extraction. If you must use a standard Wittig reaction, precipitate the Ph3PO by triturating the crude mixture in cold hexanes/diethyl ether (1:1) and filter it before attempting an aqueous workup.

Q4: Does the position of the formyl group on the pyridine ring affect the reaction rate? The Causality: Yes, significantly. The electrophilicity of the carbonyl carbon is dictated by its position relative to the electronegative pyridine nitrogen. 2- and 4-pyridinecarboxaldehydes are highly electrophilic due to direct resonance electron withdrawal by the nitrogen, leading to rapid reaction rates[3]. In fact, 2-pyridinecarboxaldehyde generally exhibits higher reactivity in Wittig olefinations compared to many other heterocyclic aldehydes[4]. Conversely, 3-pyridinecarboxaldehyde lacks this direct resonance stabilization and is less reactive, often requiring longer reaction times.

Part 2: Quantitative Data Presentation

The following table summarizes the expected outcomes when optimizing the olefination of 2-pyridinecarboxaldehyde based on base and reagent selection.

Reaction StrategyBase UsedYlide / Reagent TypeTypical YieldExpected E/Z SelectivityMechanistic Advantage / Disadvantage
Standard Wittig n-BuLiUnstabilized Phosphonium< 30%~ 20:80Disadvantage: Severe N-Li coordination halts reaction progression[1].
Salt-Free Wittig NaHMDSUnstabilized Phosphonium75 - 85%~ 10:90Advantage: Bypasses lithium trapping; good yield for Z-alkenes[1].
HWE Olefination NaH / KOtBuPhosphonate Ester85 - 95%> 95:5Advantage: Excellent E-selectivity; water-soluble byproduct simplifies workup[2].
Still-Gennari KHMDSBis(trifluoroethyl) Phosphonate80 - 90%< 5:95Advantage: High Z-selectivity for hindered systems[1].

Part 3: Mandatory Visualization

The following workflow diagram illustrates the logical decision tree for optimizing pyridine aldehyde olefinations, directly addressing the causality of base selection and selectivity targets.

G Start Pyridine Aldehyde Olefination BaseCheck Check Base & Ylide Start->BaseCheck LiBase Lithium Base (n-BuLi, LiHMDS) BaseCheck->LiBase Avoid NonLiBase Non-Lithium Base (NaHMDS, KOtBu, NaH) BaseCheck->NonLiBase Preferred Coordination N-Li Coordination (Low Yield / Emulsions) LiBase->Coordination ReactionProceeds Efficient Ylide Formation NonLiBase->ReactionProceeds Coordination->BaseCheck Troubleshoot Selectivity Target Selectivity? ReactionProceeds->Selectivity ZAlkene Z-Alkene (Salt-Free Wittig / Still-Gennari) Selectivity->ZAlkene EAlkene E-Alkene (HWE Reaction) Selectivity->EAlkene Workup pH-Adjusted Workup (Recover Pyridine Product) ZAlkene->Workup EAlkene->Workup

Workflow for optimizing yield and selectivity in pyridine aldehyde olefination.

Part 4: Self-Validating Experimental Protocol

Procedure: (E)-Selective Horner-Wadsworth-Emmons (HWE) Olefination of 2-Pyridinecarboxaldehyde

Objective: Synthesize an (E)-alkene with >90% yield while completely bypassing triphenylphosphine oxide emulsion issues and lithium-coordination failures.

Step-by-Step Methodology:

  • Preparation of the Phosphonate Carbanion: In a flame-dried, nitrogen-purged 100 mL round-bottom flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (to achieve a 0.2 M solution). Cool the suspension to 0 °C using an ice bath.

    • Causality Note: NaH ensures irreversible deprotonation of the phosphonate, and the resulting sodium cation does not form a dead-end coordination complex with the pyridine nitrogen[1].

  • Ylide Generation: Slowly add triethyl phosphonoacetate (1.1 eq) dropwise via syringe.

    • Validation Checkpoint: Immediate hydrogen gas evolution will occur. Stir for 30 minutes at 0 °C. The suspension will transition into a clear solution, visually validating complete carbanion formation.

  • Aldehyde Addition: Dissolve 2-pyridinecarboxaldehyde (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the carbanion mixture at 0 °C to control the exothermic addition.

  • Reaction Progression: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 1:1). The highly electrophilic 2-pyridinecarboxaldehyde should achieve complete conversion rapidly[3].

  • pH-Controlled Aqueous Workup: Quench the reaction carefully at 0 °C with saturated aqueous NH₄Cl. Critical Step: Immediately adjust the aqueous phase to pH ~8-9 using saturated aqueous NaHCO₃. This prevents the protonation of the pyridine product, ensuring it remains in the organic phase.

  • Extraction & Isolation: Extract the mixture with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Result: The byproduct (diethyl sodium phosphate) is highly water-soluble and is entirely removed in the aqueous phase, leaving a highly pure crude (E)-alkene ready for final flash chromatography[2].

References

  • BenchChem. "troubleshooting low yield in Wittig reaction with hindered aldehydes - Benchchem" 1

  • BenchChem. "A Comparative Analysis of the Reactivity of 5-Formylpicolinonitrile and Other Pyridine Carboxaldehydes in Organic Synthesis - Benchchem" 3

  • National Institutes of Health (NIH) / PMC. "Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides" 4

  • Canadian Science Publishing. "A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds" 2

Sources

Optimization

Technical Support Center: Sonogashira Coupling of Halopyridines

Topic: Troubleshooting Side Reactions & Optimization in Halopyridine Cross-Coupling Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active Guide [v2026.1][1] Core Technical Directive Coup...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side Reactions & Optimization in Halopyridine Cross-Coupling Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active Guide [v2026.1][1]

Core Technical Directive

Coupling terminal alkynes with halopyridines presents a unique set of mechanistic challenges compared to standard aryl halides. The pyridine nitrogen lone pair is a competitive ligand that can poison the Palladium (Pd) and Copper (Cu) centers, while the electron-deficient ring alters the rate of oxidative addition and reductive elimination.

This guide addresses the four primary failure modes:

  • Glaser Homocoupling: Dimerization of the alkyne.[1]

  • Catalyst Poisoning: Sequestration of Pd/Cu by the pyridine nitrogen.[1]

  • Protodehalogenation: Replacement of the halogen with hydrogen (reduction).[1]

  • Regio-scrambling: Loss of selectivity in poly-halogenated substrates.

Troubleshooting & FAQs

Q1: I am observing significant alkyne dimer (Glaser product) and low conversion of my halopyridine. Why?

Diagnosis: The Glaser coupling (homocoupling) is mediated by Cu(I) in the presence of oxidants (typically atmospheric Oxygen).[1] Halopyridines are often less reactive towards oxidative addition than phenyl halides, allowing the faster Cu-mediated homocoupling cycle to dominate.[1]

Corrective Actions:

  • Degassing is Non-Negotiable: Sparging with Argon is often insufficient.[1] Use the Freeze-Pump-Thaw method (3 cycles) for all solvents and liquid reagents.[1]

  • Slow Addition: Add the alkyne via syringe pump over 1-2 hours.[1] This keeps the concentration of the Cu-acetylide species low relative to the Pd-oxidative addition complex.

  • Switch to Cu-Free: If the problem persists, eliminate Copper entirely.[1] Use a more active Pd source (e.g., Pd(OAc)₂ with XPhos or SPhos) and an inorganic base (Cs₂CO₃) in acetonitrile or DMF.[1]

Q2: My 2-halopyridine substrate shows <10% conversion, but 3-halopyridines react fine. Is the 2-position deactivated?

Diagnosis: Electronically, the C2 position is more activated for oxidative addition than C3 due to the electron-withdrawing nitrogen.[1] However, the N-atom coordinates to the Pd(II) center after oxidative addition, forming a stable, unreactive 5-membered chelate (if an adjacent group exists) or simply saturating the metal center (σ-coordination), preventing transmetallation.[1]

Corrective Actions:

  • Steric Bulk: Use bulky phosphine ligands (e.g., t-Bu₃P , XPhos , or JohnPhos ).[1] The steric bulk prevents the pyridine nitrogen from approaching the Pd center while still allowing the linear alkyne to react.

  • Solvent Switch: Use a coordinating solvent like DMF or DMSO .[1] These solvents can out-compete the pyridine nitrogen for vacant coordination sites on the metal, keeping the cycle active.

Q3: I am detecting a "reduced" pyridine byproduct (Ar-H instead of Ar-C≡C-R). What is the mechanism?

Diagnosis: This is Protodehalogenation (Hydrodehalogenation).[1] It occurs when the Pd(II)-aryl intermediate undergoes hydride transfer (often from the solvent, base, or phosphine ligand) followed by reductive elimination of Ar-H.[1] This competes with the desired transmetallation step.

Corrective Actions:

  • Base Selection: Avoid bases with

    
    -hydrogens that can easily transfer a hydride (e.g., avoid diethylamine or triethylamine at high temperatures if this issue arises).[1] Switch to Cs₂CO₃  or K₃PO₄ .
    
  • Accelerate Reductive Elimination: Use electron-rich, bulky ligands (e.g., Q-Phos or Amphos ) to speed up the desired C-C bond formation, giving the intermediate less time to undergo side reactions.[1]

Q4: In a 2,6-dichloro-3-bromopyridine substrate, which halogen will couple first?

Diagnosis: Regioselectivity is dictated by two factors: Bond Dissociation Energy (BDE) and Electronic Activation .[1]

  • Leaving Group Ability: I > Br > Cl (dominates).

  • Electronic Activation: C2/C6 > C4 > C3/C5.

Prediction: The Bromine at C3 will typically react before the Chlorines at C2/C6, despite C2 being more electron-deficient.[1] The BDE difference between C-Br and C-Cl is usually the overriding factor. However, if you have a 2,6-dichloropyridine (symmetric), the first coupling will occur at C2.[1] The second coupling will be much slower due to the electron-donating nature of the newly installed alkyne.

Experimental Protocols

Method A: Standard Optimized Protocol (Cu-Catalyzed)

Best for: 3-halopyridines and reactive 2-iodopyridines.[1]

  • Setup: Flame-dry a Schlenk tube. Cool under Argon.

  • Reagents:

    • Halopyridine (1.0 equiv)[1][2]

    • Pd(PPh₃)₂Cl₂ (2-5 mol%)[1]

    • CuI (1-2 mol%) — Keep low to minimize Glaser.[1]

    • Et₃N (3.0 equiv)[1]

    • Solvent: Anhydrous DMF or THF (Degassed via Freeze-Pump-Thaw).[1]

  • Execution:

    • Add solids (Pd, Cu, Halide) and cycle Argon/Vacuum 3x.[1]

    • Add degassed solvent and Et₃N.[1]

    • Add Alkyne (1.1 equiv) dropwise.[1]

    • Stir at RT to 60°C . (Avoid >80°C to prevent dehalogenation).[1]

  • Workup: Dilute with EtOAc, wash with NH₄Cl (aq) to remove Cu salts (blue aqueous layer indicates Cu removal).[1]

Method B: High-Performance Protocol (Cu-Free)

Best for: 2-bromopyridines, substrates prone to Glaser coupling, or N-coordination issues.[1]

  • Setup: Glovebox or strict Schlenk line.

  • Reagents:

    • Halopyridine (1.0 equiv)[1][2]

    • Pd(OAc)₂ (2 mol%)[1]

    • XPhos (4 mol%) — Bulky ligand prevents N-poisoning.[1]

    • Cs₂CO₃ (2.0 equiv) — Inorganic base prevents hydride transfer.[1]

    • Solvent: Acetonitrile or Toluene.[1]

  • Execution:

    • Mix Pd(OAc)₂ and XPhos in solvent for 15 mins to pre-form the active catalyst.[1]

    • Add Halopyridine, Base, and Alkyne.[1][3][4]

    • Heat to 80°C for 4-12 hours.

  • Note: This reaction proceeds via a carbopalladation mechanism (in some proposed cycles) or standard oxidative addition without the need for a Cu-acetylide intermediate.[1]

Data & Selection Guides

Table 1: Ligand Selection for Pyridine Substrates
LigandCharacterBest Use CaseRisk
PPh₃ StandardSimple 3-halopyridines, Aryl Iodides.[1]High risk of N-poisoning with 2-halopyridines.[1]
dppf Bidentate2-halopyridines; Increases bite angle.[1]Slower reaction rates at RT.[1]
XPhos Bulky/RichChallenging 2-chloropyridines ; Cu-free conditions.[1]Expensive; requires strict O₂ exclusion.[1]
P(t-Bu)₃ Very BulkyHighly deactivated Chlorides.[1]Pyrophoric; difficult to handle.
Table 2: Base & Solvent Compatibility
SolventBaseEffect on Side Reactions
DMF Et₃NStandard. Good solubility. High risk of Glaser if not degassed.[1]
THF i-Pr₂NHLower boiling point limits temp.[1] Good for thermally sensitive substrates.[1]
Acetonitrile Cs₂CO₃Best for Cu-Free. Suppresses dehalogenation.[1]
Toluene K₃PO₄Good for preventing N-coordination (non-polar solvent forces tight ion pairing).[1]

Visualizing the Competitive Pathways

The following diagram illustrates the "Fork in the Road" where the reaction can diverge into the desired cross-coupling or the three main failure modes.

SonogashiraPathways Start Reagents: Halopyridine + Alkyne OxAdd Intermediate A: Pd(II)-Pyridyl Complex Start->OxAdd Pd(0) GlaserCycle Glaser Cycle (O2 + Cu) Start->GlaserCycle O2 present TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet Successful Cu/Pd Exchange Poison Catalyst Poisoning: N-Coordination to Pd OxAdd->Poison Pyridine N attacks Pd Dehalo Hydride Transfer (from Solvent/Base) OxAdd->Dehalo Slow Transmetallation RedElim Reductive Elimination TransMet->RedElim Product Product: Alkynylpyridine RedElim->Product DeadCat Dead Catalyst (Reaction Stalls) Poison->DeadCat ReducedProd Side Product: Dehalogenated Pyridine Dehalo->ReducedProd Dimer Side Product: Alkyne Dimer GlaserCycle->Dimer

Caption: Competitive mechanistic pathways in Sonogashira coupling of halopyridines. Red paths indicate failure modes.

References

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922.[1] Link[1]

  • Schilz, M., & Plenio, H. (2012).[1] A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Journal of Organic Chemistry, 77(6), 2798–2807.[1] Link[1]

  • Nagy, E., et al. (2017).[1] Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine.[1][5] Organic & Biomolecular Chemistry, 15, 1510-1520.[1][5] Link

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003).[1] Sonogashira Coupling Reaction with Diminished Homocoupling.[1] Organic Letters, 5(11), 1841–1844.[1] Link[1]

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Chloropyridine

Welcome to the technical support center for cross-coupling reactions involving 3-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for cross-coupling reactions involving 3-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of utilizing this challenging substrate. As an electron-deficient heteroaryl chloride, 3-chloropyridine presents unique hurdles in palladium-catalyzed cross-coupling reactions. The inherent strength of the C-Cl bond and the potential for catalyst inhibition by the pyridine nitrogen atom necessitate carefully optimized catalyst systems and reaction conditions.

This document provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to empower you to overcome these challenges and achieve successful outcomes in your synthetic endeavors.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Q1: My reaction with 3-chloropyridine shows low to no conversion. What are the most common causes and my first troubleshooting steps?

Low or no conversion is a frequent issue, primarily because the oxidative addition of the strong C-Cl bond to the Pd(0) complex is often the rate-limiting step.[1][2]

Initial Troubleshooting Steps:

  • Evaluate the Catalyst System:

    • Ligand Choice: Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for activating C-Cl bonds.[1] You must use bulky, electron-rich phosphine ligands which increase the electron density on the palladium center, facilitating oxidative addition.[3] Consider second-generation biarylphosphine ligands such as SPhos, XPhos, RuPhos, or BrettPhos .[4][5][6] N-Heterocyclic Carbene (NHC) ligands are also a powerful alternative.[3][4]

    • Palladium Source & Pre-catalysts: While common sources like Pd(OAc)₂ or Pd₂(dba)₃ are viable, they require in situ formation of the active Pd(0) species.[4] Consider using a pre-formed palladacycle pre-catalyst (e.g., SPhos G3/G4). These are often more efficient at generating the active catalyst, leading to more reproducible results.[1]

    • Catalyst Loading: For a challenging substrate like 3-chloropyridine, a higher catalyst loading (e.g., 2-5 mol%) may be necessary to achieve a reasonable reaction rate.[1]

  • Verify Reaction Conditions:

    • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[7] Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). This involves using Schlenk techniques and properly degassed solvents.[8][9]

    • Temperature: C-Cl bond activation requires significant thermal energy. These reactions often need elevated temperatures, typically in the range of 80-120 °C.[1][2]

    • Solvent Purity: Use anhydrous, degassed solvents. Trace amounts of water or oxygen can interfere with the catalytic cycle and deactivate the catalyst.[1]

  • Check Reagent Quality:

    • Boronic Acids (for Suzuki Coupling): Boronic acids can degrade over time, especially in the presence of moisture, leading to protodeboronation (replacement of the boronic acid group with hydrogen).[8] Use fresh, high-purity boronic acids or consider using the more stable pinacol ester or trifluoroborate salts.[8]

    • Amines (for Buchwald-Hartwig): Ensure amines are pure and dry. Some amines can be purified by distillation or filtration through a plug of activated alumina.

Q2: I'm observing a significant amount of a side product where the chlorine atom is replaced by hydrogen (hydrodehalogenation). How can I minimize this?

Hydrodehalogenation is a common side reaction that competes with the desired cross-coupling.[1] It often occurs when the reductive elimination step is slow, allowing for competing pathways.

Strategies to Suppress Hydrodehalogenation:

  • Ligand Selection: The choice of ligand is critical. Ligands that promote rapid reductive elimination can outcompete the hydrodehalogenation pathway. Bulky biarylphosphine ligands are designed to do this.[10]

  • Base Selection: The base can influence this side reaction. For Buchwald-Hartwig amination, if using a strong base like NaOtBu, ensure it is fresh and added under inert conditions. In some cases, switching to a weaker base like K₃PO₄ or Cs₂CO₃ (though this may require a more active catalyst) can help.[1]

  • Minimize Water: For Suzuki reactions, while some water can be beneficial, excess water can promote protodeboronation of the boronic acid, which can be a source of hydrogen for hydrodehalogenation.[8] Ensure solvents are appropriately dried.

Q3: My Suzuki reaction is plagued by homocoupling of the boronic acid. What causes this and how can I prevent it?

Homocoupling (the self-coupling of the boronic acid to form a biaryl byproduct) is often exacerbated by the presence of oxygen, which can interfere with the palladium catalyst.[8]

Methods to Reduce Homocoupling:

  • Strictly Anaerobic Conditions: This is the most critical factor. Ensure all reagents, solvents, and the reaction vessel are thoroughly deoxygenated.[8][9]

  • Controlled Reagent Addition: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, reducing the rate of homocoupling.

  • Optimize Base: The choice and amount of base can influence this side reaction. Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) to find the optimal conditions for your specific substrates.

Frequently Asked Questions (FAQs)

Catalyst & Ligand Selection

Q: Why are bulky, electron-rich phosphine ligands necessary for coupling with 3-chloropyridine? The C-Cl bond is significantly stronger than C-Br or C-I bonds, making the first step of the catalytic cycle, oxidative addition, very difficult.[2] Bulky, electron-rich ligands, such as the Buchwald biarylphosphines (e.g., XPhos, SPhos), serve two primary functions:

  • Electronic Effect: They are strong σ-donors, which increases the electron density on the palladium atom.[3] This makes the metal center more nucleophilic and more likely to insert into the C-Cl bond.

  • Steric Effect: Their bulkiness promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is essential for activating unreactive C-Cl bonds.[3] This steric hindrance also facilitates the final, product-releasing reductive elimination step.

Q: Can I use Nickel catalysts for coupling 3-chloropyridine? Yes, nickel catalysts can be effective for coupling aryl chlorides and are often a more cost-effective alternative to palladium.[11] However, catalyst deactivation can be an issue, especially with N-heterocycles. For Suzuki-type reactions with 3-chloropyridine, nickel/dppf systems have shown promise.[11] Kumada couplings using Grignard reagents are also often successful with nickel catalysts where other methods fail.[11][12]

Reaction-Specific Questions

Q: For a Suzuki-Miyaura coupling with 3-chloropyridine, what is a reliable starting catalyst system? A robust starting point is a combination of a palladium precursor, a biarylphosphine ligand, and a suitable base.[4]

  • Palladium Source: Pd(OAc)₂ (2 mol%) or a pre-catalyst like SPhos Pd G3 (2 mol%).

  • Ligand: SPhos or XPhos (4 mol%).

  • Base: K₃PO₄ (2-3 equivalents).

  • Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 10:1 ratio).[4]

  • Temperature: 100-110 °C.

Q: What are the key considerations for a successful Buchwald-Hartwig amination with 3-chloropyridine? C-N coupling with 3-chloropyridine requires a highly active catalyst system to overcome both the strong C-Cl bond and potential catalyst inhibition.

  • Catalyst System: Pre-catalysts derived from ligands like RuPhos or BrettPhos are outstanding choices.[6]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is highly effective.[1] For base-sensitive substrates, lithium bis(trimethylsilyl)amide (LHMDS) is an excellent alternative.[6]

  • Solvent: Anhydrous, apolar solvents like toluene or 1,4-dioxane are standard.[1]

Q: What modifications are needed for a Sonogashira coupling with 3-chloropyridine? The Sonogashira reaction typically uses a dual catalyst system of palladium and copper(I).[13] For an unreactive substrate like 3-chloropyridine, success hinges on an effective palladium-ligand complex.

  • Palladium Catalyst: While Pd(PPh₃)₄ can work, you may need a more active system. A combination of Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand can improve results.[14]

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used, often serving as the solvent as well.[14]

  • Conditions: The reaction must be rigorously deoxygenated, as oxygen can cause alkyne homocoupling (Glaser coupling).

Data & Visualization

Table 1: Recommended Catalyst Systems for Cross-Coupling with 3-Chloropyridine
Cross-Coupling TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Reference(s)
Suzuki-Miyaura Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)1,4-Dioxane / H₂O100[4]
Pd₂(dba)₃ (1.5%)XPhos (3.6%)K₂CO₃ (2.0)Toluene100-110[5]
Buchwald-Hartwig Pd₂(dba)₃ (2%)BrettPhos (4%)LHMDS (1.5)Toluene100[6]
Pd(OAc)₂ (2%)RuPhos (4%)NaOtBu (1.5)1,4-Dioxane100[1][6]
Sonogashira Pd(PPh₃)₂Cl₂ (2%)(none)TEA / THF65[13][15]
Pd₂(dba)₃ (1-2%)XPhos (2-4%)Cs₂CO₃ (2.0)Acetonitrile80[16]
Diagrams

Catalytic Cycle pd0 Active Pd(0)L Catalyst oxidative_addition [Ar-Pd(II)(L)-X] pd0->oxidative_addition Oxidative Addition (+ Ar-Cl) transmetalation [Ar-Pd(II)(L)-Nu] oxidative_addition->transmetalation Transmetalation / Amine Coordination & Deprotonation (+ Nucleophile, + Base) reductive_elimination Ar-Nu (Product) transmetalation->reductive_elimination Reductive Elimination reductive_elimination->pd0 label_node General Catalytic Cycle for Cross-Coupling

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Troubleshooting Workflow start Low / No Yield check_catalyst 1. Check Catalyst System start->check_catalyst check_conditions 2. Verify Conditions start->check_conditions check_reagents 3. Assess Reagents start->check_reagents catalyst_ligand Use bulky, e⁻-rich ligand? (XPhos, SPhos, etc.) check_catalyst->catalyst_ligand catalyst_source Try pre-catalyst? (e.g., G3/G4) check_catalyst->catalyst_source catalyst_loading Increase loading? (2-5 mol%) check_catalyst->catalyst_loading conditions_inert Strictly inert atm.? (Ar/N₂) check_conditions->conditions_inert conditions_temp Temp high enough? (80-120 °C) check_conditions->conditions_temp conditions_solvent Solvent dry/degassed? check_conditions->conditions_solvent reagents_boron Boronic acid fresh? (vs. protodeboronation) check_reagents->reagents_boron reagents_amine Amine pure/dry? check_reagents->reagents_amine label_node Troubleshooting Workflow for Low Yield

Caption: A workflow for troubleshooting low-yield reactions.

Experimental Protocols

Safety Note: These protocols should be performed by trained chemists in a well-ventilated fume hood using appropriate personal protective equipment (PPE). All reactions must be conducted under an inert atmosphere.

Protocol 1: Suzuki-Miyaura Coupling of 3-Chloropyridine with Phenylboronic Acid

This protocol is a general starting point based on established methodologies for challenging aryl chlorides.[4]

Materials:

  • 3-Chloropyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

Procedure:

  • To a dry Schlenk flask, add 3-chloropyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst premix by adding palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to 2 mL of 1,4-dioxane.

  • Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.

  • To the Schlenk flask, add 8 mL of 1,4-dioxane and 1 mL of degassed water via syringe.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 3-Chloropyridine with Morpholine

This protocol utilizes a highly active pre-catalyst system suitable for C-N bond formation with heteroaryl chlorides.[6][17]

Materials:

  • 3-Chloropyridine

  • Morpholine

  • RuPhos Pd G3 Precatalyst

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Inside a glovebox (preferred): To an oven-dried reaction vial, add the RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Seal the vial, remove it from the glovebox, and add 3-chloropyridine (1.0 mmol, 1.0 equiv) via syringe.

  • Add anhydrous, degassed toluene (4 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Seal the vial tightly and place it in a preheated aluminum block or oil bath at 100 °C.

  • Stir the reaction vigorously for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling of 3-Chloropyridine with Phenylacetylene

This protocol is adapted for a less reactive aryl chloride and requires careful exclusion of oxygen.[13][16]

Materials:

  • 3-Chloropyridine

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), distilled and degassed

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%) and CuI (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Add degassed triethylamine (5 mL) via syringe.

  • Add 3-chloropyridine (1.0 mmol, 1.0 equiv) followed by phenylacetylene (1.1 mmol, 1.1 equiv) via syringe.

  • Seal the flask and heat the reaction mixture to 70 °C with stirring for 12-18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography on silica gel.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Chloro-2-ethylpyridine.
  • TCI Chemicals. (n.d.).
  • Hoh, E., et al. (n.d.). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • Barrios-Landeros, F., & Hartwig, J. F. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1543-1554. [Link]

  • BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
  • Saha, D., et al. (2024).
  • Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands for Cross Coupling.
  • Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands.
  • Barluenga, J., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(10), 2536-2539. [Link]

  • BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Reddy, K. R., et al. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 69(25), 8847-8850. [Link]

  • Procter, D. J., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 12(43), 14533-14539. [Link]

  • BenchChem. (n.d.). Troubleshooting failed Suzuki coupling with 3-(2-Chloropyrimidin-4-yl)benzoic acid.
  • Cahiez, G., et al. (2010). Cross-Coupling Between 3-Pyridylmagnesium Chlorides and Heteroaromatic Halides. Synthesis, 2010(15), 2537-2542. [Link]

  • BenchChem. (n.d.).
  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Royal Society of Chemistry. (2016). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

Sources

Optimization

Technical Support Center: Base Selection &amp; Troubleshooting for Pyridine Suzuki-Miyaura Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the Suzuki-Miyaura cross-coupling of pyridine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the Suzuki-Miyaura cross-coupling of pyridine derivatives. Pyridines introduce unique mechanistic bottlenecks—namely, catalyst poisoning by the basic nitrogen and rapid protodeboronation of pyridine boronic acids.

This guide moves beyond generic protocols. We will dissect the molecular causality behind these failures and provide self-validating workflows centered on precise base selection and catalyst optimization to ensure your couplings succeed.

Diagnostic Workflow for Pyridine Couplings

Before adjusting your reaction parameters, you must identify which coupling partner contains the pyridine moiety, as this dictates the primary failure mechanism and the subsequent base selection strategy.

G Start Troubleshooting Pyridine Suzuki-Miyaura Couplings Role Identify Pyridine Role in Cross-Coupling Start->Role Halide Pyridine Halide (Catalyst Poisoning Risk) Role->Halide Electrophile Boronic Pyridine Boronic Acid (Protodeboronation Risk) Role->Boronic Nucleophile BaseStrong Use Strong, Insoluble Base (e.g., K3PO4, Cs2CO3) + Bulky Ligand (XPhos) Halide->BaseStrong Mitigate Pd-N Coordination BaseMild Use Anhydrous Fluoride (e.g., CsF in iPrOH) or Masked Boronate Boronic->BaseMild Prevent Zwitterionic Fragmentation CheckDehal Validate: Monitor for Dehalogenation BaseStrong->CheckDehal CheckHomocoup Validate: Monitor for Homocoupling BaseMild->CheckHomocoup

Diagnostic workflow for troubleshooting pyridine Suzuki-Miyaura couplings based on substrate role.

Troubleshooting Guides & FAQs

Q1: My reaction with a halopyridine shows no conversion, and the catalyst crashes out as a black precipitate. How should I adjust my base and catalyst?

The Causality: The lone pair on the


 nitrogen of the halopyridine is highly Lewis basic. It coordinates tightly to the electrophilic Pd(II) intermediate formed after oxidative addition, creating a stable, unreactive off-cycle complex that eventually aggregates into inactive palladium black[1].
The Solution:  You must sterically shield the palladium center while simultaneously accelerating the transmetalation step. Switch to a bulky, electron-rich Buchwald ligand (e.g., XPhos or SPhos)[1]. Because bulky ligands make transmetalation sterically demanding, you must pair them with a strong, finely ground, anhydrous base like 

or

. These bases provide a highly active solid-liquid interface that rapidly forms the reactive oxo-palladium or boronate intermediate, driving transmetalation faster than the competing catalyst deactivation pathways[2].

Q2: I am using 2-pyridylboronic acid, but LC-MS shows massive amounts of deborylated pyridine and unreacted aryl halide. How do I stop this protodeboronation?

The Causality: Protodeboronation is the hydrolytic cleavage of the C-B bond, replacing it with a C-H bond[1]. For basic heteroaromatic boronic acids (specifically 2-pyridylboronic acid), speciation is highly pH-dependent. Under standard aqueous basic conditions, a zwitterionic species forms, leading to rapid unimolecular fragmentation of the C-B bond[3]. Furthermore, standard bases catalyze the hydrolysis of the boronic ester to the boronate anion, accelerating decomposition[4]. The Solution: Eliminate aqueous hydroxide sources. Transition to an anhydrous fluoride-based activation strategy. Using anhydrous CsF in isopropanol provides a hard Lewis base (fluoride) that activates the boron center for transmetalation without providing the hydroxide ions that catalyze hydrolytic cleavage[5]. Alternatively, mask the boronic acid using MIDA boronates or potassium trifluoroborate salts to ensure a slow, controlled release of the active nucleophile into the catalytic cycle[6].

Q3: I am observing significant homocoupling of my pyridine boronic acid (forming 4,4'-bipyridine). Is my base selection causing this?

The Causality: Homocoupling occurs when a Pd(II) species undergoes two consecutive transmetalations with the boronic acid, followed by reductive elimination[7]. This is almost always triggered by the presence of molecular oxygen, which oxidizes the active Pd(0) catalyst back to Pd(II) without the need for the aryl halide. While a base is required for transmetalation, an excessive concentration of dissolved base in an oxygen-contaminated system will rapidly accelerate this undesired homocoupling pathway. The Solution: Strictly exclude oxygen. Flame-dry your glassware and utilize freeze-pump-thaw degassing for your solvents[7]. Limit your base equivalents to exactly 2.0 - 3.0 eq, and ensure your boronic acid is stored under anhydrous, inert conditions to prevent pre-formation of boroxines, which can release water and alter the effective basicity of your system.

Quantitative Data: Base Selection Matrix

To streamline your optimization, refer to this quantitative summary of common bases used in pyridine couplings. The choice of base dictates the dominant transmetalation pathway and the risk of side reactions.

BaseApprox. pKa (in

)
Solubility in OrganicsPrimary Pyridine Use CaseProtodeboronation Risk

10.3LowStandard, unhindered halopyridines in aqueous mixtures.Moderate

12.3LowSterically hindered halopyridines requiring bulky ligands.High (if aqueous)

10.3ModerateWeakly nucleophilic pyridine boronic acids.High

3.1LowAnhydrous couplings of highly sensitive 2-pyridylboronic acids.Low

17.0HighRoom-temperature, ultra-fast couplings (rare for pyridines).Very High
Self-Validating Experimental Protocol

Anhydrous Suzuki-Miyaura Coupling of a Sensitive Pyridine Boronic Acid This protocol is specifically engineered to couple protodeboronation-prone 2-pyridylboronic acid pinacol esters with aryl bromides using a fluoride-activation pathway[5].

Step 1: Rigorous Environmental Control

  • Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Repeat for a total of 3 cycles.

  • Causality Note: This prevents oxygen-mediated homocoupling and moisture-driven protodeboronation.

Step 2: Reagent Loading

  • Under a positive flow of Argon, add the Aryl bromide (1.0 eq) and 2-pyridylboronic acid pinacol ester (1.2 eq).

  • Add

    
     (2 mol%) and SPhos (4 mol%).
    
  • Add finely ground, strictly anhydrous

    
     (3.0 eq).
    
  • Causality Note: SPhos provides the necessary steric bulk to prevent pyridine-nitrogen coordination, while CsF activates the boronic ester without hydroxide-induced cleavage.

Step 3: Reaction Execution

  • Inject anhydrous, thoroughly degassed isopropanol (to achieve 0.2 M relative to the aryl bromide).

  • Seal the vessel and stir vigorously at 80 °C for 12 hours.

Step 4: Self-Validation & Monitoring

  • Validation Checkpoint 1 (Protodeboronation): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Look for the mass corresponding to deborylated pyridine. If the deborylated peak is absent or < 5% relative to the product, the anhydrous CsF/isopropanol system has successfully suppressed zwitterionic fragmentation.

  • Validation Checkpoint 2 (Homocoupling): Check the LC-MS for the bipyridine dimer mass. If the dimer-to-product ratio is < 1:20, your degassing technique and oxygen exclusion are validated.

  • Upon successful validation, cool the mixture, filter through a pad of Celite (eluting with EtOAc) to remove palladium and inorganic salts, concentrate, and purify via flash chromatography.

References
  • "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." University of Edinburgh. Available at: [Link]

  • "Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides." RSC Publishing. Available at: [Link]

  • "Protodeboronation." Wikipedia. Available at: [Link]

  • "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis." LJMU Research Online. Available at: [Link]

  • "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews (RSC Publishing). Available at: [Link]

Sources

Troubleshooting

preventing homocoupling in Suzuki reactions of pyridine boronic acids

Current Status: Operational Topic: Preventing Homocoupling & Protodeboronation in Pyridine Substrates Ticket Priority: High (Common Failure Mode) Executive Summary: The "2-Pyridyl Problem" Welcome to the technical suppor...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Preventing Homocoupling & Protodeboronation in Pyridine Substrates Ticket Priority: High (Common Failure Mode)

Executive Summary: The "2-Pyridyl Problem"

Welcome to the technical support hub for pyridine coupling. If you are experiencing low yields, it is likely due to two competing failure modes specific to pyridine boronic acids:

  • Oxidative Homocoupling: The formation of bipyridines (dimers) consumes your starting material. This is primarily driven by dissolved oxygen or improper catalyst activation.

  • Protodeboronation: The C-B bond in 2-pyridine boronic acid is exceptionally labile. Under basic conditions, it hydrolyzes rapidly to form pyridine (loss of boron), leaving no nucleophile for the reaction.

The Golden Rule: Speed is your ally. You must accelerate the cross-coupling cycle (Transmetallation


 Reductive Elimination) so that it outcompetes the decomposition and homocoupling pathways.

Mechanism & Root Cause Analysis

Why Homocoupling Happens (The "Oxygen Leak")

Homocoupling is rarely a random event; it is a specific, catalyzed cycle usually driven by the presence of Oxygen or the use of Pd(II) sources that require "sacrificial" boronic acid to activate.

The Oxidative Homocoupling Pathway

In the presence of


, a Peroxo-Palladium species forms.[1][2] This species is highly electrophilic and reacts with two equivalents of boronic acid to form the homocoupled dimer, bypassing the aryl halide entirely.

HomocouplingMechanism Pd0 Pd(0) Active Species Peroxo Peroxo-Pd(II) Complex Pd0->Peroxo + O2 (Fast) O2 Dissolved O2 Dimer Py-Py Dimer (Homocoupling) Peroxo->Dimer Consumes 2x Boronic Acid Boronic1 Py-B(OH)2 (Eq 1) Boronic2 Py-B(OH)2 (Eq 2) Dimer->Pd0 Regenerates Catalyst

Figure 1: The Oxygen-Driven Homocoupling Cycle.[1][3] Note that this cycle regenerates Pd(0), allowing it to continue destroying your starting material until oxygen is depleted.

Troubleshooting Guide (FAQ)

Issue 1: "I see significant bipyridine (dimer) in my LCMS."

Diagnosis: Oxygen ingress or Catalyst Activation issues.[2]

  • Cause A (Oxygen): Even trace oxygen allows the peroxo-Pd pathway (Fig 1) to function.

  • Cause B (Catalyst Activation): If you use stable Pd(II) salts like

    
     or 
    
    
    
    , they must be reduced to Pd(0) to start the cycle. Who reduces them? Your boronic acid.[2][4][5][6][7][8][9][10][11][12] This "sacrificial reduction" produces homocoupled dimer before the reaction even starts.

Corrective Actions:

  • Switch to Precatalysts: Use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G4). These activate via base-mediated reduction, sparing your boronic acid.

  • Aggressive Sparging: Balloon degassing is insufficient. Sparge the solvent with Argon for 15 minutes before adding the catalyst.

  • The "Slow Addition" Trick: If homocoupling persists, add the boronic acid solution slowly (via syringe pump) over 1 hour. This keeps the concentration of

    
     low relative to the Aryl Halide, statistically favoring Cross-Coupling (
    
    
    
    ) over Homocoupling (
    
    
    ).
Issue 2: "My boronic acid disappeared, but I only see de-boronated pyridine."

Diagnosis: Rapid Protodeboronation.

  • Cause: 2-pyridine boronic acids form a zwitterionic intermediate in the presence of base and water, leading to rapid C-B bond cleavage.[6]

Corrective Actions:

  • Use MIDA Boronates: (See Protocol B). These mask the boron atom, releasing the active species slowly.[12]

  • Anhydrous Conditions: If you must use the free acid, switch to anhydrous conditions (Dioxane/Toluene) and use CsF (Cesium Fluoride) or anhydrous

    
     as the base. Water is the enemy here.
    
  • Copper Supplementation: In extreme cases, adding Cu(I) (e.g., CuI or CuTC) can facilitate transmetallation via a Cu-intermediate, which is faster than the Pd-only transmetallation, "saving" the boron species from hydrolysis.

Validated Experimental Protocols

Protocol A: The "Speed" Method (Buchwald G4 Precatalyst)

Best for: Unstable boronic acids where you want the reaction to finish before decomposition occurs.

Rationale: Bulky, electron-rich ligands (XPhos) accelerate Oxidative Addition and Reductive Elimination. The G4 precatalyst ensures immediate Pd(0) generation without consuming boronic acid.

ComponentEquivalentsNotes
Aryl Chloride/Bromide 1.0 equivLimiting reagent
Pyridine Boronic Acid 1.5 - 2.0 equivExcess required due to instability
Catalyst 0.02 - 0.05 equivXPhos Pd G4 (CAS: 1599466-81-5)
Base 2.0 - 3.0 equiv

(0.5 M aqueous)
Solvent [0.1 M]THF or 1,4-Dioxane (Degassed)

Step-by-Step:

  • Charge a vial with Aryl Halide, Boronic Acid, and XPhos Pd G4.

  • Seal and purge with Argon (3x cycles).[4]

  • Add degassed THF/Dioxane.

  • Add degassed aqueous

    
    .[12]
    
  • Rapid Heating: Place immediately in a pre-heated block at 40-60°C. Do not ramp temperature.

  • Monitor: Reaction is often complete in <30 mins.

Protocol B: The "Slow Release" Method (MIDA Boronates)

Best for: 2-Pyridine substrates that fail standard coupling due to rapid protodeboronation.

Rationale: MIDA boronates are stable to air and chromatography.[11] Under the specific conditions below, the MIDA group hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover. This prevents the accumulation of free boronic acid, shutting down homocoupling.

ComponentEquivalentsNotes
Aryl Halide 1.0 equiv
2-Pyridyl MIDA Boronate 1.5 equivCommercially available or synthesized
Catalyst 0.02 equivPd(OAc)2 + XPhos (1:2 ratio) OR XPhos Pd G4
Additive 5.0 equivCu(OAc)2 (Optional but recommended for 2-pyridyl)
Base 4-5 equivAnhydrous K3PO4
Solvent [0.1 M]DMF or DMA / Isopropanol (4:1)

Step-by-Step:

  • Combine Aryl Halide, MIDA Boronate, Catalyst, and Base in a reaction vessel.[4]

  • Crucial: If using the Cu-promoted variant, add Cu(OAc)2 here.[4]

  • Add the solvent mixture (DMF/IPA).

  • Heat to 100°C . The water required for hydrolysis comes from the lattice water in the base or trace amounts in the solvent (controlled release).

  • Note: This reaction is slower (4-16 hours) but cleaner for difficult substrates.

Troubleshooting Logic Tree

Troubleshooting Start Start: Low Yield with Pyridine Boronic Acid CheckLCMS Analyze Crude LCMS Start->CheckLCMS Result1 Major Product: Homocoupling (Dimer) CheckLCMS->Result1 Dimer Found Result2 Major Product: De-boronated Pyridine CheckLCMS->Result2 Protodeboronation Action1 1. Check O2 Exclusion (Sparge) 2. Switch to XPhos Pd G4 3. Reduce Catalyst Loading Result1->Action1 Action2 1. Switch to MIDA Boronate 2. Use Anhydrous Conditions 3. Add Cu(I) cofactor Result2->Action2

Figure 2: Diagnostic workflow for identifying the specific failure mode of pyridine couplings.

References

  • Mechanism of Oxidative Homocoupling: Adamo, C., et al. "Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory." Journal of Physical Chemistry A, 2008.

  • MIDA Boronates (The Burke Protocol): Knapp, D. M., Gillis, E. P., & Burke, M. D. "A General Solution for the 2-Pyridyl Problem." Journal of the American Chemical Society, 2009.

  • Buchwald Precatalysts (G3/G4): Bruno, N. C., et al. "Rapidly Activating Pd-Precatalysts for Suzuki–Miyaura Couplings." Chemical Science, 2013.

  • Protodeboronation Mechanism: Cox, P. A., et al. "Base-catalyzed Aryl-B(OH)2 Protodeboronation." Journal of the American Chemical Society, 2017.

Sources

Optimization

Technical Support Center: Managing Catalyst Deactivation by Pyridine Nitrogen

Core Directive & Overview System Status: Pyridine-containing substrates act as potent catalyst poisons in transition-metal-catalyzed reactions (Cross-coupling, Hydrogenation, C-H activation). This occurs because the pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Overview

System Status: Pyridine-containing substrates act as potent catalyst poisons in transition-metal-catalyzed reactions (Cross-coupling, Hydrogenation, C-H activation). This occurs because the pyridine nitrogen lone pair functions as a strong


-donor, competitively binding to the metal center (Pd, Pt, Rh, Ni) and displacing labile ligands required for the catalytic cycle.

The Objective: This guide provides a self-validating troubleshooting workflow to restore catalytic turnover. We move beyond simple "add more catalyst" fixes to address the root thermodynamic and kinetic causes of deactivation.

The Mechanics of Deactivation (Diagnostics)

Q1: Why does my reaction stall immediately upon adding the pyridine substrate?

A: You are likely experiencing competitive inhibition . The pyridine nitrogen binds to the open coordination site on the metal (usually Pd(0) or Pd(II)) faster and more tightly than your oxidative addition partner (Ar-X) or the alkene/alkyne substrate.

  • Causality: The basicity of the

    
     nitrogen allows it to form a stable "dead" complex (e.g., 
    
    
    
    ). This is an off-cycle resting state.
  • Diagnostic Check: If your reaction turns dark/black immediately (nanoparticle precipitation) or stays completely clear (stable inactive complex) without product formation, the catalyst is poisoned.

Q2: Do substituents on the pyridine ring change the deactivation risk?

A: Yes, drastically.

  • Electron-Donating Groups (EDGs): Groups like -OMe or -Me at the 4-position increase electron density on the nitrogen, making it a stronger Lewis base and a worse poison.

  • Electron-Withdrawing Groups (EWGs): Groups like -CF3, -CN, or -F decrease basicity, reducing poisoning potential.

  • Steric Hindrance (The "2,6-Effect"): Substituents at the 2- or 6-position (ortho to nitrogen) sterically crowd the nitrogen. This prevents the flat pyridine ring from approaching the metal center effectively, reducing deactivation.

    • Rule of Thumb: A 2-substituted pyridine is easier to couple than a 3- or 4-substituted pyridine (regarding catalyst poisoning), though it may be harder to activate as an electrophile.

Troubleshooting: Cross-Coupling (Suzuki, Buchwald-Hartwig)

Q3: I am performing a Suzuki coupling on a chloropyridine. Standard Pd(PPh3)4 failed. What is the fix?

A: Switch to Sterically Demanding, Electron-Rich Ligands . Standard phosphines like PPh3 are not bulky enough to prevent pyridine coordination. You need a ligand that creates a "protective shell" around the Pd center, allowing only the reacting halide to enter while excluding the pyridine nitrogen.

Recommended Systems:

  • Buchwald Ligands (Dialkylbiarylphosphines):

    • XPhos / SPhos: Excellent for chloropyridines. The bulky biaryl backbone physically blocks the pyridine nitrogen from binding to the Pd.

    • BrettPhos: Specific for C-N coupling (Buchwald-Hartwig) with pyridine substrates.

  • N-Heterocyclic Carbenes (NHCs):

    • Pd-PEPPSI-IPr: The bulky "IPr" ligand (diisopropylphenyl substituents) creates a steric wall. The "PEPPSI" precatalyst initiates quickly and is highly resistant to N-poisoning.

Q4: Can I use additives to stop the nitrogen from binding?

A: Yes, use the "Acid Scavenger" Strategy . If you cannot change the ligand, you must disable the pyridine nitrogen.

  • Protocol: Add a Lewis acid or weak Brønsted acid that binds the Pyridine-N reversibly.

  • The Fix: Add 1.0–1.5 equivalents of Cu(I) salts (e.g., CuI or CuTC) or Lewis acids (e.g.,

    
    , though risky with sensitive groups).
    
  • Mechanism: The Copper(I) binds the pyridine nitrogen (soft-soft interaction) more tightly than the Palladium does, effectively "masking" the poison while leaving the C-X bond accessible for the Pd catalyst.

Visualizing the Competition

The diagram below illustrates the competition between the productive catalytic cycle and the deactivation pathway.

CatalystPoisoning ActiveCat Active Catalyst (Pd-L) OxAdd Oxidative Addition (L-Pd-Ar-X) ActiveCat->OxAdd Productive Path (Bulky Ligands Promote) DeadComplex Inactive Complex [L-Pd-(N-Py)] ActiveCat->DeadComplex Poisoning Path (N-Coordination) Substrate Pyridine Substrate (Ar-X) Substrate->OxAdd Substrate->DeadComplex Competitive Binding Product Coupled Product OxAdd->Product Transmetalation & Red. Elim. DeadComplex->ActiveCat Reversible via Heat/Acid

Figure 1: Mechanistic bifurcation showing how pyridine nitrogen diverts the active catalyst into an inactive resting state (Red), preventing the productive oxidative addition (Green).

Troubleshooting: Heterogeneous Hydrogenation

Q5: My Pd/C catalyst dies before the reaction is complete. How do I maintain activity?

A: Heterogeneous catalysts are surface-area dependent. Pyridine acts as a surfactant poison, coating the active sites.

Corrective Actions:

  • Acidic Solvent: Run the reaction in Acetic Acid or add 1-2 equivalents of HCl/MeOH.

    • Why: Protonating the pyridine (

      
      ) eliminates the lone pair. The pyridinium ion cannot coordinate to the metal surface.
      
  • Change Metal: Switch from Palladium (Pd) to Rhodium (Rh) or Platinum (Pt) .

    • Data: Rhodium is significantly more resistant to nitrogen poisoning than Palladium during aromatic ring hydrogenation.

  • Pre-reduction: Ensure the catalyst is fully reduced (

    
    ) before introducing the substrate. Oxide layers on the catalyst surface are more Lewis acidic and bind pyridine more strongly.
    

Data & Comparison

Table 1: Ligand Efficacy in Pyridine Cross-Coupling

Ligand ClassExampleResistance to N-PoisoningMechanism of ProtectionRecommended For
Triphenylphosphine

Low None. Open coordination sphere.Simple aryl-aryl couplings (No Pyridine).
Bidentate dppf, dppeModerate Chelation effect prevents some displacement.Stable substrates, high T.
Buchwald (Biaryl) XPhos, SPhos High Steric Bulk: Lower ring blocks axial coordination sites.Chloropyridines, Aminopyridines.
NHC Pd-PEPPSI-IPr Very High Strong

-donation + Steric "Umbrella".
Difficult, electron-deficient pyridines.

Experimental Protocols

Protocol A: "Acid-Masking" for Suzuki Coupling of Aminopyridines

Use this when bulky ligands alone are insufficient.

  • Setup: In a reaction vial, combine the Aminopyridine halide (1.0 equiv) and Boronic Acid (1.5 equiv).

  • Masking Step: Add Acetic Acid (1.0–2.0 equiv) directly to the mixture. Stir for 5 mins.

    • Note: This forms the pyridinium salt in situ.

  • Catalyst Addition: Add

    
     (2 mol%) and SPhos  (4 mol%).
    
  • Base Addition: Add

    
      (3.0 equiv).
    
    • Critical: The base will eventually neutralize the acid, but the slow release helps maintain a low concentration of free pyridine during the critical initiation phase.

  • Reaction: Heat to 80–100 °C in Dioxane/Water (4:1).

Protocol B: Catalyst Regeneration (Pd/C)

If your hydrogenation stalls, do not discard the batch.

  • Filtration: Filter the catalyst while keeping it wet (pyrophoric risk).

  • Acid Wash: Wash the catalyst on the frit with 10% Acetic Acid in Methanol.

    • Action: This strips the coordinated pyridine from the metal surface.

  • Solvent Wash: Wash with pure Methanol to remove excess acid.

  • Restart: Return catalyst to the vessel, add fresh solvent, and repressurize with

    
    .
    

References

  • BenchChem. (2025).[1][2][3] Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands. BenchChem Technical Guides. Link

  • Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic Carbene (NHC) Ligands and Palladium in Homogeneous Cross-Coupling Catalysis: A Perfect Union. Chemical Society Reviews. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society. Link

  • Gribble, G. W. (2020). Pyridine Ring Hydrogenation: Strategies and Mechanisms. MDPI Catalysts. Link

  • Fier, P. S., & Hartwig, J. F. (2014). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science. Link

  • Malinowski, J. T., et al. (2014). Overcoming the Limitations of Directed C-H Functionalizations of Heterocycles. Nature. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate and its Analogs

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, an...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the cornerstone of this characterization. This guide provides a comparative analysis of the spectroscopic data for (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate and its structurally related analogs.

While comprehensive, independently verified spectroscopic data for (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate is not widely available in the public domain, we can predict its spectral characteristics by examining well-documented analogs. This guide will focus on a detailed comparison with (E)-Methyl 3-(phenyl)acrylate (methyl cinnamate), (E)-Methyl 3-(4-chlorophenyl)acrylate, and (E)-Methyl 3-(pyridin-3-yl)acrylate. By understanding the influence of the aromatic/heterocyclic ring and the chloro-substituent on the spectral data, researchers can gain valuable insights for the identification and characterization of this and similar molecules.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the selected compounds.

¹H NMR Data (Chemical Shift δ [ppm], Multiplicity, Coupling Constant J [Hz])
CompoundHα (d, J≈16 Hz)Hβ (d, J≈16 Hz)Aromatic/Heterocyclic Protons-OCH₃ (s)
(E)-Methyl 3-(phenyl)acrylate ~6.44~7.70~7.37-7.52 (m, 5H)~3.80
(E)-Methyl 3-(4-chlorophenyl)acrylate ~6.42~7.63~7.37 (d, 2H), ~7.46 (d, 2H)~3.81
(E)-Methyl 3-(pyridin-3-yl)acrylate ~6.53~7.70~7.35 (dd, 1H), ~7.85 (d, 1H), ~8.62 (d, 1H), ~8.75 (s, 1H)~3.83
(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate (Predicted) ~6.50~7.80~7.40 (d, 1H), ~8.50 (d, 1H), ~8.65 (s, 1H)~3.85
¹³C NMR Data (Chemical Shift δ [ppm])
CompoundC=OAromatic/Heterocyclic Carbons-OCH₃
(E)-Methyl 3-(phenyl)acrylate ~167.3~117.9~144.8~128.1, ~128.9, ~130.3, ~134.5~51.5
(E)-Methyl 3-(4-chlorophenyl)acrylate ~167.8~118.0~145.2~128.4, ~129.2, ~130.6, ~134.6~52.1
(E)-Methyl 3-(pyridin-3-yl)acrylate ~166.5~120.9~141.6~123.9, ~133.5, ~149.5, ~151.0~51.9
(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate (Predicted) ~166.0~122.0~140.0~124.0, ~138.0, ~148.0, ~150.0, ~152.0~52.0
Key IR Absorption Bands (cm⁻¹)
CompoundC=O StretchC=C Stretch (alkene)C=C Stretch (aromatic/heterocyclic)C-O Stretch
(E)-Methyl 3-(phenyl)acrylate ~1717~1637~1600, ~1495~1278, ~1172
(E)-Methyl 3-(4-chlorophenyl)acrylate ~1720~1638~1595, ~1490~1280, ~1175
(E)-Methyl 3-(pyridin-3-yl)acrylate ~1722~1641~1580, ~1480~1285, ~1170
(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate (Predicted) ~1725~1640~1575, ~1475~1280, ~1170
Mass Spectrometry (m/z)
CompoundMolecular Ion [M]⁺Key Fragments
(E)-Methyl 3-(phenyl)acrylate 162131, 103, 77
(E)-Methyl 3-(4-chlorophenyl)acrylate 196/198165/167, 137/139, 102
(E)-Methyl 3-(pyridin-3-yl)acrylate 163132, 104, 78
(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate (Predicted) 197/199166/168, 138/140, 103

In-Depth Spectroscopic Analysis and Comparison

The structural variations among the analyzed compounds—the presence and position of a nitrogen atom in the aromatic ring and the addition of a chloro-substituent—give rise to distinct and predictable differences in their spectra.

¹H NMR Spectroscopy

The vinylic protons (Hα and Hβ) in all the acrylate derivatives exhibit a characteristic doublet with a large coupling constant (J ≈ 16 Hz), confirming the (E)-configuration of the double bond.

  • Aromatic/Heterocyclic Region:

    • Methyl Cinnamate: Displays a complex multiplet for the five phenyl protons.

    • (E)-Methyl 3-(4-chlorophenyl)acrylate: The para-substitution results in a simpler pattern of two doublets, characteristic of an A₂B₂ system.

    • (E)-Methyl 3-(pyridin-3-yl)acrylate: The pyridine ring's nitrogen atom deshields the adjacent protons, shifting them downfield. The proton at position 2 of the pyridine ring is typically the most deshielded.

    • Predicted Spectrum for (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate: We anticipate the pyridine protons to be significantly deshielded due to the electron-withdrawing effects of both the nitrogen atom and the chlorine atom. The proton at position 2 would likely be the most downfield signal. The vinylic proton Hβ will also experience some deshielding compared to the other analogs.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is relatively consistent across the analogs, appearing around 166-168 ppm.

  • Vinylic Carbons (Cα and Cβ): The chemical shifts of these carbons are sensitive to the electronic nature of the aromatic/heterocyclic ring. The electron-withdrawing nature of the pyridine ring in the pyridinyl acrylate shifts Cβ upfield and Cα downfield compared to methyl cinnamate.

  • Aromatic/Heterocyclic Carbons: The presence of the electronegative nitrogen and chlorine atoms in the pyridine ring of the target compound is expected to cause a significant downfield shift for the carbon atoms of the ring, particularly those in close proximity.

Infrared (IR) Spectroscopy

The IR spectra of all these compounds are dominated by a strong carbonyl (C=O) stretch of the ester group, typically found between 1717-1725 cm⁻¹. The exact position can be influenced by the electronic effects of the substituent on the aromatic ring. The C=C stretching of the alkene is also a prominent feature.

Mass Spectrometry

The mass spectra provide crucial information about the molecular weight and fragmentation patterns.

  • Molecular Ion Peak: The molecular ion peak will confirm the molecular formula of the compound. For the chloro-substituted compounds, the characteristic M/M+2 isotopic pattern for chlorine (approximately 3:1 ratio) will be a definitive diagnostic feature.

  • Fragmentation: Common fragmentation pathways for these methyl esters include the loss of the methoxy group (-OCH₃) and the cleavage of the ester group.

Experimental Protocols

Acquiring high-quality spectroscopic data is essential for accurate structural elucidation. Below are standard operating procedures for the key techniques.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum over the standard mid-IR range (4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Introduction: Depending on the instrumentation, the sample can be introduced via direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS, while Electron Ionization (EI) is standard for GC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions to confirm the structure.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Elucidation Sample Novel Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare ATR Sample or Thin Film Sample->IR_Prep MS_Prep Dissolve for Infusion or LC/GC Injection Sample->MS_Prep NMR_Acq ¹H & ¹³C NMR NMR_Prep->NMR_Acq IR_Acq FT-IR Spectroscopy IR_Prep->IR_Acq MS_Acq Mass Spectrometry MS_Prep->MS_Acq NMR_Analysis Chemical Shifts, Coupling Constants NMR_Acq->NMR_Analysis IR_Analysis Functional Group Identification IR_Acq->IR_Analysis MS_Analysis Molecular Weight, Fragmentation MS_Acq->MS_Analysis Structure_Elucidation Structure Confirmation NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Caption: A generalized workflow for the spectroscopic characterization of a novel chemical compound.

Conclusion

This guide provides a framework for understanding the spectroscopic characteristics of (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate through a comparative analysis of its analogs. By dissecting the ¹H NMR, ¹³C NMR, IR, and MS data of related compounds, researchers can predict and interpret the spectra of the target molecule with a higher degree of confidence. The provided experimental protocols and workflow visualization serve as a practical reference for the structural elucidation of novel compounds in a research and development setting.

References

  • PubChem. (n.d.). Methyl cinnamate. National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]

  • PubChem. (n.d.). Ethyl (E)-3-(4-chlorophenyl)acrylate. National Center for Biotechnology Information. Retrieved February 29, 2024, from [Link]

  • The Royal Society of Chemistry. (2012). The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin - Supporting Information. Retrieved February 29, 2024, from [Link]

Comparative

Comparative Structural Analysis: 1H NMR Characterization of Methyl 3-(pyridin-3-yl)acrylate Derivatives

Executive Summary Methyl 3-(pyridin-3-yl)acrylate is a critical intermediate in the synthesis of NAD+ biosynthesis inhibitors and various heterocyclic pharmacophores. Its structural validation relies heavily on 1H NMR sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(pyridin-3-yl)acrylate is a critical intermediate in the synthesis of NAD+ biosynthesis inhibitors and various heterocyclic pharmacophores. Its structural validation relies heavily on 1H NMR spectroscopy , specifically to distinguish between geometric isomers (E/Z) and regioisomers (2-yl, 3-yl, 4-yl).

This guide moves beyond basic peak listing. It provides a comparative framework to validate your product against common synthetic byproducts and isomeric impurities, supported by mechanistic rationale and self-validating protocols.

Critical Comparative Analysis

Comparison A: Geometric Isomerism (E vs. Z)

The Heck reaction and Horner-Wadsworth-Emmons (HWE) olefination typically favor the thermodynamically stable E-isomer (trans). However, Z-isomers (cis) often form as minor impurities (5–15%) or under specific photochemical conditions.

FeatureE-Isomer (Trans) Z-Isomer (Cis) Structural Cause
Olefin Coupling (

)
15.5 – 16.5 Hz 10.0 – 12.5 Hz Karplus relationship; dihedral angle dependence.

-Proton Shift
Downfield (~7.7 ppm)Upfield (~6.9 ppm)Anisotropic deshielding cone of the carbonyl is aligned with the

-proton in the E-isomer.
Steric Interaction MinimalHighSteric clash between the pyridine ring and the ester group in the Z-isomer causes twisting, reducing conjugation.

Diagnostic Protocol: Zoom into the 6.0–8.0 ppm region. If you observe a doublet with


 Hz, you have significant Z-isomer contamination.
Comparison B: Regioisomer Differentiation (2-yl vs. 3-yl vs. 4-yl)

Commercial starting materials (pyridin-3-yl halides) can be contaminated with 2-yl or 4-yl isomers. NMR is the definitive tool for differentiation based on the splitting pattern of the pyridine ring protons.

  • 3-yl (Target): Asymmetric. Distinct singlet-like peak (H2) at the most downfield position (~8.7 ppm), separated from other aromatics.

  • 4-yl (Alternative): Symmetric AA'BB' system. Appears as two distinct doublets (integrating 2H each) in the aromatic region.

  • 2-yl (Alternative): Asymmetric, but lacks the isolated singlet. The most downfield proton is a doublet (H6).

Comparison C: Solvent Effects (CDCl vs. DMSO- )
SolventAdvantagesDisadvantagesRecommendation
CDCl

Sharp peaks; distinct separation of olefinic protons.Pyridine nitrogen can aggregate or interact with trace acid, broadening peaks.Primary Choice for routine purity checks.
DMSO-

Solubilizes polar derivatives; separates water peak from region of interest.Viscosity broadens couplings; HDO peak (~3.3 ppm) may overlap with methoxy signals if wet.Use if sample is insoluble in CDCl

.

Comprehensive Characterization Data

The following data represents the standard E-methyl 3-(pyridin-3-yl)acrylate in CDCl


 (300/400 MHz).
Table 1: Chemical Shift Assignments
PositionTypeShift (

, ppm)
MultiplicityCoupling (

, Hz)
Mechanistic Insight
H-2 (Py) Ar-H8.76 d (broad s)

Deshielded by adjacent N and

-position to acrylate.
H-6 (Py) Ar-H8.60 dd

Deshielded by adjacent N.
H-4 (Py) Ar-H7.88 dt

Para to N; inductive withdrawing effect.
H-

Olefin7.71 d

Resonance deshielding from ester carbonyl.
H-5 (Py) Ar-H7.36 dd

Most shielded aromatic; meta to N.
H-

Olefin6.52 d

Shielded by resonance (electron density pushed to

-C).
-OCH

Methyl3.83 s-Characteristic methyl ester singlet.

Note: Chemical shifts may vary by


 ppm depending on concentration.

Experimental Protocols

Protocol A: Synthesis via Heck Reaction (Self-Validating)

This protocol includes checkpoints to ensure the formation of the E-isomer.

  • Reagents: Mix 3-bromopyridine (1.0 eq), methyl acrylate (1.2 eq), Pd(OAc)

    
     (1-2 mol%), P(o-tol)
    
    
    
    (4 mol%), and Et
    
    
    N (2.0 eq) in dry DMF.
  • Reaction: Heat to 100°C under N

    
     for 12 hours.
    
    • Checkpoint: Monitor TLC (Hexane/EtOAc). Product is usually more polar than the bromide but less polar than the phosphine oxide.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 5% LiCl solution (removes DMF) and brine.

  • Purification: Flash chromatography on silica gel.

    • Validation: The Z-isomer (if present) typically elutes after the E-isomer due to higher polarity (dipole moment).

Protocol B: NMR Sample Preparation
  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Add 0.6 mL CDCl

    
     (neutralized with basic alumina if the pyridine ring protonation is suspected).
    
  • Filtration: If the solution is cloudy (residual salts), filter through a cotton plug into the NMR tube.

    • Why? Suspended particles cause magnetic field inhomogeneity, broadening the critical

      
      -coupling lines.
      

Visualizations

Diagram 1: Isomer Identification Logic Flow

This decision tree guides the researcher through the spectral analysis to confirm identity.

NMR_Assignment Start Acquire 1H NMR Spectrum (CDCl3) Check_OMe Identify Singlet @ ~3.8 ppm (Methoxy Group) Start->Check_OMe Check_Olefin Analyze Doublets @ 6.5 & 7.7 ppm Check_OMe->Check_Olefin Decision_J Measure J-Coupling Check_Olefin->Decision_J Isomer_E J = 16.0 ± 0.5 Hz (E-Isomer / Trans) Decision_J->Isomer_E Large J Isomer_Z J = 11.0 ± 1.0 Hz (Z-Isomer / Cis) Decision_J->Isomer_Z Small J Check_Aromatic Analyze Aromatic Region (7.3 - 8.8 ppm) Isomer_E->Check_Aromatic Pattern_3yl Pattern: Singlet (H2), Doublet (H6), Multiplets (H4, H5) (3-yl Isomer) Check_Aromatic->Pattern_3yl Pattern_4yl Pattern: Two Doublets (AA'BB') (4-yl Isomer) Check_Aromatic->Pattern_4yl

Caption: Step-by-step logic flow for distinguishing geometric and regioisomers of methyl 3-(pyridin-3-yl)acrylate using 1H NMR.

Diagram 2: Heck Synthesis & Workup Workflow

Visualizing the critical steps to minimize impurities.

Synthesis_Workflow Reactants 3-Bromopyridine Methyl Acrylate Pd Catalyst Reaction Heat 100°C 12 Hours Reactants->Reaction Heck Coupling Workup Extraction (EtOAc) LiCl Wash (Remove DMF) Reaction->Workup Purification Column Chromatography (Separate E/Z) Workup->Purification Product Pure Methyl 3-(pyridin-3-yl)acrylate Purification->Product

Caption: Optimized Heck reaction workflow highlighting the critical LiCl wash step to remove DMF, which can obscure NMR signals.

References

  • Heck Reaction Methodology

    • Knowles, J. P., & Whiting, A. (2007). The Heck-Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry.[1][2]

  • NMR Solvent Effects

    • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[3] Journal of Organic Chemistry.[2]

  • Stereochemical Determination (Karplus Equation)

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Pyridine Derivative Characterization

    • SDBS (Spectral Database for Organic Compounds). SDBS No.

Sources

Validation

13C NMR analysis of substituted pyridine acrylates

Advanced Characterization of Substituted Pyridine Acrylates via C NMR Executive Summary Substituted pyridine acrylates (e.g., ethyl 3-(3-pyridyl)acrylate) are critical pharmacophores in the synthesis of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Characterization of Substituted Pyridine Acrylates via C NMR

Executive Summary

Substituted pyridine acrylates (e.g., ethyl 3-(3-pyridyl)acrylate) are critical pharmacophores in the synthesis of kinase inhibitors, antihistamines, and integrin antagonists. In drug development, the precise structural validation of these conjugated systems is non-trivial due to the electronic coupling between the electron-deficient pyridine ring and the


-unsaturated carbonyl system.

This guide provides a technical comparison of


C NMR methodologies for analyzing these compounds. Unlike 

H NMR, which often suffers from second-order coupling and overlapping aromatic/vinyl signals,

C NMR offers a distinct spectral window for resolving quaternary carbons and defining regioisomerism (2-, 3-, or 4-substituted pyridines). We compare standard broadband decoupling against quantitative inverse-gated decoupling and analyze solvent-dependent chemical shift perturbations.[1]

The Analytical Challenge

The primary difficulty in characterizing pyridine acrylates lies in the spectral congestion of the


 region (115–155 ppm).
  • Isochronous Signals: The vinyl

    
    -carbon often overlaps with the pyridine C-5 position.[1]
    
  • Quaternary Ambiguity: The pyridine C-3 (ipso) and the carbonyl carbon require distinct long-range correlations for assignment.[1]

  • Relaxation Dynamics: Pyridine ring carbons and the carbonyl carbon possess significantly longer spin-lattice relaxation times (

    
    ) than protonated carbons, leading to poor signal integration in standard pulse sequences.[1]
    

Comparative Analysis: Methodology & Performance

A. Acquisition Mode: Standard vs. Quantitative (Inverse Gated)

For purity assays and ratio determination (e.g., cis/trans isomers), the choice of decoupling technique is the single largest variable affecting accuracy.

FeatureStandard Broadband Decoupling (COM) Inverse Gated Decoupling (IGD) Recommendation
Decoupler State ON during delay (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

) & acquisition (

).
OFF during delay (

); ON during

.
Use IGD for qNMR.[1]
NOE Effect Maximum (signals enhanced up to 200%).[1]Suppressed (NOE buildup avoided).IGD ensures 1:1 intensity ratios.[1]
Integration Unreliable (NOE varies by C-type).[1]Quantitative (proportional to concentration).[1]IGD is required for GMP release.
Time Cost Low (

).[1]
High (

).
Use COM for structure ID only.

Technical Insight: In pyridine acrylates, the NOE enhancement on the protonated vinyl carbons is significantly higher than on the quaternary carbonyl or the ipso-pyridine carbon. Using standard decoupling will artificially inflate the vinyl integrals, leading to erroneous purity calculations.

B. Structural Isomers: Electronic Shielding Trends

Distinguishing between regioisomers (e.g., 3-pyridyl vs. 2-pyridyl acrylates) is distinct in


C NMR due to the nitrogen atom's influence.[1]
  • 3-Pyridyl Acrylate: The acrylate group is at the meta position.[1] The C-2 and C-6 carbons are strongly deshielded by the adjacent nitrogen (

    
     145–155 ppm).[1]
    
  • 2-Pyridyl Acrylate: The acrylate is at the ortho position.[1] The ipso carbon (C-2) shifts significantly downfield, while the shielding patterns of the ring carbons change due to resonance effects not present in the 3-isomer.

Experimental Protocol

This protocol ensures high-resolution data suitable for both structural elucidation and quantitative analysis.[1]

Phase 1: Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    .[1]
    • Reasoning: Pyridine derivatives often aggregate in non-polar solvents like chloroform, causing concentration-dependent chemical shift drifts.[1] DMSO disrupts these aggregates.[1]

  • Concentration: 30–50 mg in 0.6 mL solvent. High concentration is vital for detecting quaternary carbons in reasonable timeframes.[1]

Phase 2: Instrument Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgig (Inverse Gated) for quantitation; zgpg30 for structural ID.

  • Spectral Width: 240 ppm (covers Carbonyl ~166 ppm and Pyridine C2 ~150 ppm).[1]

  • Relaxation Delay (

    
    ): 
    
    • Qualitative: 2.0 s.[1][2]

    • Quantitative: 20–30 s (Essential for full relaxation of the C=O carbon).

  • Scans (NS): Minimum 1024 (due to lower sensitivity of

    
    C and lack of NOE in IGD mode).
    
Phase 3: Workflow Visualization

The following diagram outlines the decision logic for assigning the critical quaternary carbons in substituted pyridine acrylates.

NMR_Workflow Start Crude Pyridine Acrylate Solvent Dissolve in DMSO-d6 (Prevents aggregation) Start->Solvent Acq1D Acquire 1D 13C (Broadband Decoupled) Solvent->Acq1D Check Are peaks overlapping in 120-140 ppm region? Acq1D->Check HSQC Run HSQC (Identify Protonated Carbons) Check->HSQC Yes (High Overlap) Assign_CO Assign C=O (~166 ppm) Correlates to Vinyl Protons Check->Assign_CO No (Clear Separation) HMBC Run HMBC (Connect Quaternary C to Protons) HSQC->HMBC HMBC->Assign_CO Assign_Py Assign Pyridine C-3 (Ipso) Correlates to Pyridine H-2/H-4 HMBC->Assign_Py Final Structural Confirmation Assign_CO->Final Assign_Py->Final

Caption: Logical workflow for resolving spectral overlap in heteroaromatic acrylates using 2D correlation spectroscopy.

Data Interpretation Guide

The following table synthesizes chemical shift data for Ethyl 3-(3-pyridyl)acrylate in DMSO-


. These values serve as the baseline for quality control.
Carbon PositionTypeChemical Shift (

, ppm)
Multiplicity (in Splitting)Assignment Logic
C=O Quaternary165.8 – 166.5 SingletMost deshielded; HMBC to Vinyl-H.
C-2 (Py) CH (Aromatic)150.0 – 152.0 DoubletDeshielded by N; Strong HSQC signal.[1]
C-6 (Py) CH (Aromatic)148.5 – 150.5 DoubletDeshielded by N; distinct from C-2.[1]
C-4 (Py) CH (Aromatic)134.0 – 136.0 DoubletPara to N; characteristic "middle" shift.[1]
Vinyl-

CH (Alkene)138.0 – 142.0 DoubletConjugated to ring; downfield of

.
C-3 (Py) Quaternary129.0 – 131.0 SingletIpso carbon; No HSQC; HMBC to H-2/H-4.[1]
C-5 (Py) CH (Aromatic)123.0 – 124.5 DoubletShielded position meta to N.
Vinyl-

CH (Alkene)118.0 – 120.0 DoubletConjugated to Carbonyl; shielded.[1]
Ethyl (

)

60.0 – 61.0 TripletTypical ester methylene.[1]
Ethyl (

)

14.0 – 14.5 QuartetTypical ester methyl.[1]
Critical Quality Attribute (CQA) Check:
  • Solvent Residuals: Ensure DMSO-

    
     septet is centered at 39.5 ppm.
    
  • Impurity Flag: A peak at ~125 ppm often indicates unreacted benzaldehyde derivative or decarboxylated byproducts.[1]

References

  • Oregon State University. (2022).[1] 13C NMR Chemical Shift - General Trends and Solvent Effects. Retrieved from [Link]

  • University of Wisconsin-Madison. 13C NMR Chemical Shift Table and Solvent Corrections. Retrieved from [Link]

  • National Institutes of Health (PubChem). Ethyl Acrylate Spectral Data. Retrieved from [Link]

  • University of Bristol. (2022).[1] Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Ligand Systems for Suzuki-Miyaura Coupling of Chloropyridines

[1][2] Executive Summary The Suzuki-Miyaura coupling of chloropyridines, particularly 2-chloropyridines , presents a unique set of challenges in medicinal chemistry. Unlike their bromo- or iodo- counterparts, chloropyrid...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

The Suzuki-Miyaura coupling of chloropyridines, particularly 2-chloropyridines , presents a unique set of challenges in medicinal chemistry. Unlike their bromo- or iodo- counterparts, chloropyridines possess a significantly stronger C-Cl bond (approx. 90 kcal/mol) and a nitrogen atom capable of coordinating to and poisoning the palladium catalyst.

This guide objectively compares the three dominant ligand classes used to overcome these hurdles: Dialkylbiarylphosphines (Buchwald Ligands) , N-Heterocyclic Carbenes (NHCs) , and Bisphosphines . Analysis indicates that while Buchwald ligands (specifically XPhos and SPhos ) offer the broadest substrate scope for hindered couplings, Pd-PEPPSI-IPr (NHC) systems provide superior stability and operational simplicity, particularly for large-scale applications.

The Technical Challenge: The "2-Pyridyl Problem"

Successful coupling requires addressing two concurrent failure modes:

  • Oxidative Addition Inertness: The electron-deficient nature of pyridine makes the C-Cl bond shorter and stronger than in phenyl chlorides, raising the activation energy for oxidative addition.

  • Catalyst Deactivation: The basic nitrogen lone pair can displace labile ligands on the Pd(II) center, forming stable, inactive (Pyridine)2-Pd-X2 species (the "2-pyridyl problem").

Solution Strategy: Use bulky, electron-rich ligands that:

  • Facilitate formation of highly active monoligated L1Pd(0) species.

  • Sterically prevent the pyridine nitrogen from binding to the metal center.

Comparative Analysis of Ligand Classes

Class A: Dialkylbiarylphosphines (Buchwald Ligands)
  • Key Candidates: XPhos , SPhos , RuPhos , CataCXium A .

  • Mechanism: These ligands form a monoligated L-Pd(0) species.[1] The biaryl backbone provides steric bulk to speed up reductive elimination, while the electron-rich phosphine accelerates oxidative addition. The lower ring interacts with Pd (Pd-arene interaction) to stabilize the unsaturated intermediate.

Class B: N-Heterocyclic Carbenes (NHCs)[4][5]
  • Key Candidates: Pd-PEPPSI-IPr , Pd-PEPPSI-SIPr .

  • Mechanism: The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) design uses a 3-chloropyridine as a "throw-away" ligand. The strong

    
    -donating NHC ligand (IPr) creates an electron-rich metal center, pushing the oxidative addition of the tough C-Cl bond.
    
Class C: Bisphosphines & Conventional Ligands
  • Key Candidates: dppf , PPh3 , Amphos .

  • Status: largely obsolete for general 2-chloropyridine coupling but remain relevant for specific regioselectivity needs (e.g., switching preference from C4 to C3 in dichloropyridines).

Performance Comparison Matrix
FeatureBuchwald Ligands (XPhos/SPhos) NHC Precatalysts (PEPPSI-IPr) Bisphosphines (dppf)
Primary Utility Broadest scope; best for sterically hindered boronic acids.Robustness; air-stability; excellent for standard 2-chloropyridines.Regiocontrol in poly-chlorinated systems; Nickel catalysis.
Active Species Monoligated L1-Pd(0)Monoligated NHC-Pd(0)L2-Pd(0) (Chelated)
Oxidative Addition Very Fast (facilitated by electron-rich P)Fast (facilitated by strong

-donation)
Moderate to Slow
Catalyst Loading Low (0.5 - 2.0 mol%)Moderate (1.0 - 2.0 mol%)High (2.0 - 5.0 mol%)
Base Compatibility Universal (K3PO4, K2CO3, hydroxides)Carbonates preferred (K2CO3, Cs2CO3)Carbonates, Acetates
Cost/Availability High cost; widely available.Moderate cost; easy to synthesize/store.Low cost; commodity chemical.

Representative Experimental Data

The following data aggregates performance metrics from key literature sources (e.g., Angew. Chem. Int. Ed. 2006, 45, 3484; J. Org.[2] Chem. 2006, 71, 9137) comparing yields for the coupling of 2-chloropyridine with phenylboronic acid .

Ligand SystemPd SourceConditionsYield (%)Notes
XPhos Pd(OAc)2K3PO4, Toluene/H2O, 100°C, 2h99% Gold standard for speed and conversion.
SPhos Pd(OAc)2K3PO4, Toluene/H2O, 100°C, 18h95% Excellent, slightly slower than XPhos for this substrate.
PEPPSI-IPr (Precatalyst)K2CO3, Dioxane/H2O, 80°C, 2h94% Highly reproducible; no glovebox needed.
PPh3 Pd(PPh3)4Na2CO3, DME/H2O, 100°C, 24h<10% Fails due to catalyst poisoning and poor oxidative addition.
dppf Pd(dppf)Cl2K2CO3, DMF, 100°C45% Moderate; often requires higher catalyst loading.

Decision Framework & Mechanism

Ligand Selection Decision Tree

Use this logic flow to select the starting point for your optimization.

LigandSelection Start Substrate: Chloropyridine Is2Chloro Is it a 2-Chloropyridine? Start->Is2Chloro IsPoly Is it Poly-chlorinated? (e.g., 2,4-dichloro) Is2Chloro->IsPoly Yes Rec_SPhos Recommendation: Pd(OAc)2 + SPhos (General Purpose) Is2Chloro->Rec_SPhos No (3- or 4-chloro) IsHindered Is the Boronic Acid Sterically Hindered? IsPoly->IsHindered No (Simple 2-chloro) Rec_Jeffery Recommendation: Ligand-Free 'Jeffery' Conditions (C4 Selectivity) IsPoly->Rec_Jeffery Yes (Targeting C4) Rec_XPhos Recommendation: Pd(OAc)2 + XPhos (High Activity) IsHindered->Rec_XPhos Yes (Ortho-subs) Rec_PEPPSI Recommendation: Pd-PEPPSI-IPr (Stability/Ease) IsHindered->Rec_PEPPSI No (Standard) caption Figure 1: Decision matrix for ligand selection based on substrate complexity.

Mechanistic Pathway: The Monoligated Advantage

The diagram below illustrates why bulky ligands are essential. They force the equilibrium toward the reactive 12-electron or 14-electron species necessary to break the C-Cl bond.

CatalyticCycle PreCat Pd(II) Precursor Active L1-Pd(0) (Active Species) PreCat->Active Reduction/Activation OxAdd Oxidative Addition (Rate Limiting) Active->OxAdd + 2-Cl-Pyridine Poison Inactive Pd-Pyridine Complex Active->Poison Small Ligands (PPh3) allow N-binding Complex_II L1-Pd(II)-Cl(Py) OxAdd->Complex_II Fast with Bulky Ligands TransMet Transmetalation Complex_II->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination TransMet->RedElim RedElim->Active - Product caption Figure 2: Catalytic cycle highlighting the necessity of L1-Pd(0) to prevent catalyst poisoning.

Detailed Experimental Protocols

Protocol A: High-Activity System (XPhos/Pd(OAc)2)

Best for: Sterically hindered substrates, electron-rich 2-chloropyridines.

  • Preparation: In a glovebox or under argon flow, charge a reaction vial with Pd(OAc)2 (2.2 mg, 0.01 mmol, 1 mol%) and XPhos (9.5 mg, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous Toluene (1.0 mL) and stir for 5 minutes to form the active catalyst complex (solution turns from orange to pale yellow/brown).

  • Substrate Addition: Add 2-chloropyridine (1.0 mmol), Arylboronic acid (1.5 mmol), and K3PO4 (424 mg, 2.0 mmol).

  • Activation: Add degassed Water (0.1 mL). Note: The presence of water is critical for the tribasic phosphate to function.

  • Reaction: Seal the vial and heat to 100°C for 2–4 hours.

  • Workup: Cool to RT, dilute with Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate.

Protocol B: Robust System (Pd-PEPPSI-IPr)

Best for: Routine synthesis, scale-up, and air-sensitive handling (precatalyst is air-stable).

  • Charge: Weigh Pd-PEPPSI-IPr (13.6 mg, 0.02 mmol, 2 mol%), 2-chloropyridine (1.0 mmol), Arylboronic acid (1.2 mmol), and K2CO3 (276 mg, 2.0 mmol) into a vial in air.

  • Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Inject degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Reaction: Stir vigorously at 80°C for 2–6 hours.

  • Workup: Standard aqueous extraction.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[2] A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[1][2] Angewandte Chemie International Edition.

  • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Assen, E. B., Kantchev, E. A. B., ... & Valente, C. (2006).[2] A User-Friendly, All-Purpose Pd−NHC Precatalyst for the Suzuki−Miyaura Reaction.[3] Chemistry–A European Journal.

  • Lutz, M. R., & Merlic, C. A. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines. BenchChem Application Notes.

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie.

Sources

Validation

comparing photoluminescence of different pyridine-based fluorophores

Comparative Photoluminescence Guide: Pyridine-Based Fluorophores in Chemical Biology and Materials Science Executive Summary The pyridine core is a highly versatile scaffold in the design of modern fluorophores. While na...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Photoluminescence Guide: Pyridine-Based Fluorophores in Chemical Biology and Materials Science

Executive Summary

The pyridine core is a highly versatile scaffold in the design of modern fluorophores. While native pyridine is virtually non-luminescent due to rapid non-radiative decay, strategic functionalization—such as fusing it into an imidazo[1,5-a]pyridine system or engineering donor-π-acceptor (D-π-A) architectures—unlocks exceptional photophysical properties. This guide provides an objective, data-driven comparison of various pyridine-based fluorophores, detailing the mechanistic causality behind their emission profiles and providing standardized, self-validating protocols for their experimental evaluation.

Mechanistic Foundations of Pyridine-Based Photoluminescence

To effectively utilize pyridine-based fluorophores, researchers must understand the structure-property relationships that govern their excitation and emission pathways. The photoluminescence of these molecules is primarily tuned via three distinct mechanisms:

  • Intramolecular Charge Transfer (ICT): By coupling the electron-deficient pyridine core (or its fused derivatives) with electron-donating groups (e.g., diphenylamines) and electron-withdrawing groups (e.g., benzilimidazole), a strong push-pull system is established. This lowers the HOMO-LUMO bandgap, facilitating massive Stokes shifts (often >5000 cm⁻¹) and pushing the emission wavelength into the visible or near-infrared spectrum[1].

  • Metal Coordination-Induced Rigidity: The nitrogen atom on the pyridine ring is an excellent bidentate chelating site. When coordinated with metal ions like Zn(II), the rotational freedom of pendant groups is severely restricted. This conformational locking suppresses non-radiative vibrational relaxation, significantly boosting the fluorescence quantum yield (Φ) and typically inducing a hypsochromic (blue) shift in emission[2].

  • Aggregation-Induced Emission (AIE): Traditional planar fluorophores suffer from aggregation-caused quenching (ACQ) at high concentrations. Conversely, heavily substituted pyridine derivatives (such as tert-butyl functionalized imidazo[1,5-a]pyridines or CF₃-substituted pyridines) exhibit AIE. Steric hindrance prevents destructive π-π stacking, while the restriction of intramolecular motions (RIM) in the solid state forces the energy through radiative decay pathways, yielding solid-state quantum yields as high as 93.6%[1][3].

G Core Pyridine-Based Core (e.g., Imidazo[1,5-a]pyridine) Substituent Structural Modification (Donor-π-Acceptor) Core->Substituent Metal Metal Coordination (e.g., Zn2+ binding) Core->Metal Aggregation Aggregation / Solid State (AIE / HLCT) Core->Aggregation ICT Intramolecular Charge Transfer (ICT) Red-shifted Emission Substituent->ICT Rigidity Increased Molecular Rigidity Blue-shifted Emission Metal->Rigidity NonRad Suppression of Non-Radiative Decay Higher Quantum Yield (Φ) Metal->NonRad Aggregation->NonRad ICT->NonRad

Diagram 1: Mechanistic pathways for tuning the photophysics of pyridine-based fluorophores.

Class Comparison & Performance Metrics

When selecting a pyridine-based fluorophore, the choice depends heavily on the target application. Bioimaging requires high solvatochromic sensitivity and red-shifted emission to avoid cellular autofluorescence, whereas optoelectronics demand high solid-state quantum yields.

Table 1: Photophysical Comparison of Pyridine-Based Fluorophore Classes

Fluorophore ClassRepresentative Structural MotifEmission Wavelength (λem)Max Quantum Yield (Φ)Key Photophysical FeaturesPrimary Applications
Imidazo[1,5-a]pyridines (Monomers/Dimers) 1,3-diphenylimidazo[1,5-a]pyridine480 – 520 nm12% – 38% (Solution)Strong positive solvatochromism; Large Stokes shifts (>5000 cm⁻¹).Cell membrane probes; Liposome intercalation[4].
Zn(II)-Coordinated Imidazo[1,5-a]pyridines Pyridine-pendant imidazo[1,5-a]pyridine + ZnCl₂440 – 480 nmUp to 37% (Solution)Enhanced molecular rigidity; Hypsochromic shift upon complexation.Optoelectronics; Bioimaging[2].
D-π-A Imidazo[1,5-a]pyridines Benzilimidazole-conjugated BPy-FL458 nm (Sol) / 510 nm (Solid)77.6% (Sol) / 93.6% (Solid)Hybridized local charge transfer (HLCT); Aggregation-Induced Emission (AIE).Solid-state lighting (OLEDs); Anti-counterfeiting[1].
CF₃-Substituted Pyridines Push-pull CF₃-pyridine derivatives476 – 532 nm33% (Sol) / 19% (Aggregates)Twisted Intramolecular Charge Transfer (TICT); High resistance to photobleaching.Lipid droplet bioimaging[3].

Experimental Methodologies

To ensure high scientific integrity, the photophysical characterization of these fluorophores must rely on self-validating experimental designs. The following protocols outline the standard workflows for evaluating quantum yield and membrane intercalation.

Workflow Start Synthesized Pyridine Fluorophore Prep Sample Preparation (Solvent Polarity Series / Liposomes) Start->Prep Abs UV-Vis Absorption Spectroscopy (Determine λ_max & ε) Prep->Abs Em Fluorescence Spectroscopy (Determine λ_em & Stokes Shift) Prep->Em QY Quantum Yield Calculation (Relative to Quinine Sulfate) Abs->QY Em->QY App Application Testing (Membrane Intercalation Assay) QY->App

Diagram 2: Standardized workflow for the photophysical characterization of novel fluorophores.

Protocol: Spectroscopic Evaluation & Relative Quantum Yield Determination

Causality Check: Relative quantum yield measurements require a standard with a known Φ that absorbs at the same excitation wavelength as the test compound. Quinine sulfate (Φ = 0.546 in 0.5 M H₂SO₄) is the gold standard for pyridine derivatives because its absorption profile reliably overlaps with the 300–360 nm excitation range typical of these cores[4].

  • Sample Preparation: Prepare a stock solution of the pyridine fluorophore in a spectroscopic-grade solvent (e.g., toluene for apolar testing, methanol for polar testing).

  • Absorbance Matching (Critical Step): Dilute both the sample and the quinine sulfate standard until the absorbance at the chosen excitation wavelength (λex) is strictly below 0.1. Why? Maintaining an optical density below 0.1 prevents the inner-filter effect, a phenomenon where the fluorophore re-absorbs its own emitted light, which would artificially deflate the measured quantum yield[5].

  • Spectral Acquisition: Record the UV-Vis absorption spectrum to confirm λmax. Excite the sample at λex and record the integrated fluorescence intensity (the total area under the emission curve).

  • Calculation: Plot the integrated fluorescence intensity against absorbance for a series of dilutions. Calculate the quantum yield using the gradients (Grad) of these linear plots: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) (Where η is the refractive index of the respective solvents).

Protocol: Liposome Intercalation Assay for Membrane Probes

Causality Check: Imidazo[1,5-a]pyridines exhibit strong positive solvatochromism. In polar aqueous environments, their emission is weak and red-shifted. As they intercalate into the hydrophobic core of a lipid bilayer, the drop in local polarity causes their emission to blue-shift and intensify. Tracking these spectral changes serves as a self-validating indicator of successful membrane insertion[4].

  • Liposome Preparation: Hydrate a lipid film (e.g., DOPC or DPPC) with PBS (pH 7.4). Extrude the suspension through a 100 nm polycarbonate membrane to form uniform large unilamellar vesicles (LUVs).

  • Probe Incubation: Add the pyridine-based fluorophore (final concentration ~1-5 μM) to the liposome suspension. Ensure the co-solvent (e.g., DMSO) concentration remains below 1% (v/v) to prevent artificial membrane destabilization.

  • Kinetic Monitoring: Monitor the fluorescence emission over a 30-minute window. Successful intercalation is confirmed by a gradual hypsochromic (blue) shift in λem and a concurrent increase in emission intensity, reflecting the probe's transition from the aqueous buffer into the apolar lipid environment[4].

  • Temperature-Dependent Validation: To confirm that the probe is truly embedded and responding to membrane dynamics, heat the sample past the lipid's phase transition temperature (Tm). A sudden drop in fluorescence intensity or anisotropy confirms that the probe's photophysics are dynamically coupled to the fluidity of the lipid bilayer.

References

  • Title: Imidazo[1,5-a]pyridine–benzilimidazole conjugated (donor–π–acceptor)
  • Source: nih.
  • Title: Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II)
  • Source: mdpi.
  • Source: doi.

Sources

Comparative

SAR Study of Chloropyridine Derivatives in Cancer Cell Lines: A Comparative Guide

Executive Summary The development of halogenated nitrogen heterocycles has marked a significant turning point in targeted oncology. Among these, 2-chloropyridine derivatives hybridized with a 1,3,4-oxadiazole moiety have...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of halogenated nitrogen heterocycles has marked a significant turning point in targeted oncology. Among these, 2-chloropyridine derivatives hybridized with a 1,3,4-oxadiazole moiety have emerged as highly potent, broad-spectrum anticancer agents[1]. As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a definitive Structure-Activity Relationship (SAR) analysis of these compounds. By objectively comparing their efficacy against standard therapeutics (e.g., 5-Fluorouracil, Staurosporine) across key cancer cell lines (SGC-7901, HepG2, MCF-7), this guide elucidates the mechanistic causality behind their success and provides self-validating experimental protocols for reproducible preclinical evaluation[1][2].

Mechanistic Foundations: Dual-Targeting Efficacy

The primary mechanism of action for chloropyridine-oxadiazole conjugates is the potent inhibition of the telomerase enzyme , coupled with secondary inhibitory effects on tubulin polymerization [1][3].

  • Why Telomerase? Telomerase is overexpressed in approximately 90% of human carcinomas but remains largely inactive in somatic cells. Inhibiting this enzyme prevents telomere extension, forcing immortalized cancer cells into senescence and apoptosis[2].

  • Why the 1,3,4-Oxadiazole Linker? The 1,3,4-oxadiazole ring acts as a bioisostere for amides and esters. It provides superior aqueous solubility, metabolic stability, and critical hydrogen-bonding capabilities within the telomerase catalytic cleft compared to its 1,2,4-isomers[3][4].

MOA C Chloropyridine-Oxadiazole Derivatives Telo Telomerase Inhibition C->Telo Primary Target Tub Tubulin Polymerization Inhibition C->Tub Secondary Target DNA Telomere Shortening Telo->DNA CellCycle G2/M Phase Arrest Tub->CellCycle Apo Apoptosis in Cancer Cells (SGC-7901, HepG2) DNA->Apo CellCycle->Apo

Mechanistic pathways of chloropyridine-oxadiazole derivatives in cancer cells.

Structure-Activity Relationship (SAR) Insights

Optimizing the chloropyridine scaffold requires a precise understanding of steric and electronic effects. Experimental SAR data reveals three critical design rules[1][2]:

  • The 2-Chloropyridine Core: The substitution of a highly electronegative chlorine atom at the 2-position of the pyridine ring significantly enhances the molecule's lipophilicity. Causality: This electron-withdrawing effect not only improves passive diffusion across the cancer cell membrane but also strengthens hydrophobic interactions within the target enzyme's binding pocket[2][5].

  • The Planar Spacer: The 1,3,4-oxadiazole ring acts as a rigid, flat spacer. Causality: This rigidity precisely orients the terminal aromatic groups, enabling optimal

    
     stacking interactions with the aromatic amino acid residues of the telomerase complex[6].
    
  • Phenyl Ring Substitutions (The Para-Position Rule): The position of substituents on the terminal phenyl ring dictates cytotoxicity. Introducing Electron-Donating Groups (EDGs)—such as methoxy (–OCH₃) or hydroxyl (–OH) groups—at the para-position yields the highest antiproliferative activity[1][3]. Causality: The para-substitution aligns perfectly with the narrow steric constraints of the telomerase active site. Conversely, ortho-substitutions introduce severe steric clashes, which disrupt hydrogen bonding and drastically reduce inhibitory activity[2][3].

Performance Comparison: Chloropyridines vs. Standard Therapeutics

Quantitative data from recent synthetic libraries demonstrates that specific 2-chloropyridine-1,3,4-oxadiazole derivatives outperform traditional chemotherapeutics in both cell viability and direct enzyme inhibition assays[1][2].

Compound / DerivativeTarget / Cell LineIC₅₀ ValueReference DrugRef IC₅₀ Value
Compound 1 (para-OH substituted)SGC-7901 (Gastric Cancer)1.61 µg/mL5-Fluorouracil~3.20 µg/mL
Compound 8 (Halogenated derivative)HepG2 (Liver Cancer)0.80 µM5-Fluorouracil21.9 µM
Compound 8 (Halogenated derivative)Telomerase Enzyme0.80 µMStaurosporine8.30 µM
Compound 6o (para-OMe substituted)Telomerase Enzyme2.30 µMEthidium Bromide2.50 µM

Data synthesized from and demonstrating sub-micromolar efficacy.[1][2][7]

Validated Experimental Protocols

To ensure high-fidelity reproducibility, the following protocols are designed as self-validating systems . Every step includes internal controls to rule out false positives/negatives.

Protocol A: Self-Validating MTT Assay for Cell Viability

This protocol quantifies the antiproliferative effect of chloropyridine derivatives on SGC-7901 and HepG2 cell lines[1].

  • Cell Seeding: Seed cells in 96-well plates at a density of

    
     cells/well in 100 µL of DMEM (10% FBS).
    
    • Causality: This specific density ensures cells remain in the exponential (log) growth phase throughout the 48-hour treatment window, preventing contact inhibition from skewing viability data.

  • Compound Treatment: After 24h of adherence, treat cells with varying concentrations of the chloropyridine derivative (0.1 µM to 50 µM).

    • Self-Validation Step: Include a positive control (5-Fluorouracil), a vehicle control (0.1% DMSO), and a cell-free blank (media + MTT). The blank subtracts baseline absorbance, validating the optical density (OD) readings.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO to each well. Agitate for 10 minutes.

    • Causality: Viable cells reduce MTT to purple formazan crystals, which are insoluble in aqueous media. DMSO fully solubilizes these crystals, allowing for accurate spectrophotometric quantification at 570 nm.

Protocol B: TRAP-PCR-ELISA for Telomerase Activity

To confirm that cytotoxicity is mechanistically driven by telomerase inhibition, the Telomeric Repeat Amplification Protocol (TRAP) coupled with ELISA is strictly required[1][8].

Workflow Step1 Compound Treatment Step2 CHAPS Cell Lysis Step1->Step2 Step3 Telomeric Extension Step2->Step3 Step4 PCR Amplification Step3->Step4 Step5 ELISA Quantification Step4->Step5

Step-by-step TRAP-PCR-ELISA workflow for quantifying telomerase inhibition.

  • Cell Lysis: Lyse treated cancer cells using a CHAPS-based lysis buffer on ice for 30 minutes.

    • Causality: CHAPS is a non-denaturing zwitterionic detergent. Unlike harsh detergents (e.g., SDS), CHAPS effectively lyses the cellular membrane while preserving the fragile, native conformation of the telomerase ribonucleoprotein complex.

  • Telomeric Extension: Incubate the lysate with biotinylated TS primers and dNTPs at 25°C for 30 minutes.

    • Self-Validation Step: Heat an aliquot of the lysate to 85°C for 10 minutes prior to this step. Because telomerase is heat-sensitive, this heat-inactivated sample serves as a strict negative control, proving that any subsequent extension is enzymatically driven and not a primer-dimer artifact.

  • PCR Amplification: Amplify the extended products using Taq polymerase.

    • Self-Validation Step: Introduce an Internal PCR Standard (IS) into the master mix. If the IS amplifies but the telomere sequence does not, it proves the chloropyridine compound is a true telomerase inhibitor and not merely a Taq polymerase poison.

  • ELISA Detection: Hybridize the PCR products to digoxigenin-labeled probes and quantify absorbance at 450 nm using an anti-DIG-HRP antibody.

References

  • Zheng, Q.-Z., et al. "Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents." Bioorganic & Medicinal Chemistry, 18(22), 7836-7841 (2010). URL:[Link]

  • Benassi, A., Doria, F., & Pirota, V. "Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds." International Journal of Molecular Sciences, 21(22), 8692 (2020). URL:[Link]

  • Kumar, D., et al. "1,3,4-Oxadiazole as an emerging telomerase inhibitor - a promising anticancer motif." Cancer Advances, 5:e22018 (2022). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate proper disposal procedures

Comprehensive Safety and Disposal Protocol for (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate In modern drug development, particularly in the synthesis of complex therapeutics for neurodegenerative conditions like spinal mu...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate

In modern drug development, particularly in the synthesis of complex therapeutics for neurodegenerative conditions like spinal muscular atrophy[1], (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate serves as a highly valuable chemical intermediate. However, its disposal presents unique logistical and safety challenges. As a Senior Application Scientist, I frequently observe laboratories mishandling bifunctional molecules by treating them merely as standard organic waste.

This compound requires a nuanced approach because it combines two distinct hazard profiles: a reactive acrylate ester and a persistent halogenated heterocycle . This guide provides the mechanistic rationale and field-proven protocols required to manage this chemical safely from the benchtop to final destruction.

Part 1: Mechanistic Hazard Profiling (The "Why")

To safely dispose of (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate, one must first understand the causality behind its reactivity and environmental toxicity:

  • The Acrylate Risk (Exothermic Polymerization): Acrylate monomers are highly susceptible to spontaneous free-radical polymerization when exposed to heat, UV light, or trace metals. If the chemical's inhibitor is depleted, the resulting polymerization is violently exothermic. An uncontrolled reaction in a sealed waste carboy will produce a rapid release of energy, potentially causing the container to rupture or explode.

  • The Halogenated Pyridine Risk (Toxicity & Persistence): The 4-chloropyridine moiety is environmentally persistent and toxic to aquatic life. Under standard combustion temperatures, halogenated pyridines can generate highly toxic byproducts, including hydrogen chloride (HCl) gas and nitrogen oxides (NOx). Consequently, the EPA strictly regulates halogenated pyridines, mandating chemical destruction or specialized high-temperature incineration[2].

Part 2: Operational Disposal Plan & Workflows

The following self-validating protocol ensures that the chemical remains stable during temporary laboratory storage and is legally compliant for institutional transfer.

Step-by-Step Disposal Methodology
  • Inhibitor Verification & Stabilization: Before transferring the compound to a waste stream, verify that it is stabilized with a radical scavenger, typically 4-Methoxyphenol (MEHQ).

    • Expert Insight: MEHQ requires trace amounts of dissolved oxygen to form a stable radical and halt polymerization. Never flush your acrylate waste containers with inert gases (like Argon or Nitrogen) , as this will deactivate the inhibitor and trigger auto-polymerization[3].

  • Container Selection: Transfer the waste into an amber glass bottle or an opaque High-Density Polyethylene (HDPE) container. This prevents ambient UV light from initiating radical formation.

  • Volume Management: Fill the waste container to a maximum of 80% capacity . This 20% headspace serves two critical functions: it provides the necessary oxygen for the MEHQ inhibitor to function, and it acts as a pressure buffer in the event of minor thermal expansion.

  • Segregation & Labeling: Strictly segregate this waste into the "Halogenated Organic Waste" stream. Do not mix it with strong oxidizers, primary amines, or uninhibited monomers. Label the container clearly with the chemical name, its hazards (Flammable, Toxic, Lachrymator), and the date of initial accumulation.

  • Institutional Transfer: Coordinate with your Environmental Health and Safety (EHS) department to transfer the waste to a licensed facility. The waste must undergo high-temperature incineration (>1000°C) in a facility equipped with acid gas scrubbers to neutralize the HCl and NOx byproducts[4].

Emergency Spill Response Protocol

In the event of an accidental release, follow these procedural steps:

  • Evacuation & Ventilation: Immediately evacuate personnel from the immediate area. Ensure the area is well-ventilated to disperse any lachrymatory vapors[3].

  • PPE: Don appropriate personal protective equipment, including heavy-duty nitrile gloves, chemical splash goggles, and a half-face respirator equipped with organic vapor cartridges.

  • Containment: Use non-combustible, inert absorbent materials (e.g., sand, earth, or vermiculite) to contain the spill. Critical Insight:Do not use combustible materials like sawdust. The heat generated by a potential localized polymerization reaction could ignite the sawdust.

  • Collection: Use non-sparking tools to sweep the absorbent material into a compatible hazardous waste container.

  • Decontamination: Wash the spill area with a mild detergent solution, collecting all rinsate as halogenated hazardous waste.

Part 3: Quantitative Data & Logistical Parameters

Summarizing the operational parameters ensures quick reference for safety officers and bench scientists.

ParameterSpecification / GuidelineMechanistic Rationale
Waste Classification Halogenated Organic WasteContains covalent chlorine; requires specialized destruction to prevent dioxin formation[2].
Primary Reactivity Exothermic PolymerizationAcrylate double bonds react rapidly with free radicals, releasing significant thermal energy[3].
Required Inhibitor MEHQ (typically 10-100 ppm)Scavenges radicals to prevent auto-acceleration during storage.
Headspace Requirement Minimum 20% of ContainerMEHQ requires dissolved O₂ to function; headspace also allows for pressure expansion.
Storage Material Amber Glass / Opaque HDPEBlocks UV radiation, which is a primary initiator of radical formation.
Destruction Method High-Temp Incineration (>1000°C)Breaks down the stable pyridine ring and neutralizes toxic combustion gases via scrubbers[4].

Part 4: Process Visualization

The following decision tree outlines the logical workflow for assessing and disposing of (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate waste.

DisposalWorkflow Start Waste Generated: (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate StateCheck Assess Physical State Start->StateCheck Liquid Liquid (Unreacted Monomer) StateCheck->Liquid Monomer Solid Solid (Polymerized) StateCheck->Solid Polymerized Inhibitor Verify/Add Radical Inhibitor (e.g., MEHQ) & Ensure O2 Liquid->Inhibitor Segregate Transfer to Halogenated Organic Waste Container Solid->Segregate Inhibitor->Segregate Incinerate High-Temperature Incineration (with Acid Gas Scrubbing) Segregate->Incinerate

Workflow for the safe stabilization and disposal of (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate.

References

  • 40 CFR § 721.8675 - Halogenated pyridines. Legal Information Institute, Cornell University. 2

  • US20190375750A1 - Compounds for treating spinal muscular atrophy. Google Patents. 1

  • Proper Disposal of Halogenated Pyridine Derivatives. Benchchem. 4

  • SAFETY DATA SHEET - Acrylates. Fisher Scientific. 3

  • SAFETY DATA SHEET BUTYL ACRYLATE. Tasnee.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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